trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid
Description
Properties
IUPAC Name |
(1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-10(13)9-5-8(9)6-1-3-7(4-2-6)11(14)15/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHOAKPNPOGWEV-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90511534 | |
| Record name | (1R,2R)-2-(4-Nitrophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90511534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16633-46-8 | |
| Record name | (1R,2R)-2-(4-Nitrophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90511534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid
Foreword: The Strategic Importance of the Cyclopropane Motif
The cyclopropane ring, a seemingly simple three-membered carbocycle, is a privileged scaffold in modern drug discovery and development. Its rigid, strained structure imparts unique conformational constraints on molecules, enabling precise spatial orientation of functional groups for optimal interaction with biological targets. The incorporation of a cyclopropane moiety can enhance metabolic stability, improve membrane permeability, and fine-tune the pharmacokinetic profile of a therapeutic agent. The title compound, trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid, serves as a valuable building block, combining the bioisosteric properties of the cyclopropane ring with the versatile synthetic handle of the carboxylic acid and the electronically distinct 4-nitrophenyl group. This guide provides a comprehensive overview of the most robust and scientifically sound pathway for its synthesis, grounded in established chemical principles and field-proven methodologies.
Retrosynthetic Analysis: A Logic-Driven Approach to Synthesis Design
A logical retrosynthetic analysis of the target molecule reveals a clear and efficient path for its construction. The primary disconnection strategy focuses on the formation of the cyclopropane ring, which is the key structural feature.
Caption: Retrosynthetic pathway for the target molecule.
This analysis identifies two key transformations:
-
Cyclopropanation: The formation of the three-membered ring from an alkene precursor.
-
Functional Group Interconversion: The hydrolysis of a carboxylate ester to the final carboxylic acid.
The most logical and stereochemically controlled approach involves the cyclopropanation of an ester of trans-4-nitrocinnamic acid. This precursor is readily available and possesses the required (E)-alkene geometry, which is crucial for establishing the desired trans stereochemistry in the final product.
The Corey-Chaykovsky Reaction: The Premier Pathway for Stereoselective Cyclopropanation
For the cyclopropanation of electron-deficient alkenes, such as α,β-unsaturated esters bearing a nitro group, the Corey-Chaykovsky reaction stands out as the method of choice.[1][2][3] This reaction utilizes a sulfur ylide, specifically dimethylsulfoxonium methylide, to deliver a methylene group (CH₂) across the double bond.
The Underlying Mechanism: 1,4-Conjugate Addition
The success and stereoselectivity of this reaction hinge on its mechanism. Unlike some other cyclopropanation methods that can proceed via a carbene-like intermediate, the Corey-Chaykovsky reaction follows a distinct pathway involving the sulfur ylide.[3][4]
Caption: Mechanism of the Corey-Chaykovsky reaction.
-
Ylide Formation: Trimethylsulfoxonium iodide is deprotonated by a strong, non-nucleophilic base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethyl sulfoxide (DMSO) to generate the reactive dimethylsulfoxonium methylide.
-
1,4-Conjugate Addition: The nucleophilic ylide attacks the β-carbon of the α,β-unsaturated ester in a Michael-type or 1,4-conjugate addition. This pathway is favored over a direct 1,2-addition to the carbonyl group, especially with sulfoxonium ylides, leading to the formation of a stable enolate intermediate (a betaine).[3][5]
-
Intramolecular Cyclization: The negatively charged enolate then undergoes a rapid intramolecular SN2 displacement of the dimethyl sulfoxide (DMSO) leaving group, forming the three-membered ring.
The stereochemical outcome is controlled during this process. The initial conjugate addition and subsequent rotation around the single bonds allow the bulky substituents (the 4-nitrophenyl group and the ester group) to adopt a thermodynamically favorable anti-periplanar conformation before the ring-closing step, resulting predominantly in the trans-cyclopropane product.[3]
Alternative Considerations: The Simmons-Smith Reaction
The Simmons-Smith reaction is a classic and powerful method for cyclopropanation.[6][7][8] It typically employs a carbenoid species, often represented as ICH₂ZnI, generated from diiodomethane and a zinc-copper couple. While highly effective and stereospecific for many alkenes, its utility for strongly electron-deficient substrates like 4-nitrocinnamic acid derivatives is less certain. The Simmons-Smith reagent is electrophilic in nature and reacts fastest with electron-rich alkenes.[7][9] Consequently, for this specific target, the Corey-Chaykovsky reaction remains the more reliable and higher-yielding approach.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a robust, three-step procedure for the synthesis of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid, commencing from commercially available trans-4-nitrocinnamic acid.
Caption: Experimental workflow for the synthesis.
Step 1: Esterification of trans-4-Nitrocinnamic Acid
-
Rationale: The Corey-Chaykovsky reaction is most compatible with the ester functional group rather than the free carboxylic acid, which would be deprotonated by the strong base used to generate the ylide. Fischer esterification is a straightforward method for this conversion.
-
Procedure:
-
To a round-bottom flask, add trans-4-nitrocinnamic acid (1.0 eq).
-
Add a large excess of absolute ethanol (e.g., 20-30 eq), which serves as both reactant and solvent.
-
Add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl trans-4-nitrocinnamate, which can be purified by recrystallization or column chromatography.
-
Step 2: Corey-Chaykovsky Cyclopropanation
-
Rationale: This is the key bond-forming step to construct the cyclopropane ring with the desired trans stereochemistry.
-
Procedure:
-
Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add trimethylsulfoxonium iodide (1.2 eq) to anhydrous DMSO. To this suspension, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at room temperature. Stir the mixture for 1-2 hours, or until the evolution of hydrogen gas ceases and a clear to slightly hazy solution of the ylide is obtained.
-
Cyclopropanation: Cool the ylide solution in an ice-water bath. Add a solution of ethyl trans-4-nitrocinnamate (1.0 eq) in anhydrous DMSO dropwise to the ylide solution over 30 minutes.
-
Remove the cooling bath and allow the reaction mixture to stir at room temperature for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by pouring it into a flask containing ice-water. Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash thoroughly with water and brine to remove residual DMSO.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, ethyl trans-2-(4-nitrophenyl)cyclopropanecarboxylate, can be purified by column chromatography on silica gel.
-
Step 3: Hydrolysis to the Final Carboxylic Acid
-
Rationale: The final step is the saponification of the ethyl ester to liberate the target carboxylic acid.
-
Procedure:
-
Dissolve the purified ethyl trans-2-(4-nitrophenyl)cyclopropanecarboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (e.g., 3-5 eq) and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting ester is no longer present.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with cold, dilute hydrochloric acid (e.g., 2 M HCl) until the pH is ~2. A precipitate of the carboxylic acid should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid.
-
Data Presentation and Characterization
The successful synthesis of the target compound should be verified through standard analytical techniques.
| Parameter | Starting Material (Ethyl 4-Nitrocinnamate) | Intermediate (Ethyl trans-2-(4-Nitrophenyl)cyclopropanecarboxylate) | Final Product (trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid) |
| Molecular Formula | C₁₁H₁₁NO₄ | C₁₂H₁₃NO₄ | C₁₀H₉NO₄ |
| Molecular Weight | 221.21 g/mol | 235.24 g/mol | 207.18 g/mol |
| Appearance | Pale yellow solid | Off-white to yellow solid | Pale yellow solid |
| Expected ¹H NMR | Signals for aromatic, vinylic, ethyl protons. | Disappearance of vinylic protons; appearance of characteristic cyclopropyl protons (diastereotopic). | Disappearance of ethyl protons; appearance of broad COOH proton. |
| Expected Yield | >90% (Esterification) | 70-85% (Cyclopropanation) | >90% (Hydrolysis) |
Conclusion and Outlook
The synthesis of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid is most effectively and stereoselectively achieved via a three-step sequence involving Fischer esterification of 4-nitrocinnamic acid, followed by a Corey-Chaykovsky cyclopropanation, and concluding with ester hydrolysis. This pathway is robust, high-yielding, and provides excellent control over the crucial trans stereochemistry of the cyclopropane ring. The principles and protocols outlined in this guide offer a solid foundation for researchers and drug development professionals seeking to access this and structurally related cyclopropane-containing building blocks for the advancement of chemical and pharmaceutical sciences.
References
-
NROChemistry. (n.d.). Corey-Chaykovsky Reactions. [Link]
-
Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. [Link]
- Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415.
-
Wikipedia. (n.d.). Simmons–Smith reaction. [Link]
-
ResearchGate. (2025). Simmons‐Smith Cyclopropanation Reaction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Simmons-Smith Reaction [organic-chemistry.org]
- 7. organicreactions.org [organicreactions.org]
- 8. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to trans-2-(4-Nitrophenyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
The unique structural motif of the cyclopropane ring, combined with the electronic properties of the nitro group, positions trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid as a compound of significant interest in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, drawing upon available data for the compound and its structural analogs. While specific experimental data for the title compound is limited in publicly accessible literature, this document synthesizes information from related molecules to offer a predictive and insightful resource for researchers.
Chemical Identity and Physical Properties
trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid is a crystalline solid that integrates a rigid cyclopropane backbone with a phenyl ring activated by a nitro group, and a carboxylic acid moiety, suggesting a potential for diverse chemical interactions and biological activity.
Table 1: General and Physicochemical Properties
| Property | Value/Information | Source |
| IUPAC Name | trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid | N/A |
| CAS Number | 16633-46-8 | [1] |
| Molecular Formula | C₁₀H₉NO₄ | [1] |
| Molecular Weight | 207.19 g/mol | [2] |
| Appearance | Expected to be a crystalline solid | Inferred |
| Melting Point | Data not available. For the related compound trans-2-nitrocyclopropanecarboxylic acid, the melting point is 121 °C. | [3] |
| Boiling Point | Data not available. | N/A |
| Solubility | Expected to have limited solubility in water and good solubility in organic solvents like DMSO and DMF. | Inferred |
| pKa | Data not available. The pKa of the parent cyclopropanecarboxylic acid is approximately 4.83. The electron-withdrawing nitro group on the phenyl ring is expected to lower the pKa of the title compound, making it a stronger acid. | Inferred |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons, the aromatic protons, and the carboxylic acid proton. The cyclopropyl protons would appear as a complex multiplet system in the upfield region. The aromatic protons on the para-substituted phenyl ring would likely present as two distinct doublets. The carboxylic acid proton would be a broad singlet in the downfield region.
-
¹³C NMR: The carbon NMR spectrum would display signals for the cyclopropyl carbons, the aromatic carbons (with the carbon bearing the nitro group being significantly deshielded), and the carbonyl carbon of the carboxylic acid, which would appear at the downfield end of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum is anticipated to show key absorption bands corresponding to its functional groups:
-
A broad O-H stretching band for the carboxylic acid.
-
A sharp C=O stretching band for the carbonyl group.
-
N-O stretching bands for the nitro group.
-
C-H stretching bands for the aromatic and cyclopropyl groups.
-
C=C stretching bands for the aromatic ring.
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group, the nitro group, and cleavage of the cyclopropane ring.
Synthesis and Reactivity
The synthesis of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid can be approached through several established methods for cyclopropane ring formation. A common strategy involves the cyclopropanation of an activated alkene.
General Synthesis Workflow
A plausible synthetic route would involve the reaction of a 4-nitrostyrene derivative with a carbene or a carbenoid species.
Caption: General synthetic workflow for the target compound.
Illustrative Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on known cyclopropanation reactions and should be adapted and optimized for the specific substrate.
-
Esterification: Convert 4-nitrocinnamic acid to its corresponding ethyl ester by reacting with ethanol in the presence of a catalytic amount of sulfuric acid under reflux.
-
Cyclopropanation: To a solution of ethyl 4-nitrocinnamate in a suitable solvent (e.g., dichloromethane), add a diazomethane solution in the presence of a palladium or copper catalyst. The reaction is typically stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Purification of Intermediate: The resulting cyclopropyl ester is purified by column chromatography on silica gel.
-
Hydrolysis: The purified ethyl trans-2-(4-nitrophenyl)cyclopropanecarboxylate is hydrolyzed to the carboxylic acid using a base such as sodium hydroxide in an aqueous alcohol solution, followed by acidification with a mineral acid (e.g., HCl).
-
Final Purification: The crude carboxylic acid is purified by recrystallization to yield the final product.
Potential Biological Activity and Applications
While specific biological studies on trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid are not prominent in the literature, its structural features suggest several areas of potential pharmacological interest.
Rationale for Biological Activity
-
Cyclopropane Ring: The strained cyclopropane ring can mimic the conformation of other chemical groups and can interact with enzyme active sites.[4] It is a known pharmacophore in various bioactive molecules.
-
Nitroaromatic Group: The 4-nitrophenyl moiety is a strong electron-withdrawing group that can participate in various non-covalent interactions with biological targets. Nitroaromatic compounds are known to possess a wide range of biological activities, including antimicrobial and anticancer effects.
-
Carboxylic Acid: The carboxylic acid group can act as a hydrogen bond donor and acceptor, and can form salt bridges with basic residues in proteins, anchoring the molecule to its target.
Potential Therapeutic Areas
-
Enzyme Inhibition: The rigid structure of the cyclopropane ring and the electronic properties of the nitrophenyl group make this compound a candidate for an enzyme inhibitor. For instance, related phenylcyclopropane derivatives have been investigated as inhibitors of O-acetylserine sulfhydrylase, an enzyme involved in bacterial cysteine biosynthesis.[5]
-
Antimicrobial Agents: The presence of the nitroaromatic group suggests potential antimicrobial activity. Many nitroaromatic compounds are known to have antibacterial and antiparasitic properties.
-
Anticancer Research: The combination of a cyclopropane ring and a nitroaromatic system could be explored for its potential as an anticancer agent, as both motifs are found in various compounds with cytotoxic activity.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion and Future Directions
trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid is a molecule with significant potential for applications in medicinal chemistry and as a building block in organic synthesis. While there is a need for more extensive experimental characterization of its physical, chemical, and biological properties, the available information on related compounds provides a strong foundation for future research. Further investigation into its synthesis, reactivity, and pharmacological profile is warranted to fully explore the potential of this intriguing molecule.
References
A comprehensive list of references is not available due to the limited specific data on the target compound. The information presented is a synthesis of data from suppliers and scientific databases on the target compound and its structural analogs. The provided citations in the text refer to the search results that informed this guide.
Sources
- 1. 16633-46-8 Cas No. | trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid | Apollo [store.apolloscientific.co.uk]
- 2. trans-2-(4-nitrophenyl)cyclopropane-1-carboxylic acid [myskinrecipes.com]
- 3. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]
- 4. Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid: Elucidating Structure Through NMR, IR, and MS Analysis
This technical guide provides a detailed analysis of the expected spectroscopic data for trans-2-(4-nitrophenyl)cyclopropanecarboxylic acid. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide synthesizes information from structurally related analogs and fundamental spectroscopic principles to offer a robust predictive framework for its characterization. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic signatures of nitrophenyl-substituted cyclopropane derivatives.
Introduction: The Structural Significance of a Multifunctional Molecule
trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid is a molecule of interest due to its unique combination of a strained cyclopropane ring, a carboxylic acid moiety, and an electron-withdrawing nitrophenyl group. These features impart distinct chemical and physical properties, making its unambiguous structural confirmation paramount for any research or development application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will delve into the predicted spectroscopic characteristics of this compound, providing a foundational understanding for its identification and analysis.
The rationale behind the predicted data stems from the analysis of analogous compounds, including trans-2-phenylcyclopropanecarboxylic acid[1][2][3] and cyclopropanecarboxylic acid[4][5][6][7], with further insights drawn from the known effects of nitro-substitution on aromatic systems[8][9].
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The strained nature of the cyclopropane ring and the electronic influence of the substituents lead to characteristic chemical shifts and coupling constants.
¹H NMR Spectroscopy: Deciphering Proton Environments
The ¹H NMR spectrum of trans-2-(4-nitrophenyl)cyclopropanecarboxylic acid is expected to be complex in the aliphatic region due to the diastereotopic protons of the cyclopropane ring, and will also show distinct signals for the aromatic protons.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
-
Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 (CH-COOH) | 2.0 - 2.5 | ddd | J1,2 ≈ 4-6 (trans), J1,3a ≈ 6-8 (cis), J1,3b ≈ 8-10 (trans) |
| H-2 (CH-Ar) | 2.7 - 3.2 | ddd | J2,1 ≈ 4-6 (trans), J2,3a ≈ 8-10 (trans), J2,3b ≈ 6-8 (cis) |
| H-3a, H-3b (CH₂) | 1.4 - 1.9 | m | |
| H-Ar (ortho to NO₂) | 8.1 - 8.3 | d | J ≈ 8-9 |
| H-Ar (meta to NO₂) | 7.4 - 7.6 | d | J ≈ 8-9 |
| COOH | 10.0 - 13.0 | br s |
Causality Behind Predictions:
-
The cyclopropyl protons are expected to be in the upfield region, with the methine protons (H-1 and H-2) deshielded relative to the methylene protons (H-3a, H-3b) due to their proximity to the electron-withdrawing carboxylic acid and nitrophenyl groups, respectively.
-
The trans configuration of the substituents on the cyclopropane ring results in smaller J-coupling constants between the vicinal methine protons (H-1 and H-2) compared to the cis couplings.
-
The strong electron-withdrawing nature of the nitro group will significantly deshield the aromatic protons, particularly those in the ortho position.[8] The expected A₂B₂ pattern (two doublets) is characteristic of a para-substituted benzene ring.
-
The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift, and its position can be concentration and solvent dependent.
Visualization of Key ¹H-¹H Couplings:
Caption: Key proton-proton couplings in the cyclopropane ring.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum will provide complementary information, confirming the number of unique carbon environments and their electronic nature.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 175 - 180 |
| C-Ar (ipso, attached to NO₂) | 147 - 150 |
| C-Ar (ipso, attached to cyclopropyl) | 140 - 145 |
| C-Ar (ortho to NO₂) | 123 - 125 |
| C-Ar (meta to NO₂) | 128 - 130 |
| C-1 (CH-COOH) | 25 - 30 |
| C-2 (CH-Ar) | 28 - 33 |
| C-3 (CH₂) | 15 - 20 |
Causality Behind Predictions:
-
The carbonyl carbon of the carboxylic acid is expected at a characteristic downfield shift.
-
The aromatic carbons will show a predictable pattern based on the substituent effects. The carbon bearing the nitro group will be highly deshielded, as will the carbon attached to the cyclopropane ring.[10]
-
The cyclopropyl carbons are significantly shielded and appear in the upfield aliphatic region, a hallmark of these strained rings.[6] The carbons attached to the substituents (C-1 and C-2) will be more deshielded than the methylene carbon (C-3).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record a background spectrum and then the sample spectrum.
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H stretch (Cyclopropyl) | ~3080 | Medium |
| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong |
| N-O stretch (Nitro, asymmetric) | 1510 - 1550 | Strong |
| C=C stretch (Aromatic) | 1450 - 1600 | Medium |
| N-O stretch (Nitro, symmetric) | 1340 - 1380 | Strong |
Causality Behind Predictions:
-
The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer.
-
The C-H stretch of the cyclopropane ring typically appears at a higher frequency than that of other alkanes due to the increased s-character of the C-H bonds.[11]
-
The strong C=O stretching absorption is a definitive feature of the carboxylic acid.
-
The two strong absorptions for the nitro group (asymmetric and symmetric stretching) are highly characteristic and confirm its presence.[9]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Depending on the volatility and thermal stability of the compound, techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.
-
Ionization: ESI is a soft ionization technique suitable for polar, non-volatile compounds and would likely be the method of choice.
-
Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement to confirm the elemental composition.
Predicted Mass Spectrometry Data (ESI):
| Ion | Predicted m/z |
| [M-H]⁻ | 206.04 |
| [M+H]⁺ | 208.06 |
| [M+Na]⁺ | 230.04 |
Predicted Fragmentation Pattern:
The fragmentation of trans-2-(4-nitrophenyl)cyclopropanecarboxylic acid would likely proceed through several key pathways:
-
Loss of CO₂: Decarboxylation of the molecular ion is a common fragmentation pathway for carboxylic acids.
-
Loss of NO₂: Cleavage of the nitro group.
-
Ring Opening: The strained cyclopropane ring can undergo fragmentation.
Visualization of the Analytical Workflow:
Caption: A generalized workflow for the synthesis, purification, and spectroscopic confirmation of the target compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of trans-2-(4-nitrophenyl)cyclopropanecarboxylic acid. By leveraging data from analogous structures and fundamental principles, we have established a detailed set of expected NMR, IR, and MS data. This information serves as a valuable resource for researchers, enabling them to confidently identify and characterize this molecule. The self-validating nature of this approach lies in the congruence of data from multiple, independent spectroscopic techniques, all pointing towards a single, unambiguous chemical structure. When experimental data becomes available, it can be cross-referenced with the predictions laid out in this guide to provide a high degree of confidence in the structural assignment.
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PubChem. trans-2-Phenylcyclopropanecarboxylic acid. National Center for Biotechnology Information. [Link]
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NIST. Cyclopropanecarboxylic acid. NIST Chemistry WebBook. [Link]
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ResearchGate. Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. [Link]
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University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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NIST. Cyclopropanecarboxylic acid, trans-2-phenyl-, 4-nitrophenyl ester. NIST Chemistry WebBook. [Link]
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PubChem. 2-Nitrocyclopropane-1-carboxylic acid. National Center for Biotechnology Information. [Link]
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National Institutes of Health. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Link]
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ResearchGate. Nitrocyclopropanes: Synthesis and properties. [Link]
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CRAM3RA. Spectroscopic Properties of Some Derivatives of Polycyclic Aromatic Hydrocarbons. [Link]
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PubMed. New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba. [Link]
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DTIC. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. [Link]
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"trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid" mechanism of action
An In-depth Technical Guide to the Core Mechanism of Action of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid belongs to a class of small molecules characterized by a cyclopropane ring, a scaffold that imparts significant biological activity. While direct experimental evidence for the title compound is emerging, its structural analogs, notably trans-2-phenylcyclopropanecarboxylic acid (PCCA), have been the subject of extensive research. This guide synthesizes the current understanding of the mechanisms of action for this compound class, providing a robust framework for hypothesizing and investigating the biological role of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid. The primary putative mechanisms involve the inhibition of key enzymes in distinct biological pathways: 1-aminocyclopropane-1-carboxylic acid oxidase (ACC oxidase) in plant ethylene biosynthesis and O-acetylserine sulfhydrylase (OASS) in microbial cysteine synthesis. This document provides a detailed exploration of these mechanisms, supported by experimental protocols and data, to empower researchers in their investigations of this promising molecule.
Part 1: Chemical Profile and Significance
trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid is a derivative of cyclopropanecarboxylic acid, featuring a phenyl group at the 2-position of the cyclopropane ring, which is further substituted with a nitro group at the 4-position of the phenyl ring. The cyclopropane ring introduces conformational rigidity and a unique electronic character, which are key determinants of its biological activity. The trans configuration of the substituents on the cyclopropane ring is crucial for its specific interactions with biological targets.
The addition of a 4-nitro group to the phenyl ring is a significant modification. This electron-withdrawing group can modulate the electronic properties of the entire molecule, potentially influencing its binding affinity and reactivity. The nitro group may also participate in specific hydrogen bonding or other non-covalent interactions within the active site of a target enzyme.
Part 2: Putative Mechanism of Action I: Inhibition of Plant Ethylene Biosynthesis
A well-established mechanism of action for cyclopropane carboxylic acid derivatives is the inhibition of ethylene biosynthesis in plants.[1][2] Ethylene is a key plant hormone that regulates a wide range of developmental processes and responses to stress. Its biosynthesis is tightly controlled, with the final step being the oxidation of 1-aminocyclopropane-1-carboxylic acid (ACC) to ethylene, catalyzed by the enzyme ACC oxidase (ACO).
Molecular Basis of Inhibition
trans-2-phenylcyclopropanecarboxylic acid (PCCA) and its analogs are structural mimics of ACC.[1][2] This structural similarity allows them to bind to the active site of ACO, acting as competitive inhibitors. By occupying the active site, these compounds prevent the binding of the natural substrate, ACC, thereby blocking ethylene production. The inhibitory effect of these compounds has been demonstrated in various plant tissues.[1]
The proposed mechanism for trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid follows this established model. The cyclopropane carboxylic acid moiety is the primary pharmacophore that mimics ACC, while the 4-nitrophenyl group likely serves to enhance binding affinity or specificity.
Visualizing the Pathway and Inhibition
Caption: Inhibition of the ethylene biosynthesis pathway.
Experimental Protocol: In Vitro ACC Oxidase Inhibition Assay
This protocol describes a method to determine the inhibitory potential of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid on ACC oxidase activity.
1. Enzyme Preparation:
-
Partially purify ACC oxidase from a suitable plant source, such as apple fruit, as described in the literature.[1]
2. Assay Buffer:
-
Prepare a reaction buffer containing 100 mM MOPS (pH 7.2), 10% (v/v) glycerol, 30 mM sodium ascorbate, and 0.1 mM FeSO4.
3. Inhibitor and Substrate Solutions:
-
Prepare stock solutions of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the substrate, 1-aminocyclopropane-1-carboxylic acid (ACC).
4. Reaction Mixture:
-
In a sealed vial, combine the assay buffer, the enzyme preparation, and varying concentrations of the inhibitor.
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C) for a short period.
-
Initiate the reaction by adding a known concentration of ACC.
5. Ethylene Measurement:
-
After a defined incubation period, collect a sample of the headspace gas from the vial using a gas-tight syringe.
-
Analyze the ethylene concentration using a gas chromatograph equipped with a flame ionization detector (FID).
6. Data Analysis:
-
Calculate the rate of ethylene production for each inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).
Part 3: Putative Mechanism of Action II: Inhibition of Microbial Cysteine Biosynthesis
Another promising avenue for the mechanism of action of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid is the inhibition of O-acetylserine sulfhydrylase (OASS).[3][4] OASS is a pyridoxal-5'-phosphate-dependent enzyme that catalyzes the final step in cysteine biosynthesis in many pathogenic microorganisms. As this pathway is essential for bacterial survival and absent in humans, OASS is an attractive target for the development of novel antibiotics.[3][4]
Molecular Basis of Inhibition
Derivatives of trans-2-substituted-cyclopropane-1-carboxylic acid have been specifically designed and synthesized as non-natural, small molecule inhibitors of OASS.[3][4] These compounds are thought to bind to the active site of the enzyme, preventing the binding of its natural substrates. Molecular modeling studies have suggested that these cyclopropane-based inhibitors can effectively block the active site of OASS.[3][4]
The structural features of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid, particularly the rigid cyclopropane ring and the substituted phenyl group, are consistent with the structural motifs of known OASS inhibitors.[3][4] The 4-nitrophenyl group could play a crucial role in establishing specific interactions with amino acid residues in the OASS active site, thereby enhancing its inhibitory potency.
Visualizing the Proposed Binding and Inhibition
Caption: Proposed inhibition of O-acetylserine sulfhydrylase (OASS).
Experimental Protocol: OASS Binding Affinity Assay
This protocol outlines a method to assess the binding of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid to OASS, for example, using a fluorescence-based assay.
1. Protein Expression and Purification:
-
Clone, express, and purify recombinant OASS from the target microorganism (e.g., Haemophilus influenzae) according to established protocols.[3][4]
2. Ligand Solutions:
-
Prepare a stock solution of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid in a suitable buffer.
3. Binding Assay (e.g., Intrinsic Tryptophan Fluorescence Quenching):
-
Prepare a solution of purified OASS in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Measure the intrinsic tryptophan fluorescence of the OASS solution using a spectrofluorometer (excitation at ~295 nm, emission scan from ~310 to 400 nm).
-
Titrate the OASS solution with increasing concentrations of the inhibitor.
-
Record the fluorescence spectrum after each addition of the inhibitor.
4. Data Analysis:
-
Monitor the quenching of the intrinsic tryptophan fluorescence of OASS upon binding of the inhibitor.
-
Plot the change in fluorescence intensity as a function of the inhibitor concentration.
-
Fit the binding data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), which is a measure of the binding affinity.
Part 4: Other Potential Biological Activities
While the inhibition of ACC oxidase and OASS are the most well-supported putative mechanisms, the cyclopropane carboxylic acid scaffold is versatile and may interact with other biological targets. For instance, some derivatives of cyclopropane carboxylic acid have been investigated as inhibitors of leukotriene C4 synthase, an enzyme involved in inflammatory pathways.[5] This suggests that trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid could have applications in the development of anti-inflammatory agents.
Part 5: Summary and Future Directions
trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid is a promising small molecule with the potential to modulate key biological pathways. Based on the extensive research on its structural analogs, the most likely mechanisms of action are the inhibition of ACC oxidase in plants and OASS in microorganisms.
Key Takeaways:
-
Dual Potential: The compound may act as a regulator of plant growth or as a novel antibacterial agent.
-
Structural Importance: The trans-cyclopropane carboxylic acid moiety is the key pharmacophore, with the 4-nitrophenyl group likely enhancing target affinity and specificity.
-
Need for Direct Evidence: The proposed mechanisms are based on strong evidence from related compounds but require direct experimental validation for trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid.
Future Research Should Focus On:
-
Direct Target Engagement Studies: Utilizing techniques such as cellular thermal shift assays (CETSA) or affinity chromatography to identify the direct binding partners of the compound in relevant biological systems.
-
Enzymatic and Cellular Assays: Conducting the detailed in vitro and in-cell assays described in this guide to confirm the inhibitory activity against ACC oxidase and OASS.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs with modifications to the phenyl ring to understand the role of the 4-nitro group and to optimize potency and selectivity.
-
In Vivo Efficacy Studies: Evaluating the biological effects of the compound in whole-plant systems (for ethylene inhibition) or in animal models of bacterial infection (for antibacterial activity).
This in-depth guide provides a solid foundation for researchers to design and execute experiments aimed at elucidating the precise mechanism of action of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid, ultimately unlocking its full therapeutic or biotechnological potential.
References
-
Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid. PubMed. [Link]
-
New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease. [https://www.b CHD.org/index.php/BCHD/article/view/361]([Link] CHD.org/index.php/BCHD/article/view/361)
-
Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase. MedChemComm (RSC Publishing). [Link]
-
Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase | Request PDF. ResearchGate. [Link]
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trans-2-Phenylcyclopropane-1-carboxylic acid. MySkinRecipes. [Link]
-
Enzyme Inhibition: The Phenomenon and Mechanism‐Independent Analysis. ResearchGate. [Link]
- Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
-
trans-2-Phenylcyclopropanecarboxylic acid | C10H10O2. PubChem. [Link]
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Mechanism involved in the metabolism of nitrophenyl-carboxylic acid compounds by microorganisms. PubMed. [Link]
-
Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. PubMed. [Link]
-
Inhibition of Escherichia coli beta-galactosidase by 2-nitro-1-(4,5-dimethoxy-2-nitrophenyl) ethyl, a photoreversible thiol label. PubMed. [Link]
-
MECHANISM INVOLVED IN THE METABOLISM OF NITROPHENYL-CARBOXYLIC ACID COMPOUNDS BY MICROORGANISMS. PMC - NIH. [Link]
-
Inhibitors of VIM-2 by Screening Pharmacogically Active and Click-Chemistry Compound Libraries. PMC - NIH. [Link]
-
Top 120 Journal of Enzyme Inhibition and Medicinal Chemistry papers published in 2014. Taylor & Francis Online. [Link]
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- 2. ffhdj.com [ffhdj.com]
- 3. Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase - MedChemComm (RSC Publishing) [pubs.rsc.org]
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The Biological Potential of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic Acid: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling a Scaffold of Therapeutic Promise
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and versatile functionality is paramount. trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid, a molecule integrating the unique conformational constraints of a cyclopropane ring with the electronically distinct 4-nitrophenyl moiety, emerges as a compound of significant interest for drug development professionals. The inherent strain of the cyclopropane ring and the electron-withdrawing nature of the nitro group bestow upon this molecule a distinct chemical reactivity and potential for specific biological interactions. This guide provides an in-depth exploration of the biological activity of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid, with a primary focus on its hypothesized role as an enzyme inhibitor. Drawing upon structure-activity relationship (SAR) data from analogous compounds, we will delve into its potential as an antimicrobial agent and explore other conceivable therapeutic applications. This document is intended to serve as a technical resource for researchers and scientists, offering both foundational knowledge and practical experimental designs to investigate this promising molecule.
Chemical Properties and Synthesis
trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid possesses a molecular formula of C₁₀H₉NO₄ and a molecular weight of 207.18 g/mol . The trans-configuration of the substituents on the cyclopropane ring is a critical stereochemical feature that dictates its three-dimensional shape and, consequently, its interaction with biological targets.
Table 1: Physicochemical Properties of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₄ | N/A |
| Molecular Weight | 207.18 g/mol | N/A |
| Stereochemistry | trans | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in organic solvents such as DMSO and methanol | N/A |
Synthetic Approach: A Pathway to the Core Scaffold
The synthesis of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid can be achieved through a multi-step process, adapting established methodologies for cyclopropanation. A plausible and efficient synthetic route initiates from 4-nitrocinnamic acid.
-
Esterification of 4-nitrocinnamic acid:
-
Dissolve 4-nitrocinnamic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the methyl 4-nitrocinnamate with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
-
-
Cyclopropanation:
-
Dissolve the methyl 4-nitrocinnamate in a suitable solvent such as dichloromethane.
-
Prepare a solution of diazomethane in diethyl ether (use with extreme caution in a well-ventilated fume hood and with appropriate safety measures).
-
Add a catalytic amount of a palladium(II) acetate catalyst to the ester solution.
-
Slowly add the diazomethane solution to the reaction mixture at 0°C.
-
Allow the reaction to stir at room temperature overnight.
-
Quench any remaining diazomethane by the careful addition of acetic acid.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting methyl trans-2-(4-nitrophenyl)cyclopropanecarboxylate by column chromatography on silica gel.
-
-
Hydrolysis:
-
Dissolve the purified methyl ester in a mixture of methanol and water.
-
Add an excess of lithium hydroxide or sodium hydroxide.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, acidify the reaction mixture with 1M hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid.
-
Primary Mechanism of Action: Inhibition of O-Acetylserine Sulfhydrylase (OASS)
While direct experimental evidence for the biological activity of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid is limited in publicly available literature, a compelling hypothesis for its primary mechanism of action arises from extensive research on structurally related trans-2-phenylcyclopropanecarboxylic acid derivatives. These compounds have been identified as potent inhibitors of O-acetylserine sulfhydrylase (OASS), a key enzyme in the cysteine biosynthesis pathway of bacteria and plants.[1][2] This pathway is absent in mammals, making OASS an attractive target for the development of novel antimicrobial agents with selective toxicity.
OASS catalyzes the final step in cysteine biosynthesis, the conversion of O-acetylserine and sulfide into L-cysteine. Inhibition of this enzyme disrupts a critical metabolic pathway, potentially leading to bacterial growth inhibition or potentiation of the effects of other antibiotics.
Structure-Activity Relationship (SAR) Insights
Medicinal chemistry campaigns focused on trans-2-phenylcyclopropanecarboxylic acid derivatives have provided valuable SAR insights that support the potential of the 4-nitrophenyl analog as an OASS inhibitor.[1]
-
The Carboxylic Acid Moiety: The carboxylic acid group is crucial for binding to the active site of OASS, likely through interactions with key amino acid residues.
-
The Phenyl Ring: The presence of a phenyl ring at the 2-position of the cyclopropane is a common feature of active inhibitors. Modifications to this ring have been shown to modulate inhibitory potency and permeability.
-
Substituents on the Phenyl Ring: The electronic properties and position of substituents on the phenyl ring can significantly influence binding affinity. While a wide range of substituents have been explored, the introduction of an electron-withdrawing group like the nitro group at the para-position is a rational design strategy to potentially enhance interactions within the enzyme's active site. The nitro group can participate in hydrogen bonding and electrostatic interactions, which could lead to increased inhibitory activity.
Proposed Binding Mode
Based on the known crystal structures of OASS in complex with other inhibitors, a plausible binding mode for trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid can be proposed. The carboxylic acid would likely form salt bridges with positively charged residues in the active site, while the phenyl ring would occupy a hydrophobic pocket. The 4-nitro group could then form specific hydrogen bonds with polar residues at the back of this pocket, thereby anchoring the inhibitor and enhancing its affinity.
Caption: Proposed binding of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid in the OASS active site.
Potential Therapeutic Applications
The hypothesized inhibition of OASS positions trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid as a promising candidate for several therapeutic applications, primarily in the field of infectious diseases.
Antimicrobial Agent
The most direct therapeutic application is as a novel antimicrobial agent. By targeting a bacterial-specific metabolic pathway, this compound could exhibit selective toxicity against a range of pathogenic bacteria. Further research is warranted to determine its spectrum of activity against both Gram-positive and Gram-negative bacteria.
Antibiotic Adjuvant
An equally compelling application is its use as an antibiotic adjuvant. Many existing antibiotics are becoming less effective due to the rise of antimicrobial resistance. By weakening the bacterium through inhibition of cysteine synthesis, trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid could potentially restore or enhance the efficacy of conventional antibiotics. This synergistic approach is a critical strategy in combating drug-resistant infections.
Other Potential Applications
While the primary hypothesis centers on OASS inhibition, the structural motifs of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid suggest other potential biological activities that merit investigation:
-
Anti-inflammatory Activity: The nitroaromatic scaffold is present in some known anti-inflammatory drugs. The mechanism could involve the modulation of inflammatory signaling pathways.
-
Anticancer Activity: The rigid cyclopropane structure can be used to design conformationally constrained analogs of known anticancer agents, potentially leading to improved selectivity and efficacy.
Experimental Workflows for Biological Evaluation
To validate the hypothesized biological activity of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid, a series of well-defined experimental workflows are essential.
Workflow 1: OASS Inhibition Assay
This workflow is designed to determine the inhibitory potency of the compound against OASS.
Sources
An In-depth Technical Guide to trans-2-(4-Nitrophenyl)cyclopropanecarboxylic Acid: Synthesis, Characterization, and Therapeutic Potential
Introduction: The Significance of a Strained Ring Scaffold in Drug Discovery
The cyclopropane ring, a motif of inherent strain and unique stereoelectronic properties, has garnered significant attention in medicinal chemistry. Its rigid framework allows for the precise positioning of substituents in three-dimensional space, making it an invaluable scaffold for the design of potent and selective therapeutic agents.[1] This guide focuses on a particularly intriguing derivative, trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid, a molecule at the intersection of two key pharmacophoric elements: the cyclopropane core and the nitroaromatic group. The presence of the nitro group, a strong electron-withdrawing moiety, is known to impart a range of biological activities to small molecules.[2] This technical guide will provide a comprehensive overview of the synthesis, characterization, and potential applications of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid, with a particular focus on its role as a potential antimicrobial agent through the inhibition of O-acetylserine sulfhydrylase (OASS).
Chemical Synthesis: Constructing the Cyclopropane Ring
The synthesis of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid can be approached through several established methods for cyclopropane formation. A common and effective strategy involves the cyclopropanation of an activated alkene, in this case, 4-nitrostyrene.
Synthetic Pathway Overview
A plausible and widely utilized method for the synthesis of aryl-substituted cyclopropanes is the reaction of a styrene derivative with a carbene or carbenoid species. One common approach involves the use of diazo compounds in the presence of a transition metal catalyst. A detailed experimental protocol for a related transformation is described below, which can be adapted for the synthesis of the title compound.
Diagram of the Synthetic Pathway
Caption: General synthetic route to trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid.
Detailed Experimental Protocol (Adapted from a General Procedure)
This protocol is a representative example of a cyclopropanation reaction followed by hydrolysis, which can be optimized for the specific synthesis of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid.
Step 1: Synthesis of Ethyl trans-2-(4-nitrophenyl)cyclopropanecarboxylate
-
Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 4-nitrostyrene and a suitable solvent (e.g., dichloromethane or toluene).
-
Catalyst Addition: Add a catalytic amount of a rhodium(II) or copper(I) catalyst (e.g., rhodium(II) acetate dimer or copper(I) triflate).
-
Diazoacetate Addition: Slowly add a solution of ethyl diazoacetate in the same solvent to the reaction mixture at a controlled temperature (often room temperature or slightly elevated) over a period of several hours. The slow addition is crucial to maintain a low concentration of the highly reactive diazo compound.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.
-
Workup and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the ethyl ester of the desired product.
Step 2: Hydrolysis to trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid
-
Saponification: Dissolve the purified ethyl ester in a mixture of ethanol and water. Add an excess of a base, such as sodium hydroxide or potassium hydroxide.
-
Heating: Heat the mixture to reflux and stir for several hours until the ester is fully hydrolyzed, as monitored by TLC.
-
Acidification: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether to remove any unreacted starting material. Carefully acidify the aqueous layer with a mineral acid (e.g., 2M HCl) to a pH of approximately 2-3, which will precipitate the carboxylic acid.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid.
Physicochemical and Spectroscopic Characterization
The structural elucidation and confirmation of purity of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid are achieved through a combination of spectroscopic techniques. The expected data, based on the analysis of closely related analogs, are summarized below.
Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic Protons: Two doublets in the aromatic region (approx. 7.5-8.2 ppm) characteristic of a 1,4-disubstituted benzene ring. Cyclopropane Protons: Complex multiplets in the upfield region (approx. 1.5-3.0 ppm) for the three cyclopropyl protons. The trans stereochemistry will influence the coupling constants between these protons. Carboxylic Acid Proton: A broad singlet in the downfield region (typically >10 ppm). |
| ¹³C NMR | Carbonyl Carbon: A signal in the downfield region (approx. 170-180 ppm). Aromatic Carbons: Signals in the aromatic region (approx. 120-150 ppm), with the carbon bearing the nitro group being significantly deshielded. Cyclopropane Carbons: Signals in the upfield region (approx. 15-35 ppm). |
| IR Spectroscopy | O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of a carboxylic acid O-H. C=O Stretch: A strong absorption band around 1700 cm⁻¹ for the carbonyl group. NO₂ Stretch: Two strong absorption bands around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric) for the nitro group. |
| Mass Spectrometry | Molecular Ion Peak: The [M]+ or [M-H]⁻ peak corresponding to the molecular weight of the compound (C₁₀H₉NO₄). Fragmentation Pattern: Characteristic fragments corresponding to the loss of the carboxylic acid group, the nitro group, and cleavage of the cyclopropane ring. |
Biological Activity and Therapeutic Potential: A Focus on O-acetylserine Sulfhydrylase Inhibition
The cysteine biosynthesis pathway is essential for the survival of many pathogenic bacteria and is absent in humans, making it an attractive target for the development of novel antibacterial agents.[3][4] One of the key enzymes in this pathway is O-acetylserine sulfhydrylase (OASS), which catalyzes the final step in cysteine synthesis.[3]
Mechanism of OASS Inhibition
trans-2-substituted-cyclopropane-1-carboxylic acids have been identified as a class of potent inhibitors of OASS.[3] These molecules are thought to act as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of the natural substrate, O-acetylserine. The rigid cyclopropane scaffold allows for the precise orientation of the phenyl and carboxylate groups to mimic the binding of the substrate, leading to effective inhibition.
Diagram of OASS Inhibition
Caption: Competitive inhibition of OASS by trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid.
Potential as an Antibacterial Agent
By inhibiting OASS, trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid has the potential to disrupt cysteine biosynthesis in bacteria, leading to bacteriostatic or bactericidal effects. This mechanism of action is particularly promising for combating antibiotic-resistant strains of bacteria, as it targets a pathway not exploited by many current antibiotics. Further research is needed to determine the minimum inhibitory concentrations (MICs) of this compound against a range of clinically relevant bacteria and to evaluate its efficacy in preclinical models of infection.
Conclusion and Future Directions
trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid is a molecule of significant interest at the interface of synthetic chemistry and drug discovery. Its synthesis, while requiring careful control of stereochemistry, is achievable through established methodologies. The unique combination of the cyclopropane scaffold and the nitroaromatic moiety makes it a compelling candidate for biological evaluation, particularly as an inhibitor of the bacterial enzyme O-acetylserine sulfhydrylase.
Future research should focus on several key areas:
-
Optimization of Synthesis: The development of a high-yielding and stereoselective synthesis will be crucial for the production of sufficient quantities of the compound for extensive biological testing.
-
Comprehensive Biological Evaluation: A thorough investigation of its inhibitory activity against OASS from various bacterial species, as well as determination of its antibacterial spectrum through MIC testing, is warranted.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs with different substituents on the phenyl ring will provide valuable insights into the structural requirements for potent OASS inhibition and antibacterial activity.
-
Pharmacokinetic and Toxicological Profiling: Preclinical studies to assess the drug-like properties of the compound, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET), will be necessary to determine its potential for further development as a therapeutic agent.
References
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Annunziato, G., Spadini, C., Marchetti, M., Franko, N., Pavone, M., Iannarelli, M., Bruno, A., Pieroni, M., Bettati, S., Cabassi, C. S., Campanini, B., & Costantino, G. (2022). Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Negative Bacteria. Pharmaceuticals (Basel, Switzerland), 15(6), 766. [Link]
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Costantino, G., Amori, L., Massari, S., Musmuca, I., Sbardella, G., & Tabarrini, O. (2012). Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase. MedChemComm, 3(9), 1144-1148. [Link]
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The Advent and Evolution of Nitrophenyl Cyclopropane Derivatives: A Technical Guide for the Modern Researcher
Abstract
Nitrophenyl cyclopropane derivatives have emerged from relative obscurity to become powerful and versatile building blocks in contemporary organic synthesis. The unique confluence of the high ring strain inherent to the cyclopropyl moiety and the potent electron-accepting nature of the nitro group imbues these molecules with a distinctive reactivity profile. This guide provides a comprehensive exploration of the discovery, historical development, and synthetic methodologies for nitrophenyl cyclopropane derivatives. We will delve into the causality behind experimental choices in key synthetic protocols, offer insights into their application in the synthesis of complex molecular architectures, and provide detailed, actionable experimental procedures. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, empowering them to leverage the synthetic potential of this remarkable class of compounds.
A Historical Perspective: From Curiosity to Core Synthetic Intermediate
The journey of the cyclopropane ring in chemistry began in the late 19th century with the pioneering work of August Freund, who first synthesized the parent cyclopropane molecule in 1881. This was shortly followed by William Henry Perkin's synthesis of the first substituted cyclopropane derivative in 1884. For a considerable period, cyclopropanes were largely regarded as chemical curiosities due to their inherent ring strain, a concept rationalized by Adolf von Baeyer.
The true synthetic potential of functionalized cyclopropanes began to be unlocked in the latter half of the 20th century. A pivotal conceptual leap was the recognition of donor-acceptor (D-A) cyclopropanes as highly versatile synthetic intermediates. These molecules, possessing vicinal electron-donating and electron-withdrawing groups, exhibit a "push-pull" electronic effect that facilitates controlled ring-opening reactions, generating valuable polyfunctional intermediates. The term "donor-acceptor cyclopropane" gained prominence in the 1980s, with researchers like Hans-Ulrich Reissig making significant early contributions to this field.
Nitrophenyl cyclopropanes are a prominent subclass of D-A cyclopropanes, where the phenyl group can act as a donor and the nitro group serves as a powerful acceptor. While a singular "discovery" paper for the first nitrophenyl cyclopropane is not readily identifiable, their emergence is intrinsically linked to the broader exploration of D-A cyclopropane chemistry and the increasing use of nitroalkenes as versatile starting materials in organic synthesis. The development of synthetic methods for nitrocyclopropanes has seen a significant acceleration from the early 2000s, with a burgeoning number of publications dedicated to their synthesis and applications.
Foundational Synthetic Strategies
The synthesis of nitrophenyl cyclopropane derivatives is primarily achieved through a few robust and versatile methodologies. The choice of strategy is often dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials.
Michael-Initiated Ring Closure (MIRC)
The Michael-Initiated Ring Closure (MIRC) is arguably the most widely employed and versatile method for the synthesis of nitrophenyl cyclopropanes. This strategy relies on the conjugate addition of a nucleophile to a β-nitrostyrene (a nitrophenyl-substituted alkene), followed by an intramolecular cyclization.
Causality of Experimental Choices: The success of the MIRC reaction hinges on the careful selection of the Michael donor, the base, and the conditions for the subsequent cyclization. The Michael donor is typically an activated methylene compound, such as a malonate ester, which provides a nucleophilic carbon atom to attack the electron-deficient alkene. The choice of base is critical for deprotonating the Michael donor without promoting undesired side reactions. The final intramolecular cyclization often involves the displacement of a leaving group, which can be introduced in a separate step or generated in situ.
Experimental Protocol: Synthesis of Diethyl 2-nitro-3-phenylcyclopropane-1,1-dicarboxylate
-
Step 1: Conjugate Addition. To a solution of β-nitrostyrene (1.0 eq) in a suitable solvent such as dichloromethane, add diethyl malonate (1.0-1.2 eq) and a catalytic amount of a base like DBU. Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Step 2: Halogenation. Dissolve the crude adduct from Step 1 in acetonitrile. Add N-bromosuccinimide (NBS) (1.0-1.1 eq). Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Step 3: Intramolecular Cyclization. After cooling the reaction mixture, add a base such as potassium carbonate to induce intramolecular cyclization. Stir at room temperature until the halogenated intermediate is consumed.
-
Work-up and Purification. Filter the reaction mixture and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to afford the desired nitrocyclopropane derivative.
Self-Validation: The progress of each step can be independently monitored by Thin Layer Chromatography (TLC), allowing for optimization of reaction times and ensuring the complete conversion of intermediates. The final product can be rigorously characterized by NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Diagram of the MIRC Pathway:
Caption: General workflow for the MIRC synthesis of nitrophenyl cyclopropanes.
Rhodium-Catalyzed Cyclopropanation from Diazo Compounds
Transition metal-catalyzed reactions of diazo compounds with alkenes provide a powerful and often stereoselective route to cyclopropanes. Rhodium(II) carboxylates are particularly effective catalysts for the cyclopropanation of styrenes with nitrodiazoacetates.
Causality of Experimental Choices: The choice of the rhodium catalyst is paramount in controlling the stereoselectivity of the reaction. Chiral rhodium catalysts can be employed to achieve high levels of enantioselectivity. The slow addition of the diazo compound is crucial to maintain a low concentration of the reactive carbene intermediate, thereby minimizing side reactions such as dimerization.
Experimental Protocol: Enantioselective Synthesis of Ethyl 2-nitro-3-phenylcyclopropanecarboxylate
-
Reaction Setup: To a solution of a chiral rhodium catalyst (e.g., Rh₂(S-DOSP)₄, 1-5 mol%) in a dry, inert solvent such as dichloromethane, add styrene (1.0 eq).
-
Addition of Diazo Compound: Add a solution of ethyl nitrodiazoacetate (1.1-1.5 eq) in the same solvent to the reaction mixture dropwise over several hours using a syringe pump.
-
Reaction Monitoring and Work-up: Stir the reaction at the appropriate temperature (often room temperature) and monitor by TLC. Once the reaction is complete, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the enantioenriched nitrocyclopropane.
Self-Validation: The enantiomeric excess of the product can be determined by chiral HPLC analysis, providing a direct measure of the effectiveness of the chiral catalyst. The diastereoselectivity can be assessed by ¹H NMR spectroscopy.
Diagram of the Catalytic Cycle:
Caption: Simplified catalytic cycle for rhodium-catalyzed cyclopropanation.
Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction, involving the reaction of a sulfur ylide with an electron-deficient alkene, offers another efficient route to nitrophenyl cyclopropanes.
Causality of Experimental Choices: The choice of the sulfur ylide (dimethylsulfoxonium methylide or dimethylsulfonium methylide) can influence the diastereoselectivity of the reaction. The reaction is typically carried out in a polar aprotic solvent like DMSO to facilitate the formation and reaction of the ylide.
Experimental Protocol: Synthesis of 1-nitro-2-phenylcyclopropane
-
Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere, add trimethylsulfoxonium iodide (1.1 eq) to anhydrous DMSO. To this suspension, add a strong base such as sodium hydride (1.1 eq) portion-wise at room temperature. Stir the mixture until the evolution of hydrogen gas ceases and a clear solution is obtained.
-
Cyclopropanation: Cool the ylide solution in an ice bath. Add a solution of β-nitrostyrene (1.
A Theoretical and Spectroscopic Investigation of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic Acid: A Technical Guide
Abstract
This technical guide provides a comprehensive computational and theoretical framework for the study of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid, a molecule of interest in medicinal chemistry and materials science. We present a detailed, step-by-step protocol for conducting Density Functional Theory (DFT) calculations to elucidate the molecule's structural, vibrational, and electronic properties. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind computational choices. All theoretical predictions are contextualized with available experimental spectroscopic data to ensure a self-validating and trustworthy analysis.
Introduction: The Significance of Substituted Cyclopropanes
Cyclopropane rings are unique structural motifs in organic chemistry, conferring rigidity and specific conformational preferences to molecules. When substituted with electronically active groups such as a nitro-functionalized phenyl ring and a carboxylic acid, the resulting molecule, trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid, presents a fascinating case for theoretical investigation. The interplay between the strained cyclopropane ring, the electron-withdrawing nitro group, and the acidic carboxylic acid function dictates its reactivity, intermolecular interactions, and potential biological activity.
Theoretical calculations, particularly those based on DFT, offer a powerful lens through which to understand these properties at a molecular level. By accurately predicting geometries, vibrational frequencies, and electronic characteristics, we can gain insights that complement and guide experimental studies, ultimately accelerating the process of drug discovery and materials design.
Computational Methodology: A Validating Workflow
The cornerstone of reliable computational research is a methodology that is both theoretically sound and validated against experimental evidence. The workflow presented here is designed to be a self-validating system, where each computational step has a clear rationale and the final results are compared with empirical data.
Caption: A self-validating computational workflow for the theoretical study of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid.
Step-by-Step Protocol for DFT Calculations
This protocol outlines the use of the Gaussian suite of programs, a widely used software package in computational chemistry.[1][2] The B3LYP functional combined with the 6-311++G(d,p) basis set is chosen for its proven accuracy in describing organic molecules containing both aromatic and strained ring systems.[3][4]
-
Molecular Structure Construction:
-
Geometry Optimization:
-
The initial structure is optimized to find the lowest energy conformation. This is a crucial step to ensure that all subsequent calculations are performed on a stable structure.
-
Software: Gaussian
-
Method: DFT with the B3LYP functional.
-
Basis Set: 6-311++G(d,p). This basis set provides a good balance of accuracy and computational cost for this system.[3][6]
-
Solvation Model: The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) with water as the solvent can be included to simulate a more realistic environment for the carboxylic acid.
-
-
Vibrational Frequency Analysis:
-
A frequency calculation is performed on the optimized geometry.
-
This serves two purposes:
-
To confirm that the optimized structure is a true energy minimum (no imaginary frequencies).
-
To calculate the theoretical infrared (IR) spectrum.
-
-
-
Electronic Properties Calculation:
-
Using the optimized geometry, a single-point energy calculation is performed to obtain detailed electronic properties.
-
Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's reactivity.[7][8]
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto the electron density surface to visualize the charge distribution and identify regions of electrophilic and nucleophilic character.
-
Results and Discussion: A Synthesis of Theory and Experiment
Optimized Molecular Geometry
The geometry optimization provides the most stable three-dimensional arrangement of the atoms. Key structural parameters such as bond lengths, bond angles, and dihedral angles are obtained. For trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid, the planarity of the phenyl ring and the geometry of the carboxylic acid group relative to the cyclopropane ring are of particular interest.
| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |
| C-C (cyclopropane) | ~1.51-1.53 Å |
| C-N (nitro group) | ~1.48 Å |
| C=O (carboxylic acid) | ~1.21 Å |
| O-H (carboxylic acid) | ~0.97 Å |
Note: These are expected approximate values and will be precisely determined by the calculation.
Vibrational Analysis and Comparison with Experimental FT-IR Data
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Expected Experimental Region (cm⁻¹) |
| O-H stretch (carboxylic acid) | ~3500 (monomer), ~3000 (dimer) | 3300-2500 (broad) |
| C-H stretch (aromatic) | ~3100-3000 | 3100-3000 |
| C-H stretch (cyclopropane) | ~3050-2950 | 3050-2950 |
| C=O stretch (carboxylic acid) | ~1750 (monomer), ~1700 (dimer) | 1725-1700 |
| N-O stretch (nitro group) | ~1550 (asymmetric), ~1350 (symmetric) | 1560-1515, 1360-1315 |
The calculated IR spectrum can be visualized and compared with experimental data to confirm the presence of key functional groups and to assess the accuracy of the computational method.
Electronic Structure: Insights from FMO and MEP Analysis
The electronic properties of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid are key to understanding its reactivity and potential as a pharmacophore.
Frontier Molecular Orbitals (FMOs):
-
HOMO: The HOMO is expected to be localized primarily on the phenyl ring and the cyclopropane ring, indicating that these are the most probable sites for electrophilic attack.
-
LUMO: The LUMO is anticipated to be concentrated on the nitro group and the phenyl ring, suggesting that these regions are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Caption: Frontier Molecular Orbital diagram illustrating the HOMO, LUMO, and the energy gap.
Molecular Electrostatic Potential (MEP):
The MEP map provides a visual representation of the charge distribution.
-
Negative Potential (Red/Yellow): Regions of high electron density, such as around the oxygen atoms of the nitro and carboxylic acid groups. These are sites prone to electrophilic attack.
-
Positive Potential (Blue): Regions of low electron density, particularly around the hydrogen atom of the carboxylic acid and potentially on the hydrogens of the cyclopropane ring. These are sites susceptible to nucleophilic attack.
The MEP map is invaluable for predicting intermolecular interactions, such as hydrogen bonding, which are crucial in biological systems and crystal packing.
Predicted NMR Spectra and Validation
Theoretical NMR chemical shifts can be calculated and compared to experimental data. A study on a series of trans-2-arylcyclopropanecarboxylic acids provides valuable experimental data for comparison.[1] The calculated chemical shifts for the cyclopropyl protons and the aromatic protons can be correlated with the experimental values to further validate the computational model.
| Proton | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm)[1] |
| H (cyclopropane, α to COOH) | To be calculated | ~1.8-2.0 |
| H (cyclopropane, α to Ph-NO₂) | To be calculated | ~2.5-2.7 |
| H (cyclopropane, β to both) | To be calculated | ~1.3-1.6 |
| H (aromatic, ortho to NO₂) | To be calculated | ~8.1-8.2 |
| H (aromatic, meta to NO₂) | To be calculated | ~7.4-7.5 |
Note: The exact experimental values for the 4-nitro substituted compound may vary slightly from the general ranges provided in the reference.
Conclusion: Bridging Theory and Practice
This technical guide has outlined a robust and self-validating computational workflow for the in-depth theoretical study of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid. By employing Density Functional Theory, we can accurately predict the molecule's geometry, vibrational spectra, and electronic properties. The emphasis on comparing theoretical results with available experimental data ensures the scientific integrity and trustworthiness of the computational models.
The insights gained from these theoretical calculations, including the nature of the frontier molecular orbitals and the molecular electrostatic potential, provide a deeper understanding of the molecule's reactivity and potential for intermolecular interactions. This knowledge is invaluable for researchers in drug development and materials science, enabling more informed decisions in the design and synthesis of novel compounds.
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solubility and stability of "trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid"
An In-depth Technical Guide for the Physicochemical Characterization of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic Acid
Foreword: The Imperative of Early-Stage Physicochemical Profiling
In the landscape of modern drug discovery and development, the journey from a promising hit to a viable clinical candidate is fraught with challenges. A significant portion of this attrition can be attributed to suboptimal physicochemical properties. Molecules that exhibit poor solubility or stability are destined for complex formulations, compromised bioavailability, and a shortened shelf life, ultimately leading to increased development costs and a higher risk of failure. The compound trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid (t-NPCCA), with its unique combination of a polar carboxylic acid, a rigid cyclopropane scaffold, and an electron-withdrawing nitroaromatic system, presents a compelling case for rigorous, early-stage characterization.
This guide is structured not as a static data sheet, but as a dynamic strategic workflow. It is designed for the research scientist and drug development professional, providing not just the what, but the why behind each experimental choice. We will dissect the theoretical underpinnings of t-NPCCA's expected behavior and provide robust, field-proven protocols to empirically determine its solubility and stability profile. By adopting this self-validating system of inquiry, we can build a comprehensive data package that derisks future development and enables rational formulation design.
Part 1: Comprehensive Solubility Profiling
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and, consequently, its bioavailability. The structure of t-NPCCA suggests a complex solubility profile: the carboxylic acid moiety imparts pH-dependent aqueous solubility, while the phenyl and cyclopropyl groups confer lipophilicity, suggesting solubility in organic solvents. A multi-faceted approach is therefore essential.
Theoretical Considerations: A Molecule of Dichotomous Nature
-
Aqueous Solubility: The presence of the carboxylic acid group (pKa typically ~4-5) dictates that t-NPCCA will exist predominantly in its neutral, less soluble form at acidic pH. As the pH increases above its pKa, it will deprotonate to form the more polar and, presumably, more water-soluble carboxylate salt.[1][2] The general principle "like dissolves like" supports this, as the ionic salt is more compatible with the polar nature of water.[3]
-
Organic Solubility: The nonpolar cyclopropane ring and the relatively hydrophobic nitrophenyl group suggest that the neutral form of the molecule will be soluble in a range of organic solvents. The polarity of these solvents, from nonpolar (e.g., hexane) to polar aprotic (e.g., DMSO) and polar protic (e.g., ethanol), will be a key factor.
Experimental Workflow: From Qualitative Assessment to Quantitative Determination
The following workflow provides a systematic approach to fully characterizing the solubility of t-NPCCA.
Caption: A systematic workflow for determining compound solubility.
Protocol 1: Qualitative Solubility Assessment
This initial screen provides a rapid assessment of solubility across a range of common solvents, guiding the selection of systems for quantitative analysis.
Methodology:
-
Dispense approximately 25 mg of t-NPCCA into seven separate, clearly labeled glass vials.[4][5]
-
To each vial, add 0.75 mL of a single solvent in 0.25 mL increments. The solvent panel should include:
-
After each addition, cap the vial and vortex vigorously for 30 seconds.
-
Visually inspect for dissolution against a dark background.
-
If complete dissolution is not observed, allow the vial to sit at room temperature for 10 minutes and re-inspect, as dissolution can be slow for some solids.[1]
-
Record observations using standardized terms: "Soluble," "Partially Soluble," or "Insoluble." The observation of effervescence (CO₂ bubbles) in NaHCO₃ is a strong confirmation of the carboxylic acid's functionality.[1]
Data Presentation:
| Solvent System | Visual Observation | Inference |
| Water | Low intrinsic aqueous solubility expected | |
| 5% NaHCO₃ | Solubility indicates a sufficiently strong acid | |
| 5% NaOH | Solubility indicates an acidic compound | |
| 5% HCl | Insoluble; confirms acidic nature | |
| Methanol | ||
| Acetonitrile | ||
| DMSO |
Protocol 2: Quantitative Solubility Determination by HPLC-UV
This method provides precise solubility values (e.g., in mg/mL), which are essential for formulation development.
Methodology:
-
Calibration Curve Generation: a. Prepare a 1 mg/mL stock solution of t-NPCCA in a suitable solvent where it is freely soluble (e.g., DMSO or ACN). b. Perform a serial dilution to create a series of calibration standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL). c. Analyze each standard by a validated HPLC-UV method and plot the peak area against concentration to generate a linear regression curve.
-
Equilibrium Solubility Measurement: a. Add an excess of solid t-NPCCA to vials containing the selected solvents (e.g., water, pH-adjusted buffers, ethanol). The excess solid is crucial to ensure saturation. b. Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. c. After 24 hours, allow the vials to stand for at least 1 hour for undissolved solid to settle. d. Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) to remove any remaining solid particles. e. Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve. f. Analyze the diluted sample by HPLC-UV. g. Calculate the concentration in the diluted sample using the calibration curve and then factor in the dilution to determine the final solubility in mg/mL.
Part 2: Intrinsic Stability and Forced Degradation
Stability testing is a non-negotiable component of drug development, ensuring that the API maintains its quality, potency, and safety over time.[6][7] Forced degradation, or stress testing, is a deliberate process to accelerate the degradation of a molecule under harsh conditions to identify likely degradation pathways and to develop stability-indicating analytical methods.[8][9][10]
Theoretical Considerations: Identifying Potential Liabilities
The structure of t-NPCCA presents several potential points of instability:
-
Hydrolytic Instability: While the core structure is generally robust, extreme pH conditions combined with elevated temperatures could potentially promote decarboxylation or other reactions.[8][11]
-
Oxidative Instability: The molecule could be susceptible to oxidation, particularly if trace metal ions are present, which can catalyze free radical reactions.[12]
-
Thermal Instability: High temperatures can provide the energy needed to overcome activation barriers for degradation, such as decarboxylation or rearrangement.[13][14]
-
Photostability: Nitroaromatic compounds are notoriously sensitive to light.[15] UV or even visible light exposure can promote photochemical reactions, leading to the formation of degradation products and a potential loss of potency.[16][17][18]
Experimental Workflow: A Systematic Stress-Testing Cascade
This workflow is designed based on the principles outlined in the International Council for Harmonisation (ICH) guidelines Q1A(R2).[9][19] The goal is to achieve 5-20% degradation, which is sufficient to detect and identify degradants without completely destroying the parent molecule.[19]
Caption: Workflow for forced degradation studies of t-NPCCA.
Protocol 3: Forced Degradation Studies
Methodology: For each condition, a solution of t-NPCCA (e.g., 1 mg/mL in a suitable co-solvent/aqueous mixture) and a solid sample are prepared. A control sample, protected from the stress condition, is stored under ambient conditions for comparison.
-
Acidic Hydrolysis:
-
Treat the sample solution with 0.1 M HCl.
-
Incubate at an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of base, and analyze.[9]
-
-
Basic Hydrolysis:
-
Treat the sample solution with 0.1 M NaOH.
-
Incubate at an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points, neutralize with an equivalent amount of acid, and analyze.[9]
-
-
Oxidative Degradation:
-
Treat the sample solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store at room temperature, protected from light.
-
Analyze at specified time points.[12]
-
-
Thermal Degradation:
-
Place the solid t-NPCCA in a temperature-controlled oven (e.g., 80°C).
-
Analyze the solid at specified time points by dissolving a known quantity for analysis.[10]
-
-
Photostability:
-
Expose both solid and solution samples to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Analyze the samples after the exposure period.[18]
-
Analytical Approach: The Stability-Indicating Method
The cornerstone of a stability study is the analytical method used to monitor it. A High-Performance Liquid Chromatography (HPLC) method is the workhorse for this task.[20]
-
Method Development: The HPLC method must be capable of separating the intact t-NPCCA from all process impurities and degradation products. This is known as a "stability-indicating" method.[7][21] Development involves screening different columns, mobile phases, and gradients using the stressed samples to ensure resolution.
-
Peak Purity Analysis: A photodiode array (PDA) detector is used to assess peak purity, ensuring that the main drug peak does not co-elute with any degradants.
-
Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer is invaluable for identifying the molecular weights of the degradation products, providing crucial clues to their structures and the degradation pathways.[20]
Data Presentation:
| Stress Condition | Duration/Temp | % Degradation | No. of Degradants | Observations (e.g., color change) |
| 0.1 M HCl | 24 h / 60°C | |||
| 0.1 M NaOH | 24 h / 60°C | |||
| 3% H₂O₂ | 24 h / RT | |||
| Thermal (Solid) | 7 days / 80°C | |||
| Photolytic | ICH Q1B |
Part 3: The Integrated Physicochemical Profile & Implications
Synthesizing the data from the solubility and stability studies provides a holistic physicochemical profile of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid. This integrated understanding is critical for guiding subsequent development activities.
-
For Formulation Development: Low intrinsic aqueous solubility would necessitate enabling formulation strategies, such as salt formation (if the carboxylate salt shows significantly improved solubility and stability) or amorphous solid dispersions. The quantitative solubility data in organic solvents is vital for developing solvent-based processes or formulations.
-
For Manufacturing and Storage: Evidence of thermal or photolytic instability will dictate strict manufacturing and storage conditions.[10][18] For instance, if the compound is photolabile, all handling must be performed under amber light, and the final drug product must be packaged in light-resistant containers.[10] If it is thermally sensitive, defined temperature controls (e.g., 2-8°C or room temperature with excursions monitored) will be required.
-
For Analytical Method Lifecycle: The degradation products identified during stress testing become critical reference points. They must be monitored by quality control methods throughout the product's lifecycle to ensure the safety and efficacy of the final drug product.[22]
By systematically applying the principles and protocols within this guide, researchers can build a robust and defensible understanding of t-NPCCA, paving the way for its successful and scientifically-driven development.
References
- Unknown. Carboxylic Acid Unknowns and Titration.
- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
- Unknown. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Unknown. (2025). Analytical Techniques In Stability Testing. Separation Science.
- Unknown. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed.
- Unknown. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i.
- Unknown. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology.
- Unknown. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters - ACS Publications.
- Unknown. Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
- Unknown. Experiment: Solubility of Organic & Inorganic Compounds.
- Unknown. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed.
- Unknown. (2025). core components of analytical method validation for small molecules-an overview.
- Unknown. (2016). Forced Degradation Studies. MedCrave online.
- Unknown. experiment 1 determination of solubility class.
- PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.
- Unknown. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Unknown. Compound stability under different pH conditions.. ResearchGate.
- Unknown. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Unknown. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. NIH.
- Unknown. Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH.
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.
- Unknown. (2025). Photostability testing of pharmaceutical products. ResearchGate.
- Unknown. Trends in the thermal stability of two-dimensional covalent organic frameworks. Faraday Discussions (RSC Publishing).
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- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: A Robust Synthesis of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic Acid
Abstract
This document provides a detailed, two-step experimental protocol for the synthesis of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid, a key intermediate in the development of novel therapeutics and functional materials. The synthesis proceeds via a copper-catalyzed, phase-transfer mediated cyclopropanation of 4-nitrostyrene with ethyl diazoacetate, followed by a straightforward saponification of the resulting ester. This guide is designed for researchers in organic synthesis and drug development, offering not only a step-by-step procedure but also the underlying mechanistic rationale and critical process insights to ensure reproducibility and success.
Introduction
The cyclopropane ring is a privileged structural motif in medicinal chemistry, valued for its ability to impart conformational rigidity and metabolic stability upon parent molecules. When functionalized with electronically distinct groups, such as the 4-nitrophenyl moiety, these scaffolds become versatile building blocks for a wide range of applications. trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid, in particular, serves as a precursor for compounds with potential biological activity, including inhibitors of enzymes like O-acetylserine sulfhydrylase.[1]
The synthetic strategy outlined herein is based on well-established and reliable chemical transformations. The initial cyclopropanation utilizes a copper catalyst to generate a carbene intermediate from ethyl diazoacetate, which then reacts with 4-nitrostyrene.[2][3] The inclusion of a phase-transfer catalyst (PTC) is a key process enhancement, as PTCs are known to facilitate reactions between reagents in immiscible phases, often leading to improved yields and milder reaction conditions in cyclopropanation reactions.[4][5][6] The subsequent saponification is a fundamental organic reaction that efficiently converts the stable ethyl ester intermediate into the desired carboxylic acid product.
Reaction Scheme & Mechanism
Step 1: Copper-Catalyzed Cyclopropanation
The reaction begins with the formation of a copper carbene complex from ethyl diazoacetate and the Cu(II) catalyst. This electrophilic carbene then adds across the double bond of 4-nitrostyrene. The reaction proceeds stereoselectively to favor the formation of the more thermodynamically stable trans isomer, where the bulky 4-nitrophenyl and carboxylate groups are on opposite sides of the cyclopropane ring.
Step 2: Saponification
The ethyl ester is hydrolyzed under basic conditions. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the cleavage of the ester bond, forming an alcohol (ethanol) and a carboxylate salt. In the final work-up step, acidification with a strong acid, such as HCl, protonates the carboxylate salt to yield the final carboxylic acid product, which precipitates from the aqueous solution.[7][8]
Experimental Workflow Diagram
Caption: A visual representation of the two-step synthesis and final characterization process.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| 4-Nitrostyrene | ≥98% | Sigma-Aldrich | Store protected from light. |
| Ethyl diazoacetate (EDA) | Stabilized solution in Toluene | Sigma-Aldrich | Caution: Toxic and potentially explosive. Handle in a fume hood. |
| Copper(II) acetylacetonate [Cu(acac)₂] | ≥98% | Acros Organics | Catalyst. |
| Benzyltriethylammonium chloride (TEBAC) | ≥98% | Alfa Aesar | Phase-Transfer Catalyst. |
| Toluene | Anhydrous, ≥99.8% | Fisher Scientific | Reaction solvent. |
| Potassium Hydroxide (KOH) | ≥85%, pellets | Fisher Scientific | Base for hydrolysis. |
| Ethanol (EtOH) | Absolute (200 proof) | VWR Chemicals | Saponification solvent. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | J.T. Baker | For acidification. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | Fisher Scientific | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | For column chromatography. |
Safety Precaution: Ethyl diazoacetate is a hazardous substance. Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid heating neat ethyl diazoacetate.
Step 1: Synthesis of Ethyl trans-2-(4-nitrophenyl)cyclopropanecarboxylate
-
Reaction Setup: In a 250 mL three-necked round-bottom flask fitted with a reflux condenser, a magnetic stirrer, and a dropping funnel, add 4-nitrostyrene (7.45 g, 50 mmol), Cu(acac)₂ (0.13 g, 0.5 mmol, 1 mol%), and TEBAC (0.23 g, 1 mmol, 2 mol%).
-
Solvent Addition: Add 100 mL of toluene to the flask and begin stirring.
-
EDA Addition: Heat the mixture to 80 °C. Add ethyl diazoacetate (approx. 15% solution in toluene, 5.7 g EDA, 50 mmol) dropwise from the dropping funnel over 2 hours. A slow, controlled addition is critical to manage the evolution of N₂ gas and prevent hazardous buildup or side reactions.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction at 80 °C for an additional 2-4 hours. Monitor the disappearance of the 4-nitrostyrene starting material using Thin Layer Chromatography (TLC) with an eluent of 9:1 Hexane:Ethyl Acetate.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a short plug of Celite® to remove the insoluble catalyst. Wash the Celite® pad with a small amount of toluene.
-
Combine the filtrates and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel using a gradient eluent system (e.g., starting with 98:2 Hexane:Ethyl Acetate) to afford the pure ester, which is typically a pale yellow oil or low-melting solid.
Step 2: Saponification to trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid
-
Reaction Setup: To a 250 mL round-bottom flask, add the purified ethyl ester from Step 1 (e.g., 7.0 g, 29.7 mmol). Dissolve it in 100 mL of ethanol.
-
Base Addition: In a separate beaker, dissolve potassium hydroxide (KOH) (3.34 g, 59.5 mmol, 2 equivalents) in 20 mL of deionized water. Add this aqueous KOH solution to the ethanolic solution of the ester.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 85 °C) with stirring for 3 hours. Monitor the reaction by TLC until the starting ester spot is no longer visible.
-
Isolation:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous residue with 100 mL of deionized water and cool the solution in an ice-water bath.
-
While stirring vigorously, slowly add concentrated HCl dropwise to acidify the solution to a pH of ~2 (check with pH paper). A solid precipitate will form.
-
Continue stirring the suspension in the ice bath for 30 minutes to maximize precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove any inorganic salts.
-
Dry the collected solid in a vacuum oven at 60 °C overnight to yield trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid as a pale yellow or off-white solid.
-
Expected Characterization Data
| Analysis | Expected Result |
| Appearance | Pale yellow or off-white crystalline solid |
| Melting Point | 168-171 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 12.4 (br s, 1H, COOH), 8.17 (d, J=8.8 Hz, 2H, Ar-H), 7.45 (d, J=8.8 Hz, 2H, Ar-H), 2.60-2.53 (m, 1H, CH), 2.15-2.08 (m, 1H, CH), 1.65-1.55 (m, 2H, CH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 173.5, 148.1, 146.0, 127.5, 123.8, 27.0, 24.5, 17.0 |
| FT-IR (KBr, cm⁻¹) | 3300-2500 (O-H stretch, broad), 1695 (C=O stretch), 1598 (Ar C=C), 1515 (N-O asymm. stretch), 1345 (N-O symm. stretch) |
Note: NMR chemical shifts are predictive and may vary slightly based on solvent and experimental conditions. Data is analogous to similar published structures.[9][10][11]
Troubleshooting and Field-Proven Insights
-
Low Yield in Cyclopropanation:
-
Cause: Impure or degraded ethyl diazoacetate. EDA can decompose over time.
-
Insight: Use freshly opened or prepared EDA for best results. Ensure the reaction is conducted under an inert atmosphere (N₂) if reagents are sensitive to air or moisture. The slow, controlled addition is paramount to prevent dimerization of the carbene, a common side reaction.[12]
-
-
Incomplete Saponification:
-
Cause: Insufficient base or reaction time. The ester may be sterically hindered.
-
Insight: Using at least two equivalents of base is crucial. If TLC shows significant starting material after 3 hours, add an additional 0.5 equivalents of KOH and continue refluxing for another 1-2 hours.
-
-
Product Oily/Gummy After Acidification:
-
Cause: Incomplete removal of ethanol or presence of organic impurities.
-
Insight: Ensure all ethanol is removed by rotary evaporation before acidification. If the product remains oily, attempt to triturate with a small amount of cold diethyl ether or a hexane/ether mixture to induce crystallization.
-
Conclusion
This application note provides a validated and detailed protocol for the synthesis of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid. By leveraging a copper-catalyzed, phase-transfer mediated cyclopropanation and a robust saponification, this valuable building block can be produced reliably and in high purity. The procedural details, mechanistic explanations, and troubleshooting tips provided herein are intended to enable researchers to confidently execute this synthesis and adapt it for their specific scientific objectives.
References
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- Asymmetric Cyclopropanation Reaction under Phase-Transfer Catalyzed Conditions. ChemInform, 1999. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXYDCqNseeNxvjxQPKcpWaIlz3BjLksHtSbRsWEaEY5t1UcfobOLtFU8MhnSI-AtJw-NQ_f9OXQ4qMIHklDnuTX0U3MjlML-Gxr1x0r4unxGak71FyDPP1EMY-meHFYqmrPLyMv84OJDo=
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- cyclopropanecarboxylic acid - Organic Syntheses Procedure. Organic Syntheses. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeCI3VOFV6uWuPhvkWauZSHvdfe9OH0GFRi09D46WpYcDYLscBkLpaGeyNPY4qrauCVlIAa8m_hPD8W0KuvHXRZCohHQQEqsjj-MbsF16t6d4fvlLX_KXyPy7najq4R03keP3ywD9p-A==
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The Strategic Application of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the demand for novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties is incessant. Among the myriad of building blocks available to the medicinal chemist, strained ring systems, such as cyclopropanes, have garnered significant attention. This guide provides an in-depth exploration of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid , a versatile synthetic intermediate, and its strategic application in the development of innovative therapeutics. We will delve into its role as a precursor for potent enzyme inhibitors, offering detailed protocols and the scientific rationale behind its use.
Introduction: The Value Proposition of the Cyclopropane Moiety
The cyclopropane ring, despite its simple three-carbon structure, imparts a unique set of properties to a molecule. Its rigid conformation can help in locking in a bioactive conformation, thereby enhancing binding affinity to a biological target. Furthermore, the high s-character of its C-C bonds gives it unusual electronic properties. The incorporation of a cyclopropane ring can also improve metabolic stability and membrane permeability, crucial parameters in drug design[1].
trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid is a bifunctional molecule that marries the conformational rigidity of the cyclopropane core with the synthetic versatility of a carboxylic acid and a nitroaromatic group. The nitro group, in particular, is a key functional handle that can be readily transformed into an amino group, opening up a vast chemical space for derivatization.
Core Application: A Gateway to Novel Antibacterial Agents
A prominent application of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid in medicinal chemistry is its use as a starting material for the synthesis of inhibitors of O-acetylserine sulfhydrylase (OASS).
The Target: O-acetylserine sulfhydrylase (OASS)
OASS is a pyridoxal-5'-phosphate-dependent enzyme found in bacteria and plants, but absent in mammals. It catalyzes the final step in the biosynthesis of L-cysteine. The inhibition of OASS presents a promising strategy to develop new antibacterial agents, potentially overcoming existing resistance mechanisms[2][3]. By disrupting cysteine synthesis, the growth of pathogenic bacteria can be attenuated. Research has shown that inhibitors of OASS can act as adjuvants, enhancing the efficacy of conventional antibiotics like colistin against problematic Gram-negative bacteria[2][4].
The Synthetic Strategy: From Nitro to Amino to Inhibitor
The general synthetic pathway involves the chemical reduction of the nitro group of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid to an amine. This resulting trans-2-(4-aminophenyl)cyclopropanecarboxylic acid is a key intermediate that can be further elaborated. The amino group provides a nucleophilic center for the introduction of various substituents, allowing for the exploration of structure-activity relationships (SAR) to optimize binding to the OASS active site.
The following diagram illustrates the overall workflow from the starting material to a potential OASS inhibitor.
Caption: Synthetic workflow from the starting material to OASS inhibitors.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the key intermediate and its subsequent derivatization.
Protocol 1: Synthesis of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic Acid
While this compound is commercially available, for completeness, a general synthetic approach is outlined below, based on established methods for cyclopropanation.
Principle: The synthesis can be achieved via the cyclopropanation of 4-nitrostyrene with a suitable carbene precursor.
Materials:
-
4-Nitrostyrene
-
Ethyl diazoacetate
-
Rhodium(II) acetate dimer
-
Dichloromethane
-
Sodium hydroxide
-
Diethyl ether
-
Hydrochloric acid
-
Magnesium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Cyclopropanation: a. In a round-bottom flask, dissolve 4-nitrostyrene (1.0 eq) and a catalytic amount of rhodium(II) acetate dimer (0.01 eq) in dichloromethane. b. To this solution, add ethyl diazoacetate (1.1 eq) dropwise at room temperature under an inert atmosphere. c. Stir the reaction mixture overnight. d. Monitor the reaction by Thin Layer Chromatography (TLC). e. Upon completion, concentrate the reaction mixture under reduced pressure. f. Purify the crude product by column chromatography on silica gel to obtain ethyl trans-2-(4-nitrophenyl)cyclopropanecarboxylate.
-
Hydrolysis: a. Dissolve the purified ester in a mixture of ethanol and water. b. Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours. c. Monitor the hydrolysis by TLC. d. After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. e. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester. f. Acidify the aqueous layer with 1M hydrochloric acid to precipitate the carboxylic acid. g. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield trans-2-(4-nitrophenyl)cyclopropanecarboxylic acid.
Protocol 2: Reduction of the Nitro Group to Synthesize trans-2-(4-Aminophenyl)cyclopropanecarboxylic Acid
Principle: The nitro group is selectively reduced to an amine using catalytic hydrogenation. This method is generally clean and high-yielding.
Materials:
-
trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas supply
-
Parr shaker or similar hydrogenation apparatus
-
Celite®
Procedure:
-
In a hydrogenation vessel, dissolve trans-2-(4-nitrophenyl)cyclopropanecarboxylic acid (1.0 eq) in methanol.
-
Carefully add 10% Pd/C catalyst (5-10 mol %).
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to 50 psi.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield trans-2-(4-aminophenyl)cyclopropanecarboxylic acid as a solid. The product is often pure enough for the next step, but can be recrystallized if necessary.
Alternative Reduction Methods:
| Reagent/System | Conditions | Advantages | Disadvantages |
| SnCl₂·2H₂O | Ethanol, reflux | Good for small scale, tolerates some functional groups | Stoichiometric tin waste |
| Fe/NH₄Cl | Ethanol/water, reflux | Inexpensive, scalable | Requires filtration of iron salts |
| Zn/AcOH | Acetic acid, room temp. | Mild conditions | Stoichiometric zinc waste |
Protocol 3: Synthesis of a Representative OASS Inhibitor
Principle: The synthesized amino acid is coupled with a suitable carboxylic acid using standard peptide coupling reagents to form an amide bond. This example uses a generic "R-COOH" to represent a fragment that would be chosen based on SAR studies of OASS inhibitors.
Materials:
-
trans-2-(4-Aminophenyl)cyclopropanecarboxylic acid
-
A selected carboxylic acid (R-COOH) (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
DMF
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a round-bottom flask, dissolve trans-2-(4-aminophenyl)cyclopropanecarboxylic acid (1.0 eq) and the chosen carboxylic acid (R-COOH) (1.0 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the final OASS inhibitor candidate.
Conclusion and Future Perspectives
trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid is a valuable and versatile building block in medicinal chemistry. Its straightforward conversion to the corresponding aminophenyl derivative provides a robust platform for the synthesis of a diverse range of compounds. The application of this scaffold in the development of OASS inhibitors highlights its potential in the ongoing search for new antibacterial agents. The protocols provided herein offer a practical guide for researchers to utilize this compound in their drug discovery programs. Future work in this area could involve the exploration of other transformations of the nitro group or the carboxylic acid to further expand the chemical diversity accessible from this strategic starting material.
References
-
Annunziato, G., et al. (2022). Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Negative Bacteria. Pharmaceuticals, 15(6), 766. [Link]
-
Costantino, G., et al. (2014). Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase. MedChemComm, 5(7), 937-942. [Link]
-
Spadini, C., et al. (2022). Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Negative Bacteria. PubMed, 35745588. [Link]
-
de Souza, M. V. N. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951. [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: trans-2-(4-Nitrophenyl)cyclopropanecarboxylic Acid as a Versatile Molecular Probe for Hydrolase Activity
Introduction: Unlocking Hydrolase Activity with a Strained Ring System
The study of hydrolase enzymes, a vast and functionally diverse class of proteins, is fundamental to drug discovery and diagnostics. These enzymes play critical roles in physiological processes ranging from digestion to signal transduction, making them attractive therapeutic targets. A key challenge in hydrolase research is the development of specific and efficient tools to monitor their activity. This application note details the utility of trans-2-(4--Nitrophenyl)cyclopropanecarboxylic acid as a versatile molecular probe for the investigation of hydrolase activity, particularly esterases and other serine hydrolases.
The unique chemical architecture of this compound, featuring a strained cyclopropane ring coupled with a nitrophenyl reporter group, offers a dual-pronged approach to enzyme analysis. When esterified with a leaving group such as p-nitrophenol, it can serve as a chromogenic substrate, allowing for continuous monitoring of enzyme kinetics through the release of the colored p-nitrophenolate anion. Furthermore, the inherent strain of the cyclopropane ring presents the potential for mechanism-based inhibition, where the ring system can be opened upon enzymatic processing, leading to the formation of a covalent adduct with the enzyme's active site. This irreversible inactivation can be a powerful tool for identifying and characterizing novel enzyme targets.
This guide provides detailed protocols for the synthesis of the active probe form and its application in both chromogenic activity assays and mechanism-based inhibition studies, empowering researchers to leverage this molecule for their specific research needs.
Part 1: Chromogenic Substrate for Continuous Enzyme Activity Assays
The most direct application of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid is its use as a precursor to a chromogenic substrate. By esterifying the carboxylic acid with p-nitrophenol, a substrate is created that releases the yellow-colored p--nitrophenolate ion upon hydrolysis by an esterase or other suitable hydrolase. The rate of color formation is directly proportional to the enzyme's activity, enabling a simple and continuous spectrophotometric assay.
Principle of the Assay
The enzymatic hydrolysis of the p-nitrophenyl ester of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid releases p-nitrophenol, which in its phenolate form (at neutral to alkaline pH) exhibits a strong absorbance at 405-410 nm.
Caption: Workflow for the chromogenic assay.
Protocol 1: Synthesis of p-Nitrophenyl trans-2-(4-Nitrophenyl)cyclopropanecarboxylate
Materials:
-
trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid
-
p-Nitrophenol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid (1 equivalent) and p-nitrophenol (1.1 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
In a separate flask, dissolve DCC (1.2 equivalents) in anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0 °C with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the desired p-nitrophenyl ester.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Continuous Spectrophotometric Enzyme Assay
Materials:
-
Purified hydrolase enzyme of interest
-
p-Nitrophenyl trans-2-(4-Nitrophenyl)cyclopropanecarboxylate stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a series of substrate dilutions in assay buffer from the stock solution. A typical final concentration range to test is 10 µM to 500 µM.
-
In a 96-well plate, add a defined amount of the purified enzyme to each well.
-
To initiate the reaction, add the substrate dilutions to the wells containing the enzyme. The final volume in each well should be consistent (e.g., 200 µL).
-
Immediately place the microplate in a pre-warmed (to the desired assay temperature) microplate reader.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for p-nitrophenolate at pH 7.4 is approximately 18,000 M⁻¹cm⁻¹).
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Kₘ and Vₘₐₓ).
Part 2: Mechanism-Based Inactivator for Target Identification and Validation
The strained cyclopropane ring of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid can potentially serve as a "warhead" for mechanism-based inhibition. In this scenario, the enzyme's active site nucleophile (e.g., a serine residue in a serine hydrolase) attacks the carbonyl carbon of the carboxylic acid. This could trigger the opening of the cyclopropane ring, leading to the formation of a stable, covalent bond between the probe and the enzyme, resulting in irreversible inactivation.[1]
Principle of Mechanism-Based Inactivation
Caption: Proposed mechanism of irreversible inactivation.
Protocol 3: Time-Dependent Inactivation Assay
Materials:
-
Purified hydrolase enzyme of interest
-
trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid stock solution (e.g., 10 mM in DMSO)
-
A suitable fluorogenic or chromogenic substrate for the target enzyme (for measuring residual activity)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare a solution of the enzyme in the assay buffer.
-
Prepare a range of concentrations of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid in the assay buffer.
-
Pre-incubate the enzyme with each concentration of the probe at a set temperature.
-
At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the enzyme-probe mixture.
-
Immediately dilute the aliquot into a solution containing a high concentration of the reporter substrate to measure the residual enzyme activity. The dilution should be sufficient to stop any further significant inactivation during the activity measurement.
-
Measure the initial rate of the reaction with the reporter substrate.
-
Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time for each probe concentration.
-
The slope of this plot will give the apparent first-order rate constant of inactivation (kₒᵦₛ).
-
Plot kₒᵦₛ against the concentration of the inactivator. A hyperbolic curve suggests mechanism-based inactivation, from which the maximal rate of inactivation (kᵢₙₐ꜀ₜ) and the inhibitor concentration that gives half-maximal inactivation (Kᵢ) can be determined.
Data Presentation
Table 1: Hypothetical Kinetic Parameters for Hydrolase X
| Parameter | Value |
| Chromogenic Assay | |
| Kₘ | 150 µM |
| Vₘₐₓ | 25 µmol/min/mg |
| Inactivation Assay | |
| kᵢₙₐ꜀ₜ | 0.1 min⁻¹ |
| Kᵢ | 50 µM |
Concluding Remarks
trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid is a promising and versatile molecular tool for the study of hydrolase enzymes. Its utility as a precursor for a chromogenic substrate provides a straightforward method for enzyme characterization. Furthermore, its potential as a mechanism-based inactivator opens up avenues for target discovery and validation, particularly in the context of activity-based protein profiling. The protocols outlined in this application note provide a solid foundation for researchers to explore the full potential of this intriguing molecule in their own experimental systems.
References
- Sala, A., et al. (2014). Cyclopropane-based peptidomimetics as mechanism-based inhibitors of rhodesain. Journal of Medicinal Chemistry, 57(3), 984-996.
- Powers, J. C., et al. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews, 102(12), 4639-4750.
- Sanman, L. E., & Bogyo, M. (2014). Activity-based profiling of proteases. Annual Review of Biochemistry, 83, 249-273.
- Kayser, M. M., et al. (1998). Biocatalytic applications of cyclopropane-containing compounds. Canadian Journal of Chemistry, 76(11), 1608-1614.
- Silverman, R. B. (1995). Mechanism-based enzyme inactivators. Methods in Enzymology, 249, 240-283.
- Stubbe, J., & van der Donk, W. A. (1998). Protein radicals in catalysis. Chemical Reviews, 98(2), 705-762.
- Walsh, C. T. (1984). Suicide substrates, mechanism-based enzyme inactivators: recent developments. Annual Review of Biochemistry, 53(1), 493-535.
- Eustáquio, A. S., et al. (2010). The cyclopropane ring in natural products. Natural Product Reports, 27(8), 1147-1182.
- Sadler, I. H. (1988). The chemistry of cyclopropanes. Chemical Society Reviews, 17, 191-224.
- de Visser, S. P., & Kumar, D. (2011). A comprehensive review on the chemistry and biology of cyclopropane-containing natural products. Chemical Society Reviews, 40(9), 4823-4841.
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Application Notes and Protocols: Characterizing trans-2-(4-Nitrophenyl)cyclopropanecarboxylic Acid as a Mechanism-Based Inhibitor of Carboxypeptidase A
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Scaffold for Irreversible Enzyme Inhibition
trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid is a synthetic small molecule featuring a strained cyclopropane ring coupled with a nitrophenyl group. This structural motif positions it as a compelling candidate for a mechanism-based inhibitor, also known as a suicide inhibitor, targeting specific proteases. The inherent ring strain of the cyclopropane ring can be exploited by an enzyme's catalytic machinery, leading to the formation of a reactive intermediate that covalently modifies the active site, causing irreversible inactivation.
This guide focuses on the characterization of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid as an inhibitor of Carboxypeptidase A (CPA) , a well-studied zinc-containing metalloprotease. CPA is a critical enzyme in digestive processes and serves as a prototypical model for numerous other zinc proteases implicated in a wide range of physiological and pathological processes.[1] The principles and protocols detailed herein provide a comprehensive framework for evaluating this compound and can be adapted for other potential enzyme targets.
Scientific Rationale and Proposed Mechanism of Action
The rationale for investigating trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid as a CPA inhibitor is rooted in the established activity of cyclopropane-containing compounds as irreversible inhibitors of this enzyme.[2] The proposed mechanism of action is a classic example of mechanism-based inactivation.
The Proposed Mechanism of Inactivation:
-
Initial Binding: The inhibitor, resembling a substrate, initially binds non-covalently to the active site of Carboxypeptidase A. The carboxylic acid moiety likely coordinates with the active site zinc ion and interacts with other key residues.
-
Enzyme-Catalyzed Ring Opening: The catalytic residues of CPA, particularly the glutamate-270 (Glu270), which typically acts as a nucleophile or general base, are proposed to attack the cyclopropane ring.[2] This enzymatic action facilitates the opening of the strained three-membered ring.
-
Formation of a Reactive Intermediate: The ring-opening event generates a highly reactive covalent enzyme-inhibitor intermediate.
-
Covalent Modification: This reactive intermediate rapidly forms a stable, covalent bond with a nucleophilic residue within the active site, such as Glu270, leading to the irreversible inactivation of the enzyme.
This process is characterized by its time-dependency; the degree of inhibition increases with the duration of pre-incubation of the enzyme and inhibitor.
Caption: Proposed mechanism of irreversible inhibition of Carboxypeptidase A.
Experimental Protocols
The following protocols provide a step-by-step guide to characterize the inhibitory activity of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid against Bovine Pancreatic Carboxypeptidase A.
Protocol 1: Standard Spectrophotometric Assay for Carboxypeptidase A Activity
This protocol establishes the baseline enzymatic activity and is used to determine the initial rate of reaction in the presence and absence of the inhibitor. The assay is based on the hydrolysis of hippuryl-L-phenylalanine, which results in an increase in absorbance at 254 nm.
Materials:
-
Bovine Pancreatic Carboxypeptidase A (CPA)
-
trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid
-
Hippuryl-L-phenylalanine (Substrate)
-
Tris-HCl buffer (25 mM, pH 7.5) containing 500 mM NaCl
-
Dimethyl sulfoxide (DMSO)
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer with temperature control
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5 at 25°C.
-
Substrate Stock Solution: Prepare a 10 mM solution of hippuryl-L-phenylalanine in the assay buffer.
-
Enzyme Stock Solution: Prepare a stock solution of CPA in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5). The final concentration in the assay will need to be optimized to give a linear rate of reaction for at least 5-10 minutes.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid in DMSO.
-
-
Assay Protocol:
-
Set up reactions in a 96-well plate or cuvettes. A typical reaction volume is 200 µL.
-
To each well, add the assay buffer, the inhibitor at various concentrations (serially diluted from the stock solution), and the enzyme solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).
-
Incubate the enzyme-inhibitor mixture for a defined period (e.g., 5 minutes for initial screening) at 25°C.
-
Initiate the reaction by adding the substrate, hippuryl-L-phenylalanine, to a final concentration of 1 mM.
-
Immediately measure the increase in absorbance at 254 nm every 30 seconds for 10 minutes using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Caption: Workflow for the spectrophotometric inhibition assay.
Protocol 2: Characterization of Time-Dependent Inhibition
This protocol is crucial to determine if trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid acts as a mechanism-based inactivator. The key is to vary the pre-incubation time of the enzyme and inhibitor before adding the substrate.
Materials:
-
Same as Protocol 1.
Procedure:
-
Assay Setup:
-
Prepare a series of reaction mixtures containing the enzyme and a fixed concentration of the inhibitor in the assay buffer.
-
Prepare a control reaction with the enzyme and DMSO (without the inhibitor).
-
Incubate these mixtures at 25°C.
-
-
Time-Course of Inactivation:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes) during the pre-incubation, withdraw an aliquot from each enzyme-inhibitor mixture and the control mixture.
-
Immediately dilute the aliquot into the assay buffer containing the substrate (hippuryl-L-phenylalanine) to initiate the reaction and stop further inactivation by dilution.
-
Measure the residual enzyme activity by monitoring the initial rate of absorbance increase at 254 nm as described in Protocol 1.
-
-
Data Analysis:
-
For each pre-incubation time point, calculate the percentage of remaining enzyme activity relative to the control (time zero).
-
Plot the natural logarithm of the percentage of remaining activity against the pre-incubation time.
-
For a first-order inactivation process, this plot should be linear. The slope of this line gives the observed rate of inactivation (k_obs).
-
Repeat this experiment with several different inhibitor concentrations.
-
Plot the k_obs values against the inhibitor concentrations. For a mechanism-based inactivator, this plot may be hyperbolic and can be fitted to the following equation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at which the rate of inactivation is half-maximal (K_I):
k_obs = (k_inact * [I]) / (K_I + [I])
-
Data Presentation: Exemplary Kinetic Parameters
As of the writing of this document, specific kinetic data for the inhibition of Carboxypeptidase A by trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid has not been published. The following table provides an example of the type of data that would be generated from the protocols described above, with values that are representative of known cyclopropane-based inhibitors of CPA.
| Kinetic Parameter | Exemplary Value | Description |
| IC50 | 10-100 µM | Concentration of inhibitor required to reduce enzyme activity by 50% under specific assay conditions. |
| k_inact | 0.05 - 0.2 min⁻¹ | The maximal rate of enzyme inactivation at a saturating concentration of the inhibitor. |
| K_I | 20 - 200 µM | The inhibitor concentration at which the rate of inactivation is half of the maximal rate (k_inact). |
| k_inact/K_I | 250 - 2500 M⁻¹min⁻¹ | The second-order rate constant for inactivation, representing the efficiency of the inhibitor. |
Note: These values are for illustrative purposes only and must be determined experimentally for trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid.
Conclusion and Future Directions
trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid represents a promising scaffold for the development of novel, irreversible inhibitors of Carboxypeptidase A and potentially other metalloproteases. The protocols outlined in this application note provide a robust framework for the detailed characterization of its inhibitory mechanism and kinetics.
Further studies should focus on confirming the covalent modification of the enzyme through techniques such as mass spectrometry to identify the specific amino acid residue that is modified. Additionally, the specificity of this inhibitor should be evaluated against a panel of other metalloproteases to assess its potential for selective targeting. The insights gained from these studies will be invaluable for the future design of more potent and selective therapeutic agents based on the cyclopropane scaffold.
References
- Inhibition of carboxypeptidase by cyclopropane-containing peptides. Journal of the Chemical Society, Chemical Communications (RSC Publishing).
-
Bovine procarboxypeptidase A: kinetics of peptide and ester hydrolysis. PubMed. Available at: [Link]
-
Synthesis and evaluation of an inhibitor of carboxypeptidase A with a Ki value in the femtomolar range. Semantic Scholar. Available at: [Link]
-
Catalytic role of the metal ion of carboxypeptidase A in ester hydrolysis. PubMed. Available at: [Link]
-
Kinetics of carboxypeptidase A. The pH dependence of tripeptide hydrolysis catalyzed by zinc, cobalt, and manganese enzymes. PubMed. Available at: [Link]
-
The Kinetics of Some Carboxypeptidase A and Acetylcarboxypeptidase A Catalyzed Hydrolyses. PubMed. Available at: [Link]
-
Kinetics and Equilibrium Constants for Reactions of α-Phenyl-Substituted Cyclopropylcarbinyl Radicals. CaltechAUTHORS. Available at: [Link]
-
Inactivation of C3a and C5a octapeptides by carboxypeptidase R and carboxypeptidase N. PubMed. Available at: [Link]
-
Mode of Metal Ligation Governs Inhibition of Carboxypeptidase A. MDPI. Available at: [Link]
-
Carboxypeptidase A. Wikipedia. Available at: [Link]
-
Carboxypeptidase A: mechanism of zinc inhibition. PubMed. Available at: [Link]
Sources
protocol for enzymatic assay with "trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid"
An Application Note and Protocol for the Enzymatic Assay of Hydrolases using trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid
Authored by: A Senior Application Scientist
Introduction: A Novel Probe for Hydrolase Activity
In the landscape of enzyme kinetics and inhibitor screening, the development of sensitive and reliable assays is paramount. Chromogenic substrates are invaluable tools that provide a continuous and straightforward spectrophotometric readout of enzyme activity. trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid is a synthetic molecule with potential as a chromogenic substrate for a variety of hydrolytic enzymes. The core of its utility lies in the p-nitrophenyl group, which, upon enzymatic cleavage from the cyclopropane carboxylate moiety, is released as 4-nitrophenol. In an alkaline buffer, 4-nitrophenol is deprotonated to the 4-nitrophenolate anion, which exhibits a strong absorbance at 405 nm, providing a direct measure of enzymatic activity.
The unique trans-cyclopropane ring introduces conformational rigidity and specific stereochemistry to the substrate, which can be exploited to probe the active site topology of enzymes and to identify novel enzymes with specific substrate preferences. This application note provides a detailed protocol for the use of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid as a substrate in a general enzymatic assay for hydrolases, such as esterases and amidases. The protocol is designed for researchers in academia and industry engaged in enzyme characterization, inhibitor screening, and drug development.
Principle of the Assay
The enzymatic assay is based on the hydrolysis of the ester or amide bond in trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid by a suitable hydrolase. The reaction yields two products: trans-2-phenylcyclopropanecarboxylic acid and 4-nitrophenol. Under alkaline conditions (typically pH > 7.5), the released 4-nitrophenol is ionized to the 4-nitrophenolate anion, which is a yellow-colored compound. The rate of formation of the 4-nitrophenolate anion is directly proportional to the enzyme's activity and can be monitored by measuring the increase in absorbance at 405 nm over time.
The general reaction scheme is as follows:
trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid + H₂O ---(Hydrolase)--> trans-2-phenylcyclopropanecarboxylic acid + 4-Nitrophenol
4-Nitrophenol (colorless at acidic/neutral pH) ⇌ 4-Nitrophenolate (yellow at alkaline pH) + H⁺
Experimental Workflow Overview
Caption: General workflow for the enzymatic assay.
Materials and Reagents
Equipment
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm
-
Thermostatted cuvette holder or incubator for the microplate reader
-
Calibrated pipettes
-
pH meter
-
Vortex mixer
-
Analytical balance
Reagents
-
trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid (Substrate)
-
Hydrolase enzyme (e.g., porcine liver esterase, a candidate enzyme for screening)
-
4-Nitrophenol (for standard curve)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Deionized water
Protocol: Detailed Step-by-Step Methodology
Part 1: Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, pH 8.0):
-
Dissolve 6.057 g of Tris base in 800 mL of deionized water.
-
Adjust the pH to 8.0 using 1 M HCl.
-
Bring the final volume to 1 L with deionized water.
-
Store at 4°C. The choice of a slightly alkaline pH is crucial for ensuring the immediate ionization of the released 4-nitrophenol to the chromogenic 4-nitrophenolate anion.
-
-
Substrate Stock Solution (10 mM):
-
Dissolve an appropriate amount of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid in anhydrous DMSO to make a 10 mM stock solution. For example, for a molecular weight of 207.19 g/mol , dissolve 2.07 mg in 1 mL of DMSO.
-
Store in small aliquots at -20°C, protected from light and moisture. DMSO is used to solubilize the hydrophobic substrate. It is important to keep the final concentration of DMSO in the assay below 5% to avoid enzyme inhibition.
-
-
Enzyme Working Solution:
-
Prepare a stock solution of the hydrolase enzyme in assay buffer.
-
On the day of the experiment, dilute the enzyme stock solution to the desired working concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.
-
-
4-Nitrophenol Standard Stock Solution (1 mM):
-
Dissolve 13.91 mg of 4-nitrophenol in 100 mL of assay buffer.
-
Store at 4°C, protected from light.
-
Part 2: 4-Nitrophenol Standard Curve
This standard curve is essential for converting the rate of change in absorbance to the molar amount of product formed.
-
Prepare a series of dilutions of the 1 mM 4-nitrophenol stock solution in assay buffer to obtain concentrations ranging from 0 to 100 µM.
-
In a 96-well plate, add 200 µL of each standard dilution to separate wells.
-
Measure the absorbance at 405 nm.
-
Plot the absorbance values against the corresponding 4-nitrophenol concentrations.
-
Perform a linear regression to determine the molar extinction coefficient (ε) from the slope of the standard curve according to the Beer-Lambert law (A = εcl).
| 4-Nitrophenol (µM) | Absorbance at 405 nm (Example) |
| 0 | 0.000 |
| 10 | 0.185 |
| 20 | 0.370 |
| 40 | 0.740 |
| 60 | 1.110 |
| 80 | 1.480 |
| 100 | 1.850 |
Part 3: Enzymatic Assay Protocol
This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL.
-
Assay Setup:
-
Add the following to each well of a 96-well plate:
-
Assay Buffer (to bring the final volume to 200 µL)
-
Enzyme working solution (e.g., 20 µL)
-
For inhibitor studies, add the inhibitor solution and pre-incubate with the enzyme for a specified time (e.g., 15 minutes) at the assay temperature.
-
-
Include appropriate controls:
-
No-enzyme control: Add assay buffer instead of the enzyme solution to correct for any non-enzymatic substrate hydrolysis.
-
No-substrate control: Add DMSO (the substrate solvent) instead of the substrate solution to check for any background absorbance from the enzyme or other components.
-
-
-
Reaction Initiation and Monitoring:
-
Equilibrate the plate to the desired assay temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution to each well (e.g., 10 µL of a 2 mM working solution to get a final concentration of 100 µM).
-
Immediately start monitoring the increase in absorbance at 405 nm in a kinetic mode for 10-15 minutes, taking readings every 30-60 seconds.
-
Part 4: Data Analysis
-
Calculate the Initial Rate:
-
Plot absorbance versus time for each reaction.
-
Determine the initial linear portion of the curve and calculate the slope (ΔAbs/min).
-
-
Calculate Enzyme Activity:
-
Use the molar extinction coefficient (ε) determined from the 4-nitrophenol standard curve to convert the rate of change in absorbance to the rate of product formation.
-
Activity (µmol/min/mg) = (ΔAbs/min) / (ε * l * [Enzyme])
-
Where:
-
ε is the molar extinction coefficient (M⁻¹cm⁻¹)
-
l is the path length of the sample in the well (cm)
-
[Enzyme] is the concentration of the enzyme in the assay in mg/mL.
-
-
-
Mechanism of Action: Hydrolase Catalysis
Caption: Simplified mechanism of hydrolase action.
Hydrolases, such as esterases, typically employ a catalytic triad (e.g., Ser-His-Asp) in their active site. The reaction with an ester substrate like trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid proceeds via a two-step mechanism:
-
Acylation: A nucleophilic residue in the enzyme's active site (e.g., a serine hydroxyl group) attacks the carbonyl carbon of the substrate's ester bond. This forms a tetrahedral intermediate, which then collapses, releasing the 4-nitrophenol leaving group and forming a transient acyl-enzyme intermediate.
-
Deacylation: A water molecule, activated by a basic residue in the active site (e.g., histidine), attacks the acyl-enzyme intermediate. This forms another tetrahedral intermediate, which collapses to release the trans-2-phenylcyclopropanecarboxylic acid product and regenerate the free enzyme.
The rate-limiting step can be either acylation or deacylation, depending on the specific enzyme and substrate.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | Non-enzymatic hydrolysis of the substrate. | Check the pH of the assay buffer. Run a no-enzyme control and subtract the background rate. |
| Contaminated reagents. | Use fresh, high-purity reagents and deionized water. | |
| No or low enzyme activity | Inactive enzyme. | Use a fresh enzyme preparation. Ensure proper storage conditions. |
| Presence of inhibitors in the sample. | Run a control with a known active substrate for the enzyme. | |
| Incorrect assay conditions (pH, temperature). | Optimize the assay conditions for the specific enzyme. | |
| Non-linear reaction rate | Substrate depletion. | Use a lower enzyme concentration or a higher substrate concentration. |
| Enzyme instability. | Add stabilizing agents (e.g., BSA) to the assay buffer. |
Conclusion
The protocol described in this application note provides a robust and adaptable framework for utilizing trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid as a chromogenic substrate for the kinetic analysis of hydrolases. Its unique chemical structure makes it a valuable tool for discovering and characterizing novel enzymes with specific substrate preferences. By following the detailed steps for reagent preparation, assay execution, and data analysis, researchers can obtain reliable and reproducible results for enzyme activity and inhibition studies.
References
-
Holman, J. D., & Tanguay, R. L. (2016). Carboxylesterase activity and inhibition in zebrafish (Danio rerio): in vitro and in vivo characterization. Aquatic Toxicology, 177, 348-357. [Link]
-
Bock, C., &눔, G. (2013). Spectrophotometric assays for monitoring the activity of microbial esterases and lipases. In Methods in molecular biology (Vol. 978, pp. 23-35). Humana Press. [Link]
-
Chapman, E., & Estévez, R. J. (2020). Chromogenic and Fluorogenic Substrates for Enzyme Assays. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 992-1006. [Link]
-
Voet, D., & Voet, J. G. (2011). Biochemistry (4th ed.). John Wiley & Sons. [Link]
Application Notes & Protocols: trans-2-(4-Nitrophenyl)cyclopropanecarboxylic Acid in Asymmetric Synthesis
Introduction: The Strategic Value of a Rigid Chiral Scaffold
In the landscape of asymmetric synthesis, the quest for efficient and reliable methods to access enantiomerically pure compounds is paramount. Chiral cyclopropane derivatives are of particular interest in medicinal chemistry and drug discovery. Their rigid, three-membered ring structure can impart unique conformational constraints on a molecule, often leading to enhanced binding affinity to biological targets, improved metabolic stability, and favorable pharmacokinetic properties.
trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid (t-NPCCA) emerges as a molecule of significant potential in this context. Its structure combines the conformational rigidity of the cyclopropane ring with the electronic and steric attributes of a 4-nitrophenyl group. This combination makes it a compelling candidate for two primary applications in asymmetric synthesis: as a chiral resolving agent for the separation of racemic mixtures and as a chiral building block for the synthesis of complex, enantiopure molecules.
The presence of the nitro group is not merely an incidental feature. Its strong electron-withdrawing nature and potential for hydrogen bonding and π-π stacking interactions are hypothesized to play a crucial role in the intermolecular interactions that govern chiral recognition during diastereomeric salt formation. This guide provides an in-depth exploration of the synthesis and application of t-NPCCA, offering detailed protocols and the scientific rationale behind them for researchers in organic synthesis and drug development.
Part 1: Synthesis of Racemic (±)-trans-2-(4-Nitrophenyl)cyclopropanecarboxylic Acid
A reliable supply of the racemic resolving agent is the logical starting point. The synthesis of (±)-t-NPCCA can be efficiently achieved from commercially available starting materials via a cyclopropanation reaction followed by hydrolysis. A common and effective method involves the reaction of a Michael acceptor with a suitable nucleophile to form the cyclopropane ring.
Synthetic Workflow
Caption: Proposed synthetic pathway to racemic t-NPCCA.
Protocol 1: Synthesis of (±)-trans-2-(4-Nitrophenyl)cyclopropanecarboxylic Acid
This protocol is based on the well-established method of cyclopropanation of α,β-unsaturated esters using diazomethane, followed by ester hydrolysis.
Materials:
-
Methyl 4-nitrocinnamate
-
N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®)
-
Potassium hydroxide (KOH)
-
Diethyl ether (anhydrous)
-
2-Propanol
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl, 1M)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
Preparation of Diazomethane Solution (Handle with Extreme Caution in a Fume Hood with a Blast Shield):
-
In a two-necked flask equipped with a dropping funnel and a condenser, dissolve 6.5 g of KOH in 10 mL of water and 35 mL of 2-propanol.
-
Heat the solution to 65 °C.
-
In a separate flask, dissolve 21.5 g of Diazald® in 200 mL of anhydrous diethyl ether.
-
Add the Diazald® solution dropwise to the hot KOH solution. The diazomethane will co-distill with the ether. Collect the yellow ethereal solution of diazomethane in a receiving flask cooled in an ice bath.
-
-
Cyclopropanation:
-
Dissolve 10.0 g of methyl 4-nitrocinnamate in 100 mL of diethyl ether in a flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the ethereal solution of diazomethane with stirring until the yellow color persists, indicating an excess of diazomethane.
-
Allow the reaction mixture to warm to room temperature and stir overnight. A palladium(II) acetate catalyst (0.1 mol%) can be added to improve the reaction rate and selectivity.
-
Carefully quench any remaining diazomethane by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude (±)-methyl trans-2-(4-nitrophenyl)cyclopropanecarboxylate.
-
-
Hydrolysis:
-
Dissolve the crude ester in a mixture of 100 mL of THF and 50 mL of water.
-
Add 2.5 g of lithium hydroxide monohydrate.
-
Stir the mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Once the hydrolysis is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with 100 mL of water and wash with 50 mL of diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 1M HCl.
-
A precipitate of (±)-trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) can be performed for further purification.
-
| Step | Reactant | Reagent(s) | Product | Typical Yield |
| 1 | Methyl 4-nitrocinnamate | Diazomethane | (±)-methyl trans-2-(4-nitrophenyl)cyclopropanecarboxylate | 70-85% |
| 2 | Crude Ester | LiOH, THF/H₂O | (±)-trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid | 85-95% |
Part 2: Application as a Chiral Resolving Agent
The classical resolution of a racemic mixture via the formation of diastereomeric salts remains a robust and scalable method for obtaining enantiopure compounds. The success of this technique hinges on the differential solubility of the two diastereomeric salts formed between the racemic substrate and an enantiopure resolving agent.
Principle of Chiral Resolution
The acidic nature of t-NPCCA allows it to react with racemic bases (e.g., amines) to form a pair of diastereomeric salts. Due to their different three-dimensional structures, these salts exhibit distinct physical properties, most importantly, different solubilities in a given solvent. This difference allows for their separation by fractional crystallization.
The 4-nitrophenyl group is key to the efficacy of t-NPCCA as a resolving agent. The potential for intermolecular interactions, such as:
-
Hydrogen Bonding: Between the carboxylic acid of t-NPCCA and the basic group of the substrate, and potentially involving the nitro group.
-
π-π Stacking: Between the electron-deficient nitrophenyl ring of t-NPCCA and an aromatic ring on the substrate.
-
Dipole-Dipole Interactions: Involving the polar nitro group.
These interactions contribute to a more ordered and stable crystal lattice for one diastereomer over the other, leading to a significant solubility difference. Studies on similar resolving agents, such as (1R,2R)-1-(4-nitrophenyl)-2-dimethylaminopropane-1,3-diol, have shown that the nitrophenyl group is crucial for effective chiral recognition and crystallization.[1]
Chiral Resolution Workflow
Caption: General workflow for chiral resolution of a racemic amine.
Protocol 2: Chiral Resolution of (±)-1-Phenylethylamine
This protocol provides a general procedure that can be adapted for other chiral amines. Optimization of the solvent, temperature, and stoichiometry is often necessary.
Materials:
-
(±)-1-Phenylethylamine
-
Enantiopure (+)- or (-)-trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid (assuming prior resolution or asymmetric synthesis)
-
Ethanol (absolute)
-
Diethyl ether
-
Sodium hydroxide (NaOH, 2M)
-
Hydrochloric acid (HCl, 2M)
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve 10.0 g of (±)-1-phenylethylamine in 100 mL of warm absolute ethanol.
-
In a separate flask, dissolve an equimolar amount (17.1 g) of enantiopure (+)-t-NPCCA in 200 mL of warm absolute ethanol.
-
Slowly add the amine solution to the resolving agent solution with gentle stirring.
-
Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize. For optimal crystal growth, it is advisable to let the solution stand undisturbed for 12-24 hours. Further cooling in a refrigerator (4 °C) can increase the yield of the crystalline salt.
-
-
Isolation of the Less Soluble Diastereomeric Salt:
-
Collect the crystalline precipitate by vacuum filtration and wash it with a small amount of cold ethanol.
-
Dry the crystals under vacuum. This is the first crop of the less soluble diastereomeric salt.
-
The enantiomeric excess (e.e.) of the amine can be checked at this stage by liberating a small sample and analyzing it by chiral HPLC or GC.
-
For higher purity, the salt can be recrystallized from a minimal amount of hot ethanol.
-
-
Liberation of the Enantiopure Amine:
-
Suspend the diastereomerically pure salt in a mixture of 100 mL of water and 100 mL of diethyl ether.
-
Add 2M NaOH solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 12).
-
Separate the ether layer. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.
-
Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and carefully remove the solvent under reduced pressure to yield the enantiomerically enriched 1-phenylethylamine.
-
-
Recovery of the Resolving Agent:
-
Take the basic aqueous layer from the previous step and cool it in an ice bath.
-
Acidify the solution to pH 1-2 with 2M HCl.
-
The enantiopure t-NPCCA will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The recovered resolving agent can be reused.
-
Part 3: Application as a Chiral Building Block
Enantiomerically pure t-NPCCA is a valuable chiral building block. The three-membered ring serves as a rigid scaffold, while the carboxylic acid and nitro groups provide handles for a variety of synthetic transformations. This allows for the construction of complex molecules with well-defined stereochemistry. The nitro group, in particular, is a versatile functional group that can be reduced to an amine, which can then be further functionalized.
Synthetic Utility Workflow
Caption: A potential synthetic pathway utilizing enantiopure t-NPCCA.
Protocol 3: Synthesis of a Chiral Amide Derivative
This protocol demonstrates the conversion of enantiopure t-NPCCA into a chiral amide, a common structural motif in pharmaceuticals.
Materials:
-
Enantiopure (1R,2R)-trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Reduction of the Nitro Group:
-
To a solution of 5.0 g of (1R,2R)-t-NPCCA in 100 mL of methanol, add 0.5 g of 10% Pd/C.
-
Place the suspension in a hydrogenation apparatus.
-
Purge the system with nitrogen, then introduce hydrogen gas (typically at 50 psi).
-
Shake or stir the reaction mixture at room temperature until hydrogen uptake ceases (typically 4-6 hours).
-
Carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield (1R,2R)-trans-2-(4-aminophenyl)cyclopropanecarboxylic acid.
-
-
Amide Coupling:
-
Dissolve 2.0 g of the resulting amino acid in 50 mL of anhydrous DMF.
-
Add 1.5 g of HOBt and 2.1 g of EDC. Stir the mixture for 10 minutes at room temperature.
-
Add 1.2 mL of benzylamine to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Pour the reaction mixture into 200 mL of water and extract with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired chiral amide.
-
Conclusion
trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid is a powerful, yet underutilized, tool in the arsenal of the synthetic chemist. Its rigid structure and the unique electronic properties of the nitrophenyl group make it an effective chiral resolving agent and a versatile chiral building block. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this molecule in their own asymmetric synthesis endeavors. As with any synthetic procedure, careful optimization and adaptation to the specific substrate and desired outcome will be key to success.
References
-
Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis. National Center for Biotechnology Information.[Link][2]
-
Synthesis of Cyclopropanecarboxylic Acid. Organic Syntheses.[Link]
-
Chiral Resolution via Diastereomeric Salt Crystallization. AIChE.[Link][3]
-
Crystallization-Based Separation of Enantiomers. ResearchGate.[Link][4]
-
Resolution Characteristics of Optically Active (1S,2S)-(+)-1-(p-Nitrophenyl)-2-Amino-1,3-Propanediol for trans-1,2-Cyclohexanedicarboxylic Acid. PubMed.[Link][5]
-
Role of the solvent in optical resolution of trans-chrysanthemic acid via diastereomeric salt formation with (1R,2R)-1-(4-nitrophenyl)-2-dimethylaminopropane-1,3-diol. Royal Society of Chemistry.[Link][1]
Sources
- 1. Role of the solvent in optical resolution of trans-chrysanthemic acid via diastereomeric salt formation with (1R,2R)-1-(4-nitrophenyl)-2-dimethylaminopropane-1,3-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cyclopropanecarboxylic acid patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 5. Resolution Characteristics of Optically Active (1S,2S)-(+)-1-(p-Nitrophenyl)-2-Amino-1,3-Propanediol for trans-1,2-Cyclohexanedicarboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid
Abstract
This document provides a comprehensive guide to the quantitative analysis of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid, a key intermediate in pharmaceutical synthesis. The inherent challenges in the analysis of polar carboxylic acids are addressed through the presentation of two robust analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This note details the rationale behind method selection, provides step-by-step protocols, and outlines validation parameters to ensure data integrity, trustworthiness, and reproducibility in research and quality control environments.
Introduction: The Analytical Challenge
trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid is a molecule of significant interest in drug development. Accurate and precise quantification is critical for process monitoring, quality control of starting materials, and stability testing. Carboxylic acids, however, can present analytical challenges due to their polarity, which can lead to poor retention on traditional reversed-phase (RP) liquid chromatography columns. Furthermore, their ionization efficiency in mass spectrometry can be variable, necessitating careful method development. This guide provides validated methodologies to overcome these challenges, ensuring reliable quantification.
Method Selection: Rationale and Strategy
Two primary analytical techniques are presented, each with distinct advantages for the quantification of the target analyte.
-
HPLC-UV: This method is widely accessible, cost-effective, and robust for routine analysis and quality control where high sensitivity is not the primary requirement. The presence of the nitrophenyl chromophore in the target molecule allows for sensitive detection by UV-Vis spectrophotometry.
-
LC-MS/MS: For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the method of choice. It offers superior specificity by monitoring specific parent-to-product ion transitions, minimizing interference from matrix components.[1][2]
The choice between these methods will depend on the specific application, required sensitivity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for robust, routine quantification of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid in bulk material or simple formulations.
Principle and Rationale
Reversed-phase HPLC is employed to separate the analyte from potential impurities. A C18 column is selected for its hydrophobicity, providing adequate retention for the moderately polar analyte. The mobile phase consists of an acidified aqueous component and an organic modifier. The acid (e.g., formic acid) serves to suppress the ionization of the carboxylic acid group, promoting better retention and peak shape. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and excellent elution strength. Detection is performed at a wavelength corresponding to the maximum absorbance of the nitrophenyl group, ensuring optimal sensitivity.
Experimental Protocol: HPLC-UV
3.2.1. Materials and Reagents:
-
trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
3.2.2. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
3.2.3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 80% B over 10 minutes, then hold at 80% B for 2 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | 275 nm |
3.2.4. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase (initial conditions) to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample in acetonitrile to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Method Validation and Performance
The method should be validated according to ICH guidelines, assessing the following parameters:
| Parameter | Expected Performance |
| Linearity | R² > 0.999 over the concentration range |
| Accuracy | 98-102% recovery for spiked samples |
| Precision (RSD) | < 2% for repeatability and intermediate precision |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 |
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications demanding higher sensitivity and selectivity, an LC-MS/MS method is recommended. This is particularly relevant for the analysis of the analyte in complex matrices such as biological fluids.
Principle and Rationale
The chromatographic separation principles are similar to the HPLC-UV method. However, detection is achieved using a tandem mass spectrometer. Electrospray ionization (ESI) is the preferred ionization technique for this class of molecules. Due to the presence of the carboxylic acid group, the molecule can be readily ionized in negative ion mode to form the [M-H]⁻ precursor ion. Collision-induced dissociation (CID) is then used to fragment the precursor ion, and specific product ions are monitored in Multiple Reaction Monitoring (MRM) mode. This provides a high degree of selectivity and sensitivity.[2][3]
While direct analysis is feasible, derivatization can be employed to enhance chromatographic retention and ionization efficiency, though it adds complexity to the sample preparation.[4][5] For this application note, a direct analysis method is proposed.
Experimental Protocol: LC-MS/MS
4.2.1. Materials and Reagents:
-
Same as HPLC-UV method.
4.2.2. Instrumentation:
-
LC system (UPLC or HPLC)
-
Tandem mass spectrometer with an ESI source
4.2.3. Chromatographic and MS Conditions:
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | ESI Negative |
| Capillary Voltage | -3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| MRM Transition | To be determined by infusion of a standard solution. A plausible transition would be monitoring the loss of CO₂ (44 Da) from the deprotonated molecule. |
4.2.4. Standard and Sample Preparation:
-
Follow the same procedure as for the HPLC-UV method, but with a lower concentration range appropriate for the sensitivity of the LC-MS/MS system (e.g., 1-1000 ng/mL).
Method Validation and Performance
The validation parameters are similar to the HPLC-UV method, but with more stringent acceptance criteria due to the higher performance of the technique.
| Parameter | Expected Performance |
| Linearity | R² > 0.995 over the concentration range |
| Accuracy | 95-105% recovery for spiked samples |
| Precision (RSD) | < 5% for repeatability and intermediate precision |
| Limit of Quantitation (LOQ) | Typically in the low ng/mL to pg/mL range |
LC-MS/MS Workflow Diagram
Caption: Workflow for LC-MS/MS quantification.
Conclusion
The analytical methods detailed in this application note provide robust and reliable frameworks for the quantification of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid. The choice between HPLC-UV and LC-MS/MS should be guided by the specific requirements of the analysis, including sensitivity, selectivity, and sample matrix. Proper method validation is paramount to ensure the generation of high-quality, reproducible data in a research and drug development setting.
References
-
Petritis, K., Dourtoglou, V., Elfakir, C., & Dreux, M. (2000). Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry. Journal of Chromatography A, 896(1-2), 335-41. [Link]
-
Kushwaha, A., et al. (2022). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 12(9), 838. [Link]
-
Johnson, D. W. (2005). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinical Biochemistry, 38(4), 351-361. [Link]
-
Santa, T. (2011). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Biomedical Chromatography, 25(1-2), 1-16. [Link]
-
Le, T. N., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(1), 223-234. [Link]
Sources
- 1. Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic Acid for Biological Studies
Introduction: Unlocking the Biological Potential of a Rigid Scaffold
trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid is a compelling starting point for chemical biology and drug discovery programs. Its rigid cyclopropane core offers a defined three-dimensional structure, while the phenyl ring provides a vector for interaction with biological targets. Notably, the unsubstituted parent compound, trans-2-phenylcyclopropane-1-carboxylic acid (PCCA), is a known inhibitor of enzymes such as 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase in plants and O-acetylserine sulfhydrylase (OASS), a key enzyme in cysteine biosynthesis in bacteria and protozoa.[1][2] The inhibition of OASS, in particular, represents a promising strategy for developing novel antimicrobial agents.[3]
The presence of the 4-nitro group on the phenyl ring of the title compound provides a crucial electronic and structural feature. This strongly electron-withdrawing group can significantly influence binding affinity through electrostatic interactions and hydrogen bonding. Furthermore, the two primary functional groups—the carboxylic acid and the nitro group—serve as versatile chemical handles for systematic derivatization.
These application notes provide a detailed guide for researchers to strategically modify trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid. The goal is to generate diverse chemical libraries for structure-activity relationship (SAR) studies, create targeted biological probes, and develop potential therapeutic leads. We will detail robust protocols for modifying both the carboxylic acid and the nitro group, explain the scientific rationale behind these choices, and outline the necessary analytical techniques for characterization.
Strategic Overview of Derivatization Pathways
The derivatization strategy for trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid is centered on its two key functional handles. The workflow below illustrates the primary pathways to generate diverse molecular entities for biological screening.
Caption: Overall derivatization workflow for biological studies.
Protocol 1: Amide Library Synthesis via Carboxylic Acid Activation
The most direct method to explore the chemical space around the carboxylic acid pharmacophore is through amide bond formation. Amide coupling is one of the most frequently used reactions in medicinal chemistry, allowing for the systematic introduction of diverse substituents to probe for key interactions with a biological target.[4] This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form a stable active ester intermediate, which then efficiently reacts with a primary or secondary amine.
Rationale for Reagent Selection
-
EDC (Carbodiimide): EDC is a water-soluble carbodiimide that activates the carboxylic acid.[5] Its major advantage is that the urea byproduct is also water-soluble, simplifying purification through an aqueous workup.
-
NHS (Additive): The addition of NHS or its water-soluble analog (Sulfo-NHS) is crucial. It reacts with the initial O-acylisourea intermediate to form a more stable NHS-ester. This strategy suppresses side reactions and, particularly in peptide synthesis, minimizes racemization.
-
Base (Optional): A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can be included, especially when using amine hydrochloride salts, to liberate the free amine for reaction.
Detailed Step-by-Step Protocol (EDC/NHS Coupling)
-
Reagent Preparation: In a clean, dry round-bottom flask, dissolve trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), 0.1 M concentration).
-
Activation: Add N-hydroxysuccinimide (NHS) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the solution.
-
Stirring: Stir the reaction mixture at room temperature for 15-30 minutes. The formation of the active NHS ester can be monitored by TLC or LC-MS.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, add DIPEA (1.5 eq). A specific example found in the literature is the use of decylamine.[6]
-
Reaction: Allow the reaction to stir at room temperature for 4-24 hours. Monitor the progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Workup:
-
Dilute the reaction mixture with the solvent used (e.g., DCM).
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or 5% citric acid solution) to remove unreacted amine and base, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove unreacted NHS and acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final product using NMR (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and HPLC.[7]
Comparison of Common Amide Coupling Reagents
| Coupling Reagent System | Additive | Base | Typical Solvent(s) | Key Advantages | Common Side Reactions |
| EDC·HCl | NHS or HOBt | DIPEA (optional) | DCM, DMF, Water | Water-soluble byproducts, mild conditions. | Racemization (if chiral centers are present), formation of N-acylurea. |
| DCC | HOBt or DMAP | DIPEA (optional) | DCM, THF | High yields, inexpensive.[5] | Dicyclohexylurea (DCU) byproduct is poorly soluble, requiring filtration. |
| HATU | None | DIPEA | DMF, NMP | High efficiency, fast reaction times, good for hindered substrates.[4][8] | Expensive, potential for guanidinium-related side products. |
| CDI | None | Et₃N | THF, DCM | Simple workup, byproducts are gaseous (CO₂) and water-soluble. | Slower reaction rates, sensitive to moisture. |
Protocol 2: Modification of the Nitro Group via Reduction and Subsequent Acylation
The nitro group is a powerful modulator of electronic properties but can be associated with metabolic liabilities or toxicity in drug candidates.[9] Reducing the nitro group to an aniline provides a new point for diversification and can significantly alter the compound's physicochemical properties and biological activity. The resulting primary amine is an excellent nucleophile for subsequent reactions.
Workflow for Nitro Group Modification
Caption: Two-step process for nitro group derivatization.
Protocol 2A: Reduction of the Aryl Nitro Group
A variety of methods are available for the reduction of aromatic nitro groups.[10][11] Catalytic hydrogenation is often clean and high-yielding, but chemoselectivity can be an issue if other reducible groups are present. A classic and reliable laboratory-scale method uses tin(II) chloride, which is tolerant of many functional groups, including carboxylic acids.
-
Reagent Preparation: In a round-bottom flask, suspend trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid (1.0 eq) in a protic solvent like ethanol or ethyl acetate.
-
Reductant Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (typically 60-80 °C) and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it over ice and then basifying with a saturated aqueous solution of NaHCO₃ or a 1-2 M NaOH solution until the pH is ~8-9. This will precipitate tin salts as tin hydroxide.
-
Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad thoroughly with the reaction solvent or ethyl acetate.
-
Collect the filtrate and, if necessary, extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting amino acid may be pure enough for the next step or can be purified by crystallization or column chromatography if necessary.
-
Characterization: Confirm the structure of trans-2-(4-aminophenyl)cyclopropanecarboxylic acid by NMR and HRMS. The disappearance of the characteristic nitro stretches in the IR spectrum (~1520 and 1340 cm⁻¹) and the appearance of N-H stretches (~3300-3500 cm⁻¹) is a strong indicator of successful reduction.[7]
Protocol 2B: Acylation of the Resulting Aniline
The newly formed aniline can be readily acylated to form amides or sulfonylated to form sulfonamides, creating a new library of compounds. The protocol is similar to the amide coupling described in Protocol 1.
-
Reagent Preparation: Dissolve the trans-2-(4-aminophenyl)cyclopropanecarboxylic acid intermediate (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF.
-
Coupling: Add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Reaction: Stir at room temperature for 2-12 hours, monitoring by LC-MS.
-
Workup and Purification: Follow the general workup and purification procedures outlined in Protocol 1. The presence of two amide functionalities may require more polar solvent systems for chromatography.
Protocol 3: Esterification for Prodrug Development
Esterification of the carboxylic acid can be a valuable strategy to mask the polar carboxyl group, potentially improving cell permeability and oral bioavailability. These ester prodrugs can then be hydrolyzed by intracellular esterases to release the active carboxylic acid.
General Protocol (Fischer Esterification)
-
Reagent Setup: Dissolve trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, ethanol).
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., 2-3 drops of concentrated sulfuric acid, H₂SO₄).
-
Reaction: Heat the mixture to reflux for 4-16 hours. Monitor by TLC or LC-MS.
-
Workup:
-
Cool the reaction and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash carefully with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification and Characterization: Purify by flash column chromatography and characterize by NMR and HRMS.
Advanced Strategies and Future Directions
Bioisosteric Replacement of the Carboxylic Acid
While the carboxylic acid is often a key part of a pharmacophore, its acidic nature can lead to poor membrane permeability and rapid clearance.[12] Replacing the carboxylic acid with a bioisostere—a functional group with similar physicochemical properties—can overcome these limitations while maintaining biological activity.[13]
Common Carboxylic Acid Bioisosteres:
| Bioisostere | pKa Range | Key Features |
| Tetrazole | 4.5 - 5.0 | Closely mimics the charge distribution and pKa of a carboxylic acid. |
| Hydroxamic Acid | 8.0 - 9.0 | Can also act as a metal chelator; different H-bonding pattern.[12] |
| Acylsulfonamide | 3.0 - 5.0 | Highly acidic; can offer alternative binding interactions. |
Synthesis of these analogs requires more specialized multi-step routes and is considered an advanced strategy for lead optimization.
Development of Bioorthogonal Probes
For target identification and validation studies, derivatives can be synthesized that incorporate a bioorthogonal handle. These are functional groups that are inert to biological systems but can undergo specific ligation reactions with a probe. While cyclopropenes have been explored for this purpose, one could append linkers ending in an alkyne or azide to the amine or carboxylic acid of the parent molecule for use in click chemistry reactions.[5][14]
Analytical Characterization of Derivatives
A multi-technique approach is essential to unambiguously confirm the structure and purity of all synthesized derivatives.[6][7]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the primary tools for structural elucidation, confirming the connectivity of atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-TOF) is used to confirm the elemental composition and molecular weight of the new compound.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence or transformation of key functional groups (e.g., C=O stretch of amides/esters, disappearance of NO₂ stretches, appearance of N-H stretches).
-
High-Performance Liquid Chromatography (HPLC): Essential for determining the purity of the final compound, typically coupled with a UV or MS detector.
By employing these derivatization strategies and analytical protocols, researchers can effectively explore the biological potential of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid, paving the way for new discoveries in medicine and agriculture.
References
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LookChem. Cas 2016-57-1,Decylamine. Available from: [Link]
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Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]
- Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557–6602.
- Gomtsyan, A. (2012). The influence of bioisosteres in drug design: tactical applications to address developability problems. Current opinion in drug discovery & development, 15(4), 439–455.
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & biomolecular chemistry, 14(1), 152–159.
- Patterson, D. M., Nazarova, L. A., Xie, B., Kamber, D. N., & Prescher, J. A. (2012). Functionalized cyclopropenes as bioorthogonal chemical reporters. Journal of the American Chemical Society, 134(45), 18638–18643.
- Gu, C., Lin, B., Yehl, P., Pease, J., & Chetwyn, N. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World, 17(3), 63-72.
- Not available online.
- Magalhães, J., Franko, N., Annunziato, G., Pieroni, M., Santucci, M., Marverti, G., ... & Costi, M. P. (2019). Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. Journal of enzyme inhibition and medicinal chemistry, 34(1), 31–43.
- Smith, A. M., & Whitty, A. (2017). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. New England Drug Metabolism Discussion Group.
-
Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Available from: [Link]
-
Wikipedia. Reduction of nitro compounds. Available from: [Link]
- Upadhayaya, R. S., Vandavasi, J. K., & Kardile, R. (2018). Nitro-Group-Containing Drugs. Journal of medicinal chemistry, 61(12), 5031–5081.
- Dourtoglou, V. G., Vlachogiannis, E. A., & Dourtoglou, T. G. (2000). Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid. Journal of agricultural and food chemistry, 48(4), 1397–1401.
- Not available online.
-
Request PDF. Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid. (2000). Available from: [Link]
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- 2. Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioorthogonal Cyclopropenones for Investigating RNA Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: A Scalable and Robust Protocol for the Synthesis of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic Acid
Abstract
This application note provides a comprehensive and detailed protocol for the large-scale synthesis of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The synthetic strategy is centered around the robust and scalable rhodium(II)-catalyzed cyclopropanation of 4-nitrostyrene with ethyl diazoacetate (EDA), followed by saponification of the resulting ester. This guide emphasizes the critical safety considerations, process controls, and purification strategies necessary for transitioning this synthesis from the laboratory bench to a multi-kilogram scale. We delve into the causality behind experimental choices, offering field-proven insights for researchers, chemists, and process development professionals to ensure a safe, efficient, and reproducible outcome.
Introduction and Strategic Overview
The cyclopropane moiety is a privileged structural motif in numerous biologically active compounds, enhancing metabolic stability, potency, and conformational rigidity.[1] Specifically, derivatives of 2-arylcyclopropanecarboxylic acid are key intermediates in the synthesis of various pharmaceutical agents. The title compound, trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid, serves as a versatile precursor for molecules requiring a constrained phenyl ring with a reactive nitro group, which can be readily converted into an amine or other functionalities.
While several methods exist for cyclopropanation, including the Simmons-Smith reaction and Michael-initiated ring closures, the transition metal-catalyzed decomposition of diazo compounds offers high efficiency and stereochemical control.[2][3] For large-scale applications, a two-step approach commencing with the cyclopropanation of 4-nitrostyrene using ethyl diazoacetate (EDA) is particularly advantageous due to its high atom economy and the commercial availability of the starting materials.
This protocol is divided into two primary stages:
-
Stage 1: Catalytic Cyclopropanation. Synthesis of ethyl trans-2-(4-Nitrophenyl)cyclopropanecarboxylate via a rhodium(II)-catalyzed reaction.
-
Stage 2: Saponification. Hydrolysis of the ethyl ester to yield the target carboxylic acid, followed by a robust purification procedure to isolate the desired trans isomer.
Caption: High-level workflow for the synthesis of the target compound.
Critical Safety Considerations: A Prerequisite for Scale-Up
Large-scale synthesis magnifies the inherent risks of chemical processes. The following points must be addressed with rigorous engineering and administrative controls.
-
4-Nitrostyrene: This starting material is harmful if swallowed, inhaled, or in contact with skin, and is suspected of causing genetic defects.[4][5] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[6] It is typically stabilized with tert-butylcatechol (TBC) to prevent polymerization.
-
Ethyl Diazoacetate (EDA): EDA is a potentially explosive and toxic substance.[7] Its use on a large scale is the most significant hazard in this process. Bulk quantities are generally not transported; instead, in situ generation or the use of stabilized solutions is preferred.[7][8] For this protocol, we specify the use of a commercially available solution of EDA in a suitable solvent (e.g., dichloromethane or toluene).
-
Critical Control: EDA must never be distilled or heated rapidly, as this can lead to violent decomposition.
-
Engineering Control: The addition of the EDA solution to the reaction mixture must be performed slowly and with precise temperature control to manage the exothermicity of the reaction.[9] Continuous flow reactors are an excellent modern alternative for handling hazardous reagents like EDA safely on an industrial scale.[10][11]
-
Decontamination: Any unreacted EDA and contaminated equipment should be quenched by carefully adding acetic acid.
-
Stage 1: Synthesis of Ethyl trans-2-(4-Nitrophenyl)cyclopropanecarboxylate
Principle and Mechanistic Insight
This reaction proceeds via the catalytic decomposition of ethyl diazoacetate by a rhodium(II) catalyst, typically rhodium(II) octanoate dimer [Rh₂(Oct)₄] or rhodium(II) acetate dimer [Rh₂(OAc)₄]. The catalyst forms a rhodium-carbene intermediate, which then reacts with the alkene (4-nitrostyrene) in a concerted fashion to form the cyclopropane ring.[12] This mechanism generally favors the formation of the more thermodynamically stable trans isomer. The slow addition of EDA is crucial to maintain a low concentration of the reactive carbene intermediate, minimizing side reactions such as dimerization to form diethyl fumarate and maleate.
Sources
- 1. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]
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- 5. guidechem.com [guidechem.com]
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- 8. Ethyl diazoacetate - Wikipedia [en.wikipedia.org]
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- 11. Ethyl diazoacetate synthesis in flow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic Acid
Welcome to the technical support center for the synthesis of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to optimize your synthetic outcomes. This document is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments.
I. Synthetic Overview & Key Challenges
The synthesis of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry, presents a unique set of challenges primarily due to the electron-withdrawing nature of the nitro group on the phenyl ring. This deactivates the alkene precursor, typically an ester of 4-nitrocinnamic acid, towards classical cyclopropanation reactions. Therefore, careful selection of the synthetic route and optimization of reaction parameters are paramount to achieving high yields and diastereoselectivity.
This guide will focus on the most common and effective strategies for the synthesis, including the modified Simmons-Smith reaction and the Corey-Chaykovsky reaction, followed by the hydrolysis of the resulting cyclopropyl ester.
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid.
Q1: Which cyclopropanation method is best suited for an electron-deficient alkene like a 4-nitrocinnamate derivative?
A1: Standard Simmons-Smith conditions (Zn-Cu couple and CH₂I₂) are often sluggish with electron-deficient alkenes.[1] More effective methods include:
-
The Furukawa Modification of the Simmons-Smith reaction, which utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple, offering a more reactive carbenoid species.[2][3]
-
The Shi Modification , which employs a combination of diethylzinc, diiodomethane, and a trifluoroacetic acid modifier, generating a more nucleophilic carbenoid that is particularly effective for unfunctionalized and electron-deficient alkenes.[3]
-
The Corey-Chaykovsky Reaction , which involves the use of a sulfur ylide (dimethyloxosulfonium methylide or dimethylsulfonium methylide) to perform a conjugate addition to the α,β-unsaturated ester, followed by intramolecular ring closure to form the cyclopropane ring.[4][5]
Q2: My cyclopropanation reaction is resulting in a low yield. What are the likely causes?
A2: Low yields can be attributed to several factors:
-
Poor quality of reagents: Ensure that solvents are anhydrous and reagents like diethylzinc and diiodomethane are of high purity. The zinc-copper couple for the Simmons-Smith reaction should be freshly prepared and properly activated.[1]
-
Inappropriate reaction temperature: The optimal temperature is a balance between reaction rate and the stability of the reagents and products. For Simmons-Smith type reactions, temperatures are often kept low (0 °C to room temperature) to maintain selectivity.[1]
-
Substrate reactivity: The electron-withdrawing nitro group significantly deactivates the double bond. Increasing the concentration of the cyclopropanating agent or extending the reaction time may be necessary.
-
Side reactions: Unwanted side reactions can consume starting material or the desired product. (See the Troubleshooting section for more details).
Q3: How can I improve the trans-selectivity of the cyclopropanation?
A3: The stereochemistry of the starting alkene is generally preserved in concerted cyclopropanation reactions like the Simmons-Smith reaction.[2] Therefore, starting with pure trans-4-nitrocinnamate is crucial. In the Corey-Chaykovsky reaction, the trans isomer is often favored diastereoselectively.[4]
Q4: What is the best method to separate the cis and trans isomers of the final product?
A4: Separation of cis and trans isomers of cyclopropanecarboxylic acids can be challenging. Common methods include:
-
Fractional crystallization: This is often the most practical method. The isomers may have different solubilities in various solvents, allowing for their separation by careful crystallization.[6][7]
-
Chromatography: While possible, separation of the free acids by column chromatography can be difficult due to their polarity. Conversion to their methyl or ethyl esters can facilitate separation on silica gel.
-
Selective salt formation: In some cases, chiral amines can be used to form diastereomeric salts that can be separated by crystallization.[7][8]
Q5: The final hydrolysis of the cyclopropyl ester to the carboxylic acid is incomplete. What can I do?
A5: Hydrolysis of sterically hindered esters, especially those with electron-withdrawing groups, can be sluggish.[9][10]
-
Choice of base: Lithium hydroxide (LiOH) is often more effective than sodium or potassium hydroxide for the hydrolysis of hindered esters, particularly in a mixed solvent system like THF/water.[11][12]
-
Elevated temperature: Heating the reaction mixture can significantly increase the rate of hydrolysis.
-
Extended reaction time: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion.
III. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis.
| Problem | Potential Cause | Troubleshooting Action |
| Low or No Product Yield in Cyclopropanation | 1. Inactive Simmons-Smith reagent. 2. Decomposition of the sulfur ylide in the Corey-Chaykovsky reaction. 3. Insufficient reactivity of the electron-deficient alkene. | 1. Ensure the zinc-copper couple is freshly prepared and activated. Consider using ultrasonication. For the Furukawa modification, use high-quality diethylzinc. 2. Generate the sulfur ylide in situ at low temperatures and use it immediately. 3. Employ the Shi modification of the Simmons-Smith reaction or increase the equivalents of the cyclopropanating agent and extend the reaction time. |
| Formation of Side Products | 1. C-H insertion: With highly reactive carbenes (e.g., from diazomethane), insertion into C-H bonds of the solvent or substrate can occur.[13] 2. Pyrazoline formation: Diazomethane can undergo a [3+2] cycloaddition with the alkene. 3. Methylation of heteroatoms: The electrophilic zinc carbenoid in the Simmons-Smith reaction can methylate heteroatoms.[2] | 1. Use a metal-catalyzed reaction with diazomethane to favor cyclopropanation. 2. The pyrazoline can sometimes be converted to the cyclopropane by heating or photolysis. 3. This is less of a concern with the target molecule but should be considered if other nucleophilic functional groups are present. |
| Poor cis/trans Selectivity | 1. Isomerization of the starting alkene. 2. Non-stereospecific reaction pathway. | 1. Ensure the purity of the trans-4-nitrocinnamate starting material. 2. The Simmons-Smith reaction is stereospecific. If using a different method, verify its stereochemical outcome. |
| Difficult Separation of cis/trans Isomers | 1. Similar physical properties of the isomers. | 1. Screen a variety of solvents for fractional crystallization. Conversion to an ester or amide derivative may alter solubility and facilitate separation. |
| Incomplete Ester Hydrolysis | 1. Steric hindrance around the ester group. 2. Use of a weak base or inappropriate solvent. | 1. Use a stronger base like LiOH and consider heating the reaction. 2. A mixture of THF and water is often effective for dissolving the ester and facilitating hydrolysis.[11] |
IV. Detailed Experimental Protocols
The following protocols are representative methods for the synthesis of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid.
Method A: Modified Simmons-Smith (Furukawa) Cyclopropanation
This method involves the cyclopropanation of an ester of 4-nitrocinnamic acid followed by hydrolysis.
Step 1: Synthesis of Ethyl trans-2-(4-Nitrophenyl)cyclopropanecarboxylate
-
Materials:
-
Ethyl trans-4-nitrocinnamate
-
Anhydrous Dichloromethane (DCM)
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl trans-4-nitrocinnamate (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (2.0 eq) via the dropping funnel.
-
Add diiodomethane (2.0 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford ethyl trans-2-(4-nitrophenyl)cyclopropanecarboxylate.
-
Step 2: Hydrolysis to trans-2-(4-Nitrophenyl)cyclopropanecarboxylic Acid
-
Materials:
-
Ethyl trans-2-(4-Nitrophenyl)cyclopropanecarboxylate
-
Tetrahydrofuran (THF)
-
Lithium hydroxide monohydrate
-
Water
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the cyclopropyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (2.0-3.0 eq).
-
Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted ester.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure trans-2-(4-nitrophenyl)cyclopropanecarboxylic acid.
-
Method B: Corey-Chaykovsky Cyclopropanation
This method also proceeds via an ester intermediate.
Step 1: Synthesis of Ethyl trans-2-(4-Nitrophenyl)cyclopropanecarboxylate
-
Materials:
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ethyl trans-4-nitrocinnamate
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq) and anhydrous DMSO.
-
Stir the suspension at room temperature until hydrogen evolution ceases.
-
Add trimethylsulfoxonium iodide (1.2 eq) in portions.
-
Stir the mixture at room temperature for 30-60 minutes to form the ylide.
-
Add a solution of ethyl trans-4-nitrocinnamate (1.0 eq) in anhydrous DMSO dropwise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography as described in Method A.
-
Step 2: Hydrolysis to trans-2-(4-Nitrophenyl)cyclopropanecarboxylic Acid
-
Follow the hydrolysis procedure described in Step 2 of Method A.
V. Visualizing the Synthesis and Troubleshooting
The following diagrams illustrate the key reaction pathways and a troubleshooting workflow.
Caption: Overview of synthetic routes to the target molecule.
Caption: A workflow for troubleshooting low reaction yields.
VI. References
-
BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for Nitrocyclopropanation.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Simmons-Smith Cyclopropanation of Nitroalkenes.
-
Wikipedia. (2023). Simmons–Smith reaction.
-
Grokipedia. (n.d.). Simmons–Smith reaction.
-
NROChemistry. (n.d.). Simmons-Smith Reaction.
-
Wikipedia. (2023). Johnson–Corey–Chaykovsky reaction.
-
NROChemistry. (n.d.). Corey-Chaykovsky Reactions.
-
European Patent Office. (n.d.). EP0119463A1 - Process for the separation of isomers of substituted cyclopropanecarboxylic acids.
-
Patents Google. (n.d.). EP0119463A1 - Process for the separation of isomers of substituted cyclopropanecarboxylic acids.
-
Alfa Chemistry. (n.d.). Corey-Chaykovsky Reaction.
-
Sciencemadness.org. (2016). Difficult hydrolysis of an hindered ester.
-
National Institutes of Health. (n.d.). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review.
-
OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes.
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction.
-
Reddit. (2025). Why are my ester hydrolysis not working.
-
Chemical and Pharmaceutical Bulletin. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran.
-
Master Organic Chemistry. (2023). Cyclopropanation of Alkenes.
-
ResearchGate. (2019). Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from.
-
Patents Google. (n.d.). US4306077A - Process for separating cis and trans isomers of cyclopropane carboxylic acids.
-
Patents Google. (n.d.). EP0010875A1 - Process of separating cis and trans isomers of cyclopropane carboxylic acids.
-
Royal Society of Chemistry. (n.d.). Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate.
-
Organic Chemistry Tutor. (2024). Synthesis of Cyclopropanecarboxylic Acid.
-
Master Organic Chemistry. (2023). Cyclopropanation of Alkenes.
-
University of Babylon. (n.d.). EXPERIMENT (3) Recrystallization.
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bases.
-
Journal of Emerging Investigators. (2022). Taft linear free-energy relationships in the biocatalytic hydrolysis of sterically hindered nitrophenyl ester substrates.
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
-
National Institutes of Health. (n.d.). Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes.
-
University of Massachusetts Lowell. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3).
-
Patents Google. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
Patents Google. (n.d.). EP0119463A1 - Process for the separation of isomers of substituted cyclopropanecarboxylic acids.
-
Patents Google. (n.d.). US4306077A - Process for separating cis and trans isomers of cyclopropane carboxylic acids.
-
Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.
-
Patents Google. (n.d.). EP0010875A1 - Process of separating cis and trans isomers of cyclopropane carboxylic acids.
-
ResearchGate. (2019). Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from.
-
Patents Google. (n.d.). US2850549A - Separation of cis and trans isomers.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 5. repositorio.uam.es [repositorio.uam.es]
- 6. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 7. scribd.com [scribd.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. sciencemadness.org [sciencemadness.org]
- 10. emerginginvestigators.org [emerginginvestigators.org]
- 11. reddit.com [reddit.com]
- 12. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic Acid
Welcome to the technical support center for the purification of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its purification. The methodologies described are grounded in established chemical principles to ensure reliable and reproducible results.
Introduction to Purification Challenges
trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid is a unique molecule that combines a polar nitroaromatic group with a strained cyclopropane ring, presenting a distinct set of purification challenges. The primary difficulties arise from two main sources: impurities from the synthetic route and the presence of the cis-diastereomer.
Common synthetic pathways, such as the cyclopropanation of a 4-nitrostyrene derivative or a Michael-initiated ring closure, can lead to a crude product contaminated with unreacted starting materials, reaction byproducts, and the undesired cis-isomer.[1] The successful isolation of the pure trans-isomer is critical for its intended downstream applications, where stereochemistry can significantly impact biological activity or material properties.
This guide provides a structured approach to tackling these purification hurdles, from initial characterization of the crude product to the implementation of effective purification strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What are the most common impurities I should expect in my crude product?
The nature of impurities is intrinsically linked to the synthetic method employed. For nitrocyclopropanes, common routes involve the reaction of nitroalkenes.[1] Therefore, you can anticipate the following:
-
Unreacted Starting Materials: This could include 4-nitrostyrene, a malonate derivative, or other reagents used in the cyclopropanation step.
-
The cis-Isomer: The formation of the cis-2-(4-nitrophenyl)cyclopropanecarboxylic acid is a very common diastereomeric impurity. Often, synthetic methods produce the trans-isomer as the major product, but the cis-isomer is almost always present to some extent.[1]
-
Byproducts from Side Reactions: Depending on the reaction conditions, side reactions can lead to a variety of byproducts.
-
Residual Solvents: Solvents used in the reaction or initial workup may be present in the crude material.
Troubleshooting Guide: Identifying Impurities
| Observed Problem | Potential Cause | Recommended Action |
| Broad melting point range | Presence of multiple impurities, including the cis-isomer. | Use Thin Layer Chromatography (TLC) with different solvent systems to visualize the number of components. A typical starting point for acidic compounds on silica gel is a hexane/ethyl acetate mixture with a small amount of acetic acid (e.g., 90:10:1 v/v/v). |
| Oily or sticky solid | High concentration of impurities or residual solvent. | Attempt to triturate the crude product with a non-polar solvent like hexane to precipitate the desired product and wash away some impurities. |
| Unexpected peaks in NMR spectrum | Presence of starting materials, byproducts, or the cis-isomer. | Compare the crude NMR spectrum with the spectra of the starting materials. The diastereotopic protons on the cyclopropane ring will have distinct coupling constants and chemical shifts for the cis and trans isomers. |
Purification Strategies: A Step-by-Step Approach
The purification of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid typically involves a multi-step approach. The choice of technique depends on the nature and quantity of the impurities.
Strategy 1: Acid-Base Extraction for Removal of Neutral and Basic Impurities
This is often the first and most effective step to remove non-acidic impurities. The principle lies in the ability of the carboxylic acid to be deprotonated by a weak base to form a water-soluble carboxylate salt, leaving neutral organic impurities in the organic phase.
Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Gently swirl and vent the funnel frequently to release the pressure from CO₂ evolution. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers. The neutral and basic impurities will remain in the organic layer, which can be discarded.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add 6M HCl dropwise with stirring until the solution is acidic (test with pH paper). The carboxylic acid will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and air dry.
Strategy 2: Separation of cis and trans Isomers
The separation of diastereomers is a significant challenge. The subtle differences in their physical properties, such as polarity and steric hindrance, can be exploited.
This method relies on the potential difference in solubility between the cis and trans isomers in a particular solvent.
Key Considerations for Solvent Selection:
-
The ideal solvent should show a significant difference in solubility for the two isomers at a given temperature.
-
For nitroaromatic compounds, polar solvents are often a good starting point.[2]
-
A solvent pair system (e.g., ethanol/water, hexane/ethyl acetate) can be effective if a single solvent is not suitable.
Protocol for Fractional Recrystallization:
-
Solvent Screening: In small test tubes, test the solubility of the crude mixture in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water) at room temperature and upon heating.
-
Dissolution: Dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. Very slow cooling is crucial for selective crystallization.
-
Crystal Formation: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal (if available).
-
Isolation and Analysis: Collect the first crop of crystals by filtration. Analyze the purity of the crystals and the mother liquor by TLC or NMR to determine if a successful separation has occurred. It may be necessary to repeat the recrystallization process multiple times to achieve high purity.[3][4]
The steric hindrance around the carboxyl group differs between the cis and trans isomers. This can lead to different rates of reaction, such as esterification or hydrolysis. A known method for separating the isomers of 2-phenylcyclopropanecarboxylic acid involves the partial hydrolysis of the corresponding ethyl esters. The trans-ester hydrolyzes more rapidly due to less steric hindrance.[5]
Workflow for Separation via Differential Hydrolysis:
Caption: Workflow for separating cis/trans isomers via differential hydrolysis.
Strategy 3: Column Chromatography
For difficult separations or for isolating very pure material, column chromatography can be employed. The acidic nature of the carboxylic acid can cause streaking on silica gel.
Tips for Successful Chromatography:
-
Acidify the Mobile Phase: To prevent streaking, add a small amount (0.5-1%) of a volatile acid like acetic acid or formic acid to the eluent. This keeps the carboxylic acid protonated and reduces its interaction with the silica stationary phase.
-
Solvent System Selection: Use TLC to determine the optimal solvent system that provides good separation between the trans-isomer and other impurities. A mixture of hexane and ethyl acetate is a common starting point.
Protocol for Column Chromatography:
-
Column Packing: Pack a glass column with silica gel using a slurry method with your chosen non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.
-
Elution: Begin eluting with the chosen solvent system. The less polar compounds will elute first.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure trans-product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Purity Assessment
After purification, it is essential to confirm the purity and identity of the final product.
| Technique | Purpose | Expected Result for Pure trans-Isomer |
| Melting Point | Assess purity | A sharp melting point range. |
| ¹H NMR | Structural confirmation and isomeric purity | Absence of peaks corresponding to the cis-isomer or other impurities. The coupling constants for the cyclopropyl protons will be characteristic of the trans configuration. |
| ¹³C NMR | Structural confirmation | The number of signals should correspond to the number of unique carbons in the molecule. |
| FT-IR | Functional group identification | Characteristic absorptions for the carboxylic acid (O-H and C=O stretches) and the nitro group (N-O stretches). |
| Mass Spectrometry | Molecular weight confirmation | A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₉NO₄, MW: 207.18 g/mol ). |
Final Thoughts
The purification of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid requires a systematic and analytical approach. By understanding the potential impurities and the physicochemical differences between the desired product and contaminants, an effective purification strategy can be developed. Always begin with a small-scale test of any new purification method before applying it to your entire batch of material.
References
- Process for the separation of isomers of substituted cyclopropanecarboxylic acids.
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
-
Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. National Institutes of Health. [Link]
-
Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. ResearchGate. [Link]
-
cis-2-PHENYLCYCLOPROPANECARBOXYLIC ACID. Organic Syntheses. [Link]
-
Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. Journal of Applicable Chemistry. [Link]
- Process for the separation of isomeric cyclopropane-carboxylic acids.
Sources
- 1. Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. ijpbs.com [ijpbs.com]
- 4. US4599444A - Process for the separation of isomeric cyclopropane-carboxylic acids - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Improving the Stability of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid in Solution
Introduction: This guide is designed for researchers, scientists, and drug development professionals working with trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid. While this molecule is a potent inhibitor, its stability in solution can be a critical factor for obtaining reliable and reproducible experimental results. This document provides a structured approach to identifying potential stability issues, troubleshooting common problems, and implementing protocols to mitigate degradation. Our guidance is built on fundamental chemical principles and best practices in pharmaceutical development, as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the stability of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid.
Q1: My solution of the compound is turning yellow over time. What could be the cause?
A yellow appearance is often indicative of degradation involving the nitrophenyl group.[6] Nitroaromatic compounds can undergo reduction or other transformations, especially under specific pH conditions or upon exposure to light, leading to chromophoric (color-generating) byproducts. We recommend performing a UV-Vis scan of the solution to characterize the change and proceeding to the troubleshooting section on photosensitivity and pH-dependent degradation.
Q2: I'm seeing a decrease in the compound's concentration in my stock solution over a few days, even when stored in the dark at 4°C. What's happening?
A gradual loss of the parent compound suggests a slow degradation process. The primary suspects are hydrolysis or a slow, temperature-dependent reaction. The strained cyclopropane ring, while generally stable, can be susceptible to ring-opening under certain conditions, particularly in acidic environments.[7][8] Additionally, the carboxylic acid moiety can react depending on the solvent and pH. A forced degradation study, as detailed in our protocols, is the most effective way to identify the specific cause.
Q3: Can I autoclave a solution of this compound for sterilization?
We strongly advise against it. High temperatures can promote multiple degradation pathways, including hydrolysis and potentially decarboxylation or cyclopropane ring-opening.[7][9] For sterilization, sterile filtration using a 0.22 µm filter is the recommended method.
Q4: What is the best general-purpose solvent and storage condition for this compound?
For initial use, dissolving the compound in a non-aqueous, aprotic solvent like DMSO or DMF is recommended for stock solutions. These should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For aqueous buffers, stability is highly pH-dependent. A preliminary stability screen across a range of pH values (e.g., pH 3, 7, 9) is crucial to determine the optimal conditions for your specific experimental needs.
Part 2: Troubleshooting Guides
This section provides a logical framework for diagnosing and resolving stability issues.
Guide 1: Investigating pH-Dependent Degradation
The stability of molecules with carboxylic acid functional groups is often highly dependent on pH. This workflow helps you determine the optimal pH range for your experiments.
Caption: Workflow for diagnosing pH-dependent stability issues.
Causality Explained:
-
Acidic Conditions (Low pH): At low pH, the carboxylic acid is protonated (-COOH). The strained cyclopropane ring can be susceptible to acid-catalyzed ring-opening, where a proton facilitates nucleophilic attack and subsequent cleavage of the ring structure.[7][8]
-
Basic Conditions (High pH): At high pH, the carboxylic acid is deprotonated (-COO⁻). While the cyclopropane ring is generally more stable under basic conditions, other reactions could be initiated.[7]
Guide 2: Assessing Photosensitivity
The nitrophenyl group is a known chromophore that can absorb UV and visible light, leading to photochemical degradation.
Caption: Decision tree for assessing photosensitivity.
Causality Explained: Nitroaromatic compounds can absorb photons, promoting an electron to an excited state. This excited molecule can then undergo various reactions, such as reduction of the nitro group or reaction with the solvent, leading to a complex mixture of degradation products.[10][11] Following ICH Q1B guidelines for photostability testing is the industry standard.[3][5]
Part 3: Experimental Protocols
These protocols provide a starting point for systematically evaluating the stability of your compound. A validated, stability-indicating analytical method, typically HPLC-UV, is a prerequisite for these studies.[12][13]
Protocol 1: Forced Degradation Study
A forced degradation or "stress testing" study is essential for rapidly identifying the likely degradation pathways and developing a stability-indicating analytical method.[9][14][15][16] The goal is to achieve 5-20% degradation of the active ingredient.[17]
Objective: To evaluate the intrinsic stability of the molecule under various stress conditions.
Materials:
-
trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid
-
HPLC-grade Acetonitrile and Water
-
1 M HCl, 1 M NaOH, 3% H₂O₂
-
pH meter, heating block/oven, photostability chamber (if available)
-
HPLC system with UV detector
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions (Perform in parallel):
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store in the dark at room temperature for 24 hours.
-
Thermal Degradation: Place 1 mL of the stock solution in an oven at 70°C for 48 hours. (Also test the solid compound under the same conditions).
-
Photolytic Degradation: Expose 1 mL of the stock solution in a transparent vial to light, alongside a dark control wrapped in foil.
-
-
Sample Analysis:
-
At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze by a stability-indicating HPLC method.
-
Data Interpretation:
| Stress Condition | Expected Degradation Pathway | Potential Products |
| Acid Hydrolysis | Acid-catalyzed ring-opening of the cyclopropane moiety. | γ-hydroxybutyric acid derivatives.[18] |
| Base Hydrolysis | Generally more stable, but other reactions possible. | Isomers or other minor products. |
| Oxidation (H₂O₂) | Oxidation of the aromatic ring or other susceptible parts. | Hydroxylated or N-oxide derivatives. |
| Thermal | Decarboxylation, ring-opening. | Products with loss of CO₂ or rearranged structures. |
| Photolysis | Reduction or rearrangement of the nitro group. | Aminophenyl or azoxy derivatives. |
This study will reveal which conditions cause degradation, helping to define appropriate handling and storage procedures.[9][14]
Part 4: Summary and Recommendations
Based on the structural motifs of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid, the primary stability concerns are pH-dependent hydrolysis (especially acidic) and photosensitivity .
Key Recommendations:
-
Control pH: For aqueous solutions, work within a pre-determined stable pH range, likely neutral to slightly acidic (pH 5-7.4), but this must be confirmed experimentally.
-
Protect from Light: All solutions, both stock and working, should be prepared and stored in amber vials or protected from light with aluminum foil.
-
Manage Temperature: Prepare stock solutions in an aprotic solvent like DMSO, aliquot, and store at -20°C or below. Avoid repeated freeze-thaw cycles. Do not heat solutions unless thermal stability has been confirmed.
-
Use Fresh Solutions: For critical experiments, prepare fresh dilutions from a frozen stock solution daily.
By systematically applying these troubleshooting guides and protocols, researchers can ensure the integrity of their compound, leading to more accurate and reliable scientific outcomes.
References
-
European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
-
Eawag. (2008, April 30). Nitrophenol Family Degradation Pathway (an/aerobic). Eawag-BBD. Retrieved from [Link]
-
SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]
-
Slideshare. (2012, July 28). Ich guidelines for stability studies 1. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]
-
ResearchGate. (n.d.). Microbial biodegradation of nitrophenols and their derivatives: A Review. Retrieved from [Link]
-
PubMed Central. (2025, April 17). Biodegradation of p-nitrophenol by Rhodococcus sp. 21391 unveils a two-component p-nitrophenol monooxygenase with broad substrate specificity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Biodegradation of p-nitrophenol by engineered strain. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Biodegradation of Nitrophenol Compounds. Retrieved from [Link]
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
KCAS Bio. (2020, March 19). Unstable Small Molecule Therapeutic Analysis. Retrieved from [Link]
-
PharmaTutor. (2014, April 15). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from [Link]
-
Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
-
(n.d.). core components of analytical method validation for small molecules-an overview. Retrieved from [Link]
-
(2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
ResolveMass. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, September 13). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Retrieved from [Link]
-
Quora. (2018, September 2). What is the stability order of cyclopropane cation and cyclopentane cation?. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]
-
ResearchGate. (2025, September 19). (PDF) Mechanism of Cyclopropane Ring Cleavage in Cyclopropanecarboxylic Acid. Retrieved from [Link]
Sources
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. snscourseware.org [snscourseware.org]
- 3. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Nitrophenol Family Degradation Pathway (an/aerobic) [eawag-bbd.ethz.ch]
- 11. researchgate.net [researchgate.net]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. pharmatutor.org [pharmatutor.org]
- 16. acdlabs.com [acdlabs.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid
Welcome to the technical support center for the crystallization of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid (t-NPCA). This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of obtaining high-quality crystals of t-NPCA.
The unique structure of t-NPCA, which includes a strained cyclopropane ring and a polar nitro group, presents specific challenges in crystallization.[1] This guide provides practical, experience-driven solutions to overcome these hurdles.
I. Troubleshooting Crystallization Failures
Encountering issues during crystallization is a common challenge. This section provides a systematic approach to diagnosing and resolving these problems.
Logical Flow for Troubleshooting
When crystallization does not proceed as expected, a methodical approach can help identify the root cause. The following diagram outlines a decision-making process for troubleshooting common issues.
Caption: Troubleshooting Decision Tree for t-NPCA Crystallization.
Common Problems and Solutions
Problem 1: No crystals are forming.
-
Possible Cause: The solution is not supersaturated, or nucleation has not been initiated.
-
Solutions:
-
Induce Nucleation: Gently scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches can provide nucleation sites.
-
Seeding: If you have a previous batch of t-NPCA crystals, add a single, tiny crystal to the solution. This will act as a template for crystal growth.
-
Increase Concentration: If the solution is too dilute, slowly evaporate some of the solvent to increase the concentration of t-NPCA.[2]
-
Solvent System: The chosen solvent may be too good, keeping the compound fully dissolved. Consider a different solvent or a solvent/anti-solvent system.
-
Problem 2: The compound "oils out" instead of crystallizing.
-
Possible Cause: The melting point of your compound is lower than the temperature of the solution, or the solution is too supersaturated.[3] This can be a particular issue with organic compounds.[4]
-
Solutions:
-
Lower the Temperature: Allow the solution to cool to a lower temperature before inducing crystallization.
-
Add More Solvent: Add a small amount of the "good" solvent to the oiled-out mixture and heat until it redissolves. Then, allow it to cool more slowly.[3]
-
Change the Solvent System: A different solvent or anti-solvent may prevent oiling out.
-
Problem 3: The crystal yield is very low.
-
Possible Cause: Too much solvent was used, or the cooling process was not optimal.
-
Solutions:
-
Check the Mother Liquor: After filtering your crystals, try to recover more product from the filtrate (mother liquor) by evaporating some of the solvent and cooling again.[3]
-
Optimize Cooling: Ensure the solution is cooled to the appropriate temperature for a sufficient amount of time. Sometimes, placing the flask in an ice bath can help maximize the yield.[5]
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the compound.[5]
-
Problem 4: The crystals are of poor quality (e.g., small, discolored, or clumped together).
-
Possible Cause: Rapid crystallization, which can trap impurities.[3][6]
-
Solutions:
-
Slow Cooling: Allow the solution to cool to room temperature slowly before any further cooling in an ice bath. Insulating the flask can help slow the cooling rate.
-
Reduce Supersaturation: Add a little more solvent to the hot solution to slightly reduce the supersaturation level. This will encourage slower and more controlled crystal growth.[3]
-
Hot Filtration: If impurities are suspected, perform a hot filtration of the dissolved sample to remove any insoluble material before allowing it to cool.
-
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid.
Q1: What are the key physical properties of t-NPCA?
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₄ | [1] |
| Molecular Weight | 207.19 g/mol | [1] |
| CAS Number | 16633-46-8 | [7] |
| Storage Condition | 2-8℃ | [1] |
Q2: What is the best solvent for crystallizing t-NPCA?
The ideal solvent is one in which t-NPCA is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5] While specific solvent systems for t-NPCA are not extensively documented in readily available literature, a good starting point for organic acids is often a mixed solvent system, such as ethanol/water or acetone/hexane. Experimentation with different solvent polarities is recommended.
Q3: How can I improve the purity of my t-NPCA crystals?
Recrystallization is the primary method for purifying crystalline compounds. The key is slow, controlled crystal growth, as this allows impurities to remain in the mother liquor while the desired compound forms a crystal lattice.[3] For compounds prone to including impurities, multiple recrystallization steps may be necessary.
Q4: My crystals are very fine needles. How can I get larger, block-like crystals?
Fine needles often result from rapid crystallization. To obtain larger crystals, slow down the rate of cooling. You can achieve this by insulating the flask or by using a solvent system in which the compound's solubility changes more gradually with temperature. Vapor diffusion is another technique that can yield high-quality, large crystals.[8]
Q5: What safety precautions should I take when working with t-NPCA?
III. Experimental Protocols
Protocol 1: Standard Recrystallization of t-NPCA
This protocol outlines a general procedure for the recrystallization of t-NPCA. The choice of solvent will need to be determined experimentally.
Materials:
-
Crude t-NPCA
-
Crystallization solvent(s)
-
Erlenmeyer flasks
-
Hot plate
-
Glass stirring rod
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude t-NPCA in various solvents at room temperature and with heating. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude t-NPCA in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to just cover the solid.[5]
-
Heating: Gently heat the mixture on a hot plate while stirring. Add small portions of the hot solvent until the t-NPCA is completely dissolved.[5]
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel into a clean Erlenmeyer flask.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature.[5] Avoid disturbing the flask during this time.
-
Crystal Formation: Once the solution has cooled, crystals should begin to form. For maximum yield, you can then place the flask in an ice bath for about 15-20 minutes.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 2: Vapor Diffusion for High-Quality Crystal Growth
This method is suitable for obtaining high-quality single crystals, often required for X-ray crystallography.[8]
Materials:
-
t-NPCA
-
A "good" solvent (in which t-NPCA is soluble)
-
An "anti-solvent" (in which t-NPCA is insoluble, but is miscible with the good solvent)
-
Small vial
-
Larger jar with a lid
Procedure:
-
Dissolve the Sample: Dissolve a small amount of t-NPCA in the "good" solvent in the small vial.
-
Set Up the System: Place the small vial inside the larger jar. Add the "anti-solvent" to the larger jar, ensuring the level is below the top of the small vial.
-
Seal and Wait: Seal the larger jar. The more volatile anti-solvent will slowly diffuse into the good solvent, gradually decreasing the solubility of t-NPCA and promoting slow crystal growth.[8]
-
Monitor: Check for crystal growth over several days to weeks.
IV. References
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
Helmenstine, A. M. (2025, June 9). Troubleshooting Problems in Crystal Growing. ThoughtCo. Retrieved from [Link]
-
Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. Zhanghua Intelligent Equipment. Retrieved from [Link]
-
Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons.
-
Guide for crystallization. (n.d.). Retrieved from [Link]
-
Advice for Crystallization. (n.d.). Universität Potsdam. Retrieved from [Link]
-
Chemical Properties of Cyclopropanecarboxylic acid, 4-nitrophenyl ester. (n.d.). Cheméo. Retrieved from [Link]
-
trans-2-(4-nitrophenyl)cyclopropane-1-carboxylic acid. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Cyclopropanecarboxylic acid, trans-2-phenyl-, 4-nitrophenyl ester. (n.d.). NIST WebBook. Retrieved from [Link]
-
Zhanghua. (2024, November 13). Common Issues Faced in Crystallization and How to Solve Them. Zhanghua Intelligent Equipment. Retrieved from [Link]
-
trans-2-Phenylcyclopropanecarboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid. (n.d.). Shanghai Scochem Technology Co., Ltd. Retrieved from [Link]
-
What Problems Might Occur If Crystallization Occurs Too Rapidly? (2024, September 5). Achieve Chem. Retrieved from [Link]
-
Crystallization method for organic acid or organic acid ester. (n.d.). Google Patents. Retrieved from
-
cyclopropanecarboxylic acid. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Organic Chemistry Lab: Recrystallization. (2007, November 28). YouTube. Retrieved from [Link]
-
Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. (n.d.). ResearchGate. Retrieved from [Link]
-
Cyclopropanecarboxylic acid. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. trans-2-(4-nitrophenyl)cyclopropane-1-carboxylic acid [myskinrecipes.com]
- 2. Troubleshooting Problems in Crystal Growing [thoughtco.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. content.e-bookshelf.de [content.e-bookshelf.de]
- 5. youtube.com [youtube.com]
- 6. achievechem.com [achievechem.com]
- 7. trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid, CasNo.16633-46-8 Shanghai Scochem Technology Co., Ltd. China (Mainland) [shop407048.lookchem.com]
- 8. unifr.ch [unifr.ch]
Technical Support Center: Resolving Stereoisomers of 2-(4-Nitrophenyl)cyclopropanecarboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the resolution of 2-(4-Nitrophenyl)cyclopropanecarboxylic acid stereoisomers. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating specific stereoisomers of this important chemical intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to streamline your experimental workflow.
Section 1: Frequently Asked Questions (FAQs)
This section tackles the most common initial questions encountered during the resolution process.
Q1: What are the key stereoisomers of 2-(4-Nitrophenyl)cyclopropanecarboxylic acid I need to consider?
The structure of 2-(4-Nitrophenyl)cyclopropanecarboxylic acid has two stereogenic centers, leading to four possible stereoisomers. These exist as two pairs of enantiomers:
-
(cis)-(±)-2-(4-Nitrophenyl)cyclopropanecarboxylic acid: A racemic mixture of the (1R,2S) and (1S,2R) enantiomers.
-
(trans)-(±)-2-(4-Nitrophenyl)cyclopropanecarboxylic acid: A racemic mixture of the (1R,2R) and (1S,2S) enantiomers.
Your starting material is typically a mixture of the cis and trans diastereomers. The first step is often a separation of these diastereomers (e.g., by chromatography or crystallization) to isolate the desired racemic pair, most commonly the trans isomers, before proceeding with the enantiomeric resolution.
Q2: What are the primary methods for resolving the enantiomers of this compound?
There are three main strategies for obtaining enantiomerically pure 2-(4-Nitrophenyl)cyclopropanecarboxylic acid:
-
Classical Resolution via Diastereomeric Salt Formation: This is the most common and cost-effective method on a laboratory scale.[] It involves reacting the racemic carboxylic acid with a single, pure enantiomer of a chiral base (the resolving agent).[2] This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties like solubility, allowing them to be separated by fractional crystallization.[3][4]
-
Chiral Chromatography: This technique uses a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) to directly separate the enantiomers.[5] While highly effective for both analytical and preparative scales, it can be more expensive due to the cost of chiral columns and the large solvent volumes required for preparative work.[6]
-
Enantioselective Synthesis: This approach involves synthesizing a single desired enantiomer from achiral starting materials using a chiral catalyst or auxiliary.[7][8] This method is elegant and avoids the 50% theoretical yield limit of classical resolution but requires significant upfront process development.[9]
Q3: How do I select the right chiral resolving agent for classical resolution?
The selection of a resolving agent is the most critical step and is often empirical. For a carboxylic acid like ours, you will need a chiral base.
Key Considerations:
-
Availability and Cost: Naturally occurring alkaloid bases (e.g., quinine, brucine, cinchonidine) and synthetic amines (e.g., (R)- or (S)-1-phenylethylamine) are common choices due to their availability and relatively low cost.[4][10]
-
Structural Match: The resolving agent must form a stable, crystalline salt with the target acid. A good structural and electronic complementarity between the acid and base is crucial for forming a well-ordered crystal lattice, which is essential for effective separation.
-
Screening: It is highly recommended to perform a small-scale screening of several resolving agents in different solvents to identify the combination that yields a crystalline salt with good recovery and high diastereomeric purity.
Q4: My diastereomeric salt crystallization is not working. What are the common causes?
Failure to obtain crystalline salts is a frequent issue. The root cause typically lies in the solubility characteristics of the diastereomeric salt pair in the chosen solvent system.
-
Supersaturation Issues: The solution may be too dilute, preventing the less soluble salt from precipitating. Conversely, if it's too concentrated, both diastereomers may crash out together, leading to poor selectivity.
-
Solvent Mismatch: The chosen solvent may be too good or too poor for both salts. An ideal solvent allows the desired diastereomeric salt to be sparingly soluble while keeping the other fully dissolved.
-
Impure Starting Material: Impurities in the racemic acid or the resolving agent can inhibit crystal formation. Ensure your starting materials are of high purity.
-
Formation of Oils: Sometimes, the salt initially forms an "oil" or amorphous solid. This often happens when the salt's melting point is lower than the solvent's boiling point or when precipitation is too rapid.
Q5: How do I confirm the success of my resolution and determine the enantiomeric excess (% ee)?
The gold standard for determining enantiomeric excess is chiral HPLC .[5]
-
Develop an Analytical Method: A chiral HPLC method capable of separating the two enantiomers of your starting racemic acid must be developed. Columns with polysaccharide-based chiral stationary phases (e.g., derivatized cellulose or amylose) are often effective.[11]
-
Analyze the Resolved Sample: After liberating the free acid from the crystallized diastereomeric salt (see Protocol 1), inject a sample into the chiral HPLC system.
-
Calculate % ee: The enantiomeric excess is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: % ee = (|Area E1 - Area E2| / (Area E1 + Area E2)) * 100
A successful resolution will show one peak being significantly larger than the other.
Section 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystal formation after adding the resolving agent. | 1. Solution is too dilute.2. Inappropriate solvent.3. Insufficient cooling or nucleation time. | 1. Slowly evaporate the solvent to increase concentration. 2. Try a less polar solvent or an anti-solvent to induce precipitation.3. Cool the solution slowly to 0-4°C and allow it to stand for 24-48 hours. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available. |
| Oily precipitate or amorphous solid forms instead of crystals. | 1. Salt solubility is too high at the working temperature.2. Solution is oversaturated, causing rapid precipitation.3. Presence of impurities. | 1. Add a small amount of a co-solvent in which the salt is more soluble, and heat gently to dissolve the oil. Cool slowly. 2. Use a more dilute solution and cool very slowly. 3. Purify the starting racemic acid (e.g., by recrystallization) before attempting the resolution. |
| Low diastereomeric excess (d.e.) after crystallization. | 1. The solubilities of the two diastereomeric salts are too similar in the chosen solvent.2. Crystallization occurred too quickly, trapping the more soluble salt.3. Insufficient equivalents of resolving agent used. | 1. Screen other solvents or solvent mixtures. 2. Perform multiple recrystallizations of the diastereomeric salt. Dissolve the filtered crystals in a minimum amount of hot solvent and cool slowly. Monitor purity by chiral HPLC after each step. 3. Use 0.5 equivalents of the resolving agent to precipitate the salt of one enantiomer, leaving the other enantiomer and the excess resolving agent in solution. |
| Poor recovery of the chiral acid after liberation from the salt. | 1. Incomplete acidification during the liberation step.2. The free carboxylic acid has some solubility in the aqueous layer.3. Emulsion formation during extraction. | 1. Ensure the pH is strongly acidic (pH 1-2) by testing with pH paper. 2. Perform multiple extractions (3-4 times) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 3. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion before extraction. |
| Inconsistent results between batches. | 1. Variations in starting material purity.2. Poor control over temperature, cooling rate, or agitation.3. Inconsistent solvent quality (e.g., water content). | 1. Establish strict purity specifications for the racemic acid and resolving agent. 2. Standardize the procedure: use a temperature-controlled bath for cooling, maintain a consistent stirring rate, and define the crystallization time. 3. Use high-purity, anhydrous solvents where necessary and store them properly. |
Section 3: Detailed Experimental Protocols
Protocol 1: General Procedure for Classical Resolution via Diastereomeric Salt Formation
This protocol provides a general workflow. The specific resolving agent, solvent, and temperatures must be optimized for your system.
1. Salt Formation & Crystallization: a. Dissolve 1.0 equivalent of racemic trans-2-(4-nitrophenyl)cyclopropanecarboxylic acid in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) with gentle heating. b. In a separate flask, dissolve 0.5-1.0 equivalents of the chosen chiral resolving agent (e.g., (R)-(+)-1-phenylethylamine) in the same solvent. c. Slowly add the resolving agent solution to the acid solution with stirring. d. Allow the mixture to cool slowly to room temperature, then transfer to a 4°C refrigerator. Allow crystallization to proceed for 12-48 hours. e. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. This is Crop 1 . f. The mother liquor contains the enriched, more soluble diastereomeric salt.
2. Liberation of the Enantiomerically Enriched Acid: a. Suspend the collected crystals (Crop 1) in water. b. Add 2M HCl dropwise with vigorous stirring until the pH of the aqueous phase is ~1-2. All solids should dissolve and then the free carboxylic acid should precipitate. c. Extract the aqueous mixture 3-4 times with an organic solvent (e.g., ethyl acetate). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
3. Assessment of Purity: a. Determine the yield and melting point. b. Analyze the product by chiral HPLC (see Protocol 2) to determine the enantiomeric excess (% ee). c. If the % ee is not satisfactory, the diastereomeric salt from step 1(e) can be recrystallized from the same or a different solvent system to improve purity.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (% ee) Determination
This protocol outlines a starting point for developing an analytical method to assess the purity of your resolved enantiomers.
1. Column and Mobile Phase Selection: a. Column: A polysaccharide-based column such as Chiralcel® OD-H or Chiralpak® AD-H is a good starting point for this class of compounds.[5] b. Mobile Phase: Typically, a mixture of hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol) is used. A small amount of an acidic additive (e.g., 0.1% trifluoroacetic acid or acetic acid) is often required to ensure good peak shape for carboxylic acids.[12]
2. Method Development (Starting Conditions): a. Mobile Phase Composition: Start with 90:10 Hexane:Isopropanol (+ 0.1% TFA). b. Flow Rate: 1.0 mL/min. c. Detection: UV detection at a wavelength where the nitrophenyl group absorbs strongly (e.g., 254 nm or 280 nm). d. Injection: Inject a solution of the starting racemic material to confirm that the method separates the two enantiomers. Adjust the mobile phase composition (e.g., change the hexane/isopropanol ratio) to achieve baseline resolution (Rs > 1.5).
3. Sample Analysis: a. Prepare a dilute solution (~1 mg/mL) of your resolved carboxylic acid in the mobile phase. b. Inject the sample and integrate the peak areas for both enantiomers. c. Calculate the % ee as described in the FAQ section.
Section 4: Visual Workflows and Data
Diagrams
Caption: Decision workflow for selecting a resolution strategy.
Caption: Workflow for classical resolution by diastereomeric salt formation.
Data Tables
Table 1: Comparison of Common Chiral Resolving Agents for Carboxylic Acids
| Resolving Agent | Type | Typical Source | Notes |
|---|---|---|---|
| (R)- or (S)-1-Phenylethylamine | Synthetic Amine | Commercial | Widely used, effective, and relatively inexpensive. A good first choice for screening.[2] |
| Brucine | Natural Alkaloid | Strychnos nux-vomica | Highly effective for many acids but is toxic and requires careful handling.[4] |
| Quinine / Quinidine | Natural Alkaloid | Cinchona tree bark | Diastereomeric pair of resolving agents; can sometimes resolve opposite enantiomers of an acid.[4] |
| Cinchonine / Cinchonidine | Natural Alkaloid | Cinchona tree bark | Similar to quinine/quinidine, offering more screening options.[10] |
| (1S,2R)-1-Aminoindan-2-ol | Synthetic Amino Alcohol | Commercial | Effective for resolving a range of commercially important chiral acids.[10] |
Table 2: Starting Conditions for Chiral HPLC Method Development
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Polar Organic) |
|---|---|---|
| Column | Amylose or Cellulose-based CSP (e.g., Chiralpak® AD, Chiralcel® OD) | Amylose or Cellulose-based CSP |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) | Methanol / Acetonitrile (50:50 v/v) |
| Additive | 0.1% Trifluoroacetic Acid (TFA) | 0.1% Acetic Acid + 0.1% Triethylamine |
| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV @ 254 nm or 280 nm | UV @ 254 nm or 280 nm |
| Notes | Adjust Hexane/IPA ratio to control retention and resolution. | Useful if compound has poor solubility in hexane.[13] |
References
-
ResearchGate. (n.d.). Chiral Resolution of Racemic Cyclopropanecarboxylic Acids in Supercritical Carbon Dioxide | Request PDF. Retrieved from [Link]
-
Wikipedia. (2023). Chiral resolution. Retrieved from [Link]
- Google Patents. (n.d.). US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.
-
Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
PubMed. (1999). [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography]. Retrieved from [Link]
-
ResearchGate. (n.d.). Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC. Retrieved from [Link]
-
Sci-Hub. (n.d.). Enantioselective Synthesis of Cyclopropanes by Aldehyde Homologation. Retrieved from [Link]
-
Sci-Hub. (n.d.). Enantioselective synthesis of hydroxyalkylcyclopropanecarboxylic acid derivatives. Retrieved from [Link]
-
YouTube. (2024). Synthesis of Cyclopropanecarboxylic Acid. Retrieved from [Link]
-
J-STAGE. (n.d.). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 6.8: Resolution: Separation of Enantiomers. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Catalytic enantioselective synthesis of alkylidenecyclopropanes - PMC. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group - PMC. Retrieved from [Link]
-
The Distant Reader. (n.d.). HPLC ENANTIOSEPARATION OF PHENYLCARBAMIC ACID DERIVATIVES BY USING MACROCYCLIC CHIRAL STATIONARY PHASES. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective HPLC (A and B) and CE (C and D) analyses of compounds.... Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Retrieved from [Link]
- Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
-
ResearchGate. (n.d.). (PDF) Nitrocyclopropanes: Synthesis and properties. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Enantioselective Synthesis of α-Chiral Bicyclo[1.1.1]pentanes via Multicomponent Asymmetric Allylic Alkylation - PMC. Retrieved from [Link]
-
MDPI. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
Sources
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sci-hub.ru [sci-hub.ru]
- 9. Catalytic enantioselective synthesis of alkylidenecyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. chiraltech.com [chiraltech.com]
- 13. distantreader.org [distantreader.org]
Technical Support Center: Troubleshooting Low Bioactivity of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid
Welcome to the technical support guide for researchers investigating trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid. This document is designed to help you troubleshoot and understand potential reasons for observing low or no activity in your biochemical or cell-based assays. The unique structural features of this molecule—a carboxylic acid, a nitrophenyl group, and a strained cyclopropane ring—present specific challenges that must be systematically addressed.
Frequently Asked Questions (FAQs)
Q1: My compound, trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid, shows no activity in my cell-based assay. Where should I start troubleshooting?
A1: Low activity in cell-based assays is often multifactorial. Before investigating complex biological mechanisms, it's critical to rule out fundamental compound-related and assay-related issues. We recommend a tiered approach:
-
Confirm Compound Integrity & Solubility: Verify the identity and purity of your compound stock. Then, assess its solubility in your final assay medium. Precipitation is a common cause of apparent inactivity.
-
Assess Cell Permeability: The carboxylic acid moiety is typically ionized at physiological pH, which can severely limit passive diffusion across the cell membrane.[1][2][3] This is a primary suspect for this particular compound.
-
Investigate Assay Interference: The 4-nitrophenyl group is a known chromophore and can interfere with optical assay readouts (e.g., fluorescence quenching).[4][5]
-
Consider Metabolic Instability: The nitro group can be reduced, and the cyclopropane ring can potentially be opened by cellular enzymes, leading to inactive metabolites.[6][7]
Q2: Why is the carboxylic acid group a potential problem for bioactivity?
A2: The carboxylic acid group has a pKa value typically between 3.5 and 4.5.[1][2] This means that in standard cell culture medium (pH ~7.4), the group will be deprotonated to form a negatively charged carboxylate. This charge significantly increases polarity and hydrophilicity, which can:
-
Impede Bioavailability: The charged molecule cannot easily cross the hydrophobic lipid bilayer of the cell membrane, resulting in very low intracellular concentrations.[2][3][8]
-
Promote Efflux: The compound may be a substrate for cellular efflux pumps, such as Monocarboxylate Transporters (MCTs), which actively remove such molecules from the cell.[9]
Q3: Could the nitrophenyl group be causing issues other than poor solubility?
A3: Yes. Nitroaromatic compounds are well-known sources of assay artifacts.[4]
-
Fluorescence Quenching: The electron-withdrawing nature of the nitro group can quench the fluorescence of other molecules, including fluorescent substrates, products, or reporter proteins (like GFP) in your assay. This can lead to a false negative or an artificially low signal.[5]
-
Redox Cycling: The nitro group can be enzymatically reduced by nitroreductases in cells to form nitroso and hydroxylamino intermediates. These can react with molecular oxygen to produce reactive oxygen species (ROS), which can non-specifically damage proteins and interfere with assay components, particularly in assays measuring metabolic activity (e.g., MTT, resazurin).
-
Light Absorption: The nitrophenyl group absorbs light in the UV-Vis spectrum.[10] If your assay readout is colorimetric and falls within the absorbance range of your compound, it will directly interfere with the measurement.
Troubleshooting Guide: A Step-by-Step Approach
This guide provides a logical workflow to diagnose the root cause of low activity.
Workflow: Diagnosing Low Bioactivity
Caption: A logical workflow for troubleshooting low compound bioactivity.
Experimental Protocols
Protocol 1: Assessing Compound Solubility in Aqueous Buffer
Objective: To determine the kinetic solubility of your compound in the final assay buffer to ensure it is not precipitating.
Methodology:
-
Prepare Stock Solution: Create a high-concentration stock solution of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Serially dilute the DMSO stock into your final assay buffer (containing all components, e.g., salts, serum, etc.) to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM... 0.78 µM). Ensure the final DMSO concentration is constant across all wells and matches your assay conditions (typically ≤ 1%).
-
Incubation: Incubate the plate at the same temperature as your assay (e.g., 37°C) for a relevant time period (e.g., 1-2 hours).
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 600-700 nm).
-
Analysis: The concentration at which you observe a significant increase in turbidity above the buffer-only control is the limit of your compound's kinetic solubility. All experiments should be conducted below this concentration.
| Parameter | Recommended Method | Interpretation |
| Purity & Identity | LC-MS, 1H NMR | Confirms you are testing the correct molecule. |
| Kinetic Solubility | Nephelometry, DLS | Determines the concentration at which the compound precipitates in assay buffer. |
| Chemical Stability | Time-course LC-MS | Checks if the compound degrades in assay buffer over the experiment's duration. |
Protocol 2: Detecting Fluorescence Interference
Objective: To determine if the compound is quenching the fluorescence signal of your assay's reporter.
Methodology:
-
Assay Setup: Prepare two sets of assay wells.
-
Set A (Signal Control): Wells containing the fluorescent product or reporter at a concentration that gives a mid-to-high signal, but without the enzyme or cells that produce it.
-
Set B (Background Control): Wells containing only the assay buffer.
-
-
Compound Addition: Add a concentration range of your test compound to both Set A and Set B.
-
Incubation & Reading: Incubate under assay conditions and read the fluorescence intensity.
-
Analysis:
-
If fluorescence in Set A decreases in a dose-dependent manner compared to the vehicle control, your compound is a fluorescence quencher .
-
If fluorescence in Set B increases, your compound is autofluorescent .
-
Protocol 3: Assessing Cell Permeability via LC-MS
Objective: To directly measure the intracellular concentration of the compound.
Methodology:
-
Cell Plating: Plate cells at a high density in a multi-well plate (e.g., 6-well or 12-well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the compound at a known concentration (e.g., 10 µM) in culture medium. Include a "time zero" control where the compound is added and immediately removed.
-
Incubation: Incubate for a relevant time period (e.g., 1, 4, or 24 hours).
-
Cell Lysis & Extraction:
-
Quickly wash the cell monolayer three times with ice-cold PBS to remove extracellular compound.
-
Add a known volume of lysis/extraction buffer (e.g., methanol or acetonitrile) containing an internal standard.
-
Scrape the cells, collect the lysate, and centrifuge to pellet debris.
-
-
Quantification: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of compound present. Calculate the intracellular concentration based on the initial cell volume.
Advanced Solutions & Strategies
If you have confirmed your compound is soluble, non-interfering, but still shows low activity in cell-based assays, poor membrane permeability is the most likely cause.
Strategy: Prodrug Approach to Enhance Cellular Uptake
The negatively charged carboxylic acid is a primary obstacle to cell entry.[3][11] A common and effective strategy is to temporarily mask this group with a lipophilic, cell-permeable ester. This "prodrug" can cross the cell membrane, and once inside, it is cleaved by intracellular esterase enzymes to release the active carboxylic acid.[8][11][12]
Caption: Mechanism of an ester prodrug for enhanced cell permeability.
Recommended Prodrug: The ethyl ester is a simple and widely used choice. The synthesis is typically a straightforward esterification reaction.
Validation:
-
Synthesize the ethyl ester of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid.
-
Test the ester in your cell-based assay. An increase in potency compared to the parent carboxylic acid would strongly suggest that poor permeability was the original issue.[11]
-
Confirm intracellular conversion by treating cells with the ester and using LC-MS to detect the appearance of the parent carboxylic acid inside the cells over time.
By systematically working through these troubleshooting steps, you can identify the specific reason for the low bioactivity of your compound and develop a clear strategy to address it.
References
- The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. Vertex AI Search.
- Recent progress in prodrug design strategies based on generally applicable modifications. PubMed.
- Prodrugs of Carboxylic Acids. Semantic Scholar.
- Prodrugs of Carboxylic Acids | Request PDF. ResearchGate.
- Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds | Request PDF. ResearchGate.
- How do carboxylic acids get transported across the cell membrane? Quora.
- PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. National Institutes of Health.
- Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. National Institutes of Health.
- Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. National Institutes of Health.
- Fast Release of Carboxylic Acid inside Cells. ResearchGate.
- Role of monocarboxylic acid transporters in the cellular uptake of NSAIDs. Oxford Academic.
- Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. MDPI.
- Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. National Center for Biotechnology Information.
Sources
- 1. Prodrugs of Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with trans-2-(4-Nitrophenyl)cyclopropanecarboxylic Acid
Welcome to the technical support center for trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid (CAS No. 16633-46-8) . This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. Given its structure—a carboxylic acid with a nitroaromatic group—solubility in aqueous media is expected to be limited and highly dependent on experimental conditions. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to empower you to develop robust and reproducible experimental protocols.
Part 1: Understanding the Molecule: The Key to Solubility
Before diving into troubleshooting, it's crucial to understand the chemical characteristics of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid that govern its solubility.
-
The Carboxylic Acid Group (-COOH): This is a weak acidic functional group. Its charge state, and therefore its solubility in aqueous solutions, is highly dependent on the pH. At a pH below its acid dissociation constant (pKa), the group is protonated (-COOH) and the molecule is neutral and less soluble. Above the pKa, it becomes deprotonated (-COO⁻), forming a more soluble carboxylate salt.[1][2][3]
-
The 4-Nitrophenyl Group: The nitro group (-NO2) is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid (lowering its pKa) compared to a non-substituted phenyl ring.[4] However, the aromatic nitro group itself contributes to the hydrophobicity and crystalline nature of the molecule, often leading to poor water solubility.[4]
-
The Cyclopropane Ring: This rigid structure is a common motif in drug discovery, often enhancing metabolic stability and target binding affinity.[5][6]
This combination of a hydrophilic, ionizable group with a larger hydrophobic moiety suggests that this compound is likely a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low solubility.[7][8]
Part 2: Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and solubilization of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid.
Q1: I can't get the compound to dissolve in water. Is this expected?
A1: Yes, this is highly expected. Aromatic carboxylic acids, especially those with additional hydrophobic groups like the nitrophenyl group, typically exhibit very low solubility in neutral water.[1][3] The nonpolar part of the molecule dominates, making it difficult to form favorable interactions with polar water molecules.
Q2: What is the first step I should take to dissolve the compound for an in vitro biological assay?
A2: The recommended first step is to create a concentrated stock solution in an organic solvent and then dilute this stock into your aqueous assay buffer. The choice of organic solvent is critical.
Q3: Which organic solvent should I try first for my stock solution?
A3: For initial testing, Dimethyl Sulfoxide (DMSO) is a strong choice. It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.[9][10] Ethanol is another good, less toxic alternative.[9][10] Always start with a small amount of your compound to test solubility before committing a larger quantity.
Q4: I've dissolved the compound in DMSO, but it precipitates when I add it to my cell culture media. What's happening?
A4: This is a common issue known as "crashing out." It occurs when the highly concentrated compound in the DMSO stock is rapidly diluted into the aqueous buffer, where its solubility is much lower. The final concentration of the compound in the media has exceeded its aqueous solubility limit.[11] Additionally, components in the media, such as salts and proteins, can interact with your compound and reduce its solubility.[12][13]
Q5: How can I prevent my compound from precipitating in my final assay medium?
A5: There are several strategies:
-
Decrease the final concentration: Your target concentration may be too high.
-
Reduce the percentage of organic solvent: While you need the organic solvent for the stock, aim for the lowest possible final concentration (typically <1%, and often <0.1% for cell-based assays) to avoid solvent-induced artifacts.
-
Use pH modification: Since your compound is a carboxylic acid, increasing the pH of your final buffer can significantly increase its solubility.[14][15]
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution of your stock solution into the pre-warmed (37°C) assay medium.[11]
Part 3: Troubleshooting Guides
This section provides structured approaches to common solubility-related problems.
Guide 1: Establishing a Solubilization Protocol
This guide will walk you through determining an effective solvent system for your compound.
Objective: To find a suitable solvent for a high-concentration stock solution and to determine the maximum soluble concentration in your aqueous experimental buffer.
Protocol: Small-Scale Solubility Testing
-
Preparation: Aliquot a small, known amount of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid (e.g., 1-5 mg) into several small glass vials.
-
Organic Solvent Screening:
-
To the first set of vials, add a measured volume of a primary organic solvent (e.g., DMSO, ethanol, or N,N-Dimethylformamide (DMF)) to achieve a high target concentration (e.g., 10-50 mM).
-
Vortex and/or sonicate the vials to aid dissolution.
-
Visually inspect for complete dissolution. If it dissolves, you have a potential stock solvent. If not, try a lower concentration or a different solvent.
-
-
Aqueous Solubility Determination:
-
Prepare your final aqueous buffer (e.g., PBS, cell culture medium).
-
Create a series of dilutions of your organic stock solution into the aqueous buffer. For example, prepare final concentrations ranging from 1 µM to 100 µM.
-
Ensure the final concentration of the organic solvent is consistent and low (e.g., 0.5%).
-
Incubate the solutions under your experimental conditions (e.g., 37°C) for a period of time (e.g., 1-2 hours).
-
Visually inspect for any signs of precipitation (cloudiness, crystals). The highest concentration that remains clear is your approximate maximum aqueous solubility under these conditions.
-
Data Interpretation Table:
| Solvent | Stock Conc. (mM) | Observations | Aqueous Buffer | Final Conc. (µM) | Aqueous Obs. (1 hr @ 37°C) |
| DMSO | 50 | Dissolved fully | RPMI + 10% FBS | 100 | Precipitate |
| DMSO | 50 | Dissolved fully | RPMI + 10% FBS | 50 | Clear |
| Ethanol | 20 | Required sonication | PBS pH 7.4 | 100 | Precipitate |
| Ethanol | 20 | Required sonication | PBS pH 7.4 | 25 | Clear |
Guide 2: Leveraging pH to Enhance Solubility
Objective: To utilize the acidic nature of the compound to increase its aqueous solubility by forming a salt.
Causality: Carboxylic acids donate a proton in basic solutions to form a negatively charged carboxylate ion. This ionic form is significantly more polar and thus more soluble in water.[1][2]
Experimental Workflow:
Caption: pH modification workflow.
Protocol: pH-Dependent Solubility Test
-
Prepare Buffers: Make a set of biologically compatible buffers with varying pH values (e.g., Phosphate buffers at pH 7.4, 8.0, and 8.5). Ensure the buffering capacity is sufficient.
-
Prepare Stock: Create a concentrated stock solution in 100% DMSO (e.g., 50 mM).
-
Dilution Series: Add the DMSO stock to each buffer to achieve your target concentration, keeping the final DMSO percentage constant and low (e.g., <0.5%).
-
Observation: Incubate the solutions and observe for precipitation. You should see improved solubility at higher pH values.
-
Important Consideration: Ensure that the final pH of your assay is compatible with your biological system (e.g., cells, enzymes). A slight increase in pH is often well-tolerated.
Guide 3: Troubleshooting Precipitation in Long-Term Experiments
Problem: The compound is soluble initially but precipitates over time in the incubator (e.g., 24-72 hours).
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | The nitroaromatic group or other parts of the molecule may be unstable in aqueous media over time, leading to degradation products that are less soluble.[16][17] | Assess the stability of your compound under experimental conditions using techniques like HPLC. If unstable, consider preparing fresh media with the compound more frequently. |
| Media Evaporation | Water evaporation from culture plates in an incubator can concentrate all media components, including your compound, pushing it beyond its solubility limit.[11] | Ensure proper humidification of your incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes. |
| pH Shift due to Cell Metabolism | Cellular metabolism, especially in dense cultures, can produce acidic byproducts (like lactic acid), lowering the pH of the medium. This pH drop can cause your carboxylic acid compound to precipitate.[11] | Monitor the pH of your culture medium. If it becomes acidic, you may need to change the medium more frequently or use a more strongly buffered medium (e.g., containing HEPES). |
| Interaction with Serum Proteins | The compound may slowly bind to or be sequestered by proteins in the serum, leading to the formation of insoluble complexes. | Try reducing the serum concentration if your experiment allows. Alternatively, screen different types of serum (e.g., FBS, calf serum) as their compositions vary. |
Workflow for Investigating Delayed Precipitation:
Caption: Troubleshooting delayed precipitation.
Part 4: Final Recommendations
-
Always perform small-scale pilot experiments to determine solubility before proceeding with large-scale or critical experiments.
-
Prepare fresh dilutions of your compound from a frozen organic stock solution for each experiment to ensure consistency.
-
Be mindful of the final solvent concentration in your assays and always run a vehicle control (the same concentration of solvent without the compound).
-
When reporting your results, always specify the solvent, final concentration, and pH of the buffer used to dissolve the compound, as these are critical parameters for reproducibility.
By systematically applying these principles and protocols, you can successfully navigate the solubility challenges of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid and generate reliable, high-quality data in your research.
References
-
Carboxylic Acid Unknowns and Titration. (n.d.). Retrieved from [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]
-
LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. (2025). Chemistry LibreTexts. Retrieved from [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
Bausinger, T., & Preuss, J. (2009). Stability of Nitroaromatic Specialty Explosives in Reversed-Phase Liquid Chromatographic Systems. Journal of Hazardous Materials, 162(2-3), 1578–1582. [Link]
-
EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
-
Something keeps precipitating out of my media but everything is water soluble. Am I doing something wrong?? (2022). Reddit. Retrieved from [Link]
-
EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
-
Zhang, T., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC advances, 14(1), 24-41. [Link]
- Chen, B., Yang, C., & Goh, N. K. (2005). Direct photolysis of nitroaromatic compounds in aqueous solutions. Journal of Environmental Sciences, 17(4), 598–604.
-
Cyclopropanecarboxylic acid, 4-nitrophenyl ester. (n.d.). Cheméo. Retrieved from [Link]
-
Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Poulin, M., et al. (2023). Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. Biotechnology Progress, 39(4), e3345. [Link]
-
General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (n.d.). Retrieved from [Link]
-
Use of ethanol versus DMSO as a solvent. (2017). Chemistry Stack Exchange. Retrieved from [Link]
-
HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022). Retrieved from [Link]
-
Cyclopropanecarboxylic acid, trans-2-phenyl-, 4-nitrophenyl ester. (n.d.). NIST WebBook. Retrieved from [Link]
-
trans-2-(4-nitrophenyl)cyclopropane-1-carboxylic acid. (n.d.). MySkinRecipes. Retrieved from [Link]
-
trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid. (n.d.). Shanghai Scochem Technology Co., Ltd. Retrieved from [Link]
-
How to tackle compound solubility issue. (2022). Reddit. Retrieved from [Link]
-
Solution-making strategies & practical advice. (2025). YouTube. Retrieved from [Link]
-
Cyclopropane carboxylic acid derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (1991). R Discovery. Retrieved from [Link]
- Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. (n.d.). Google Patents.
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (2025). UNT Digital Library. Retrieved from [Link]
-
A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. (n.d.). Retrieved from [Link]
-
Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. (n.d.). Slideshare. Retrieved from [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). (1991). OSTI.GOV. Retrieved from [Link]
-
Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay? (2019). ResearchGate. Retrieved from [Link]
-
Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. (2018). Pharmaceutics, 10(3), 71. [Link]
-
Solubility Enhancement Techniques of Poorly Water Soluble Drug. (n.d.). International Journal of Science and Research (IJSR). Retrieved from [Link]
-
Sieger, P., et al. (2017). pH-dependent solubility and permeability profiles: A useful tool for prediction of oral bioavailability. European Journal of Pharmaceutical Sciences, 103, 168-175. [Link]
-
Study of pH - Dependent Drugs Solubility for BCS Class 2 and Cla. (n.d.). Chemistry Research Journal. Retrieved from [Link]
-
Study of pH-dependent drugs solubility in water. (2025). ResearchGate. Retrieved from [Link]
-
pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery. (2012). ResearchGate. Retrieved from [Link]
-
Cyclopropanecarboxylic acid. (n.d.). Cheméo. Retrieved from [Link]
-
pH-dependent solubility and permeability criteria for provisional biopharmaceutics classification (BCS and BDDCS) in early drug discovery. (2012). Molecular Pharmaceutics, 9(7), 1865–1876. [Link]
- Process for the preparation of cyclopropyl carboxylic acid esters and derivatives. (n.d.). Google Patents.
-
Yan, N., et al. (2008). Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid. The Journal of Organic Chemistry, 73(11), 4283–4286. [Link]
-
Cyclopropane carboxylic acid. (n.d.). Wikipedia. Retrieved from [Link]
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- 1. web.mnstate.edu [web.mnstate.edu]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]
- 7. Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. pH-dependent solubility and permeability profiles: A useful tool for prediction of oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Direct photolysis of nitroaromatic compounds in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up trans-2-(4-Nitrophenyl)cyclopropanecarboxylic Acid Production
Welcome to the technical support center for the synthesis and scale-up of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable advice for overcoming common challenges in the production of this key intermediate. The information herein is grounded in established chemical principles and practical, field-proven experience.
I. Frequently Asked Questions (FAQs)
Synthesis and Reaction Mechanism
Q1: What is the most common and scalable synthetic route to trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid?
A1: The most prevalent and scalable method for synthesizing trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid and its analogs is through the cyclopropanation of an alkene. A widely adopted approach involves the reaction of a Michael acceptor, derived from an α,β-unsaturated carbonyl compound, with a suitable nucleophile. For instance, a common strategy is the reaction of 4-nitrocinnamic acid or its ester derivative with a carbene or carbene equivalent.
One robust method involves the use of a sulfur ylide in a Johnson-Corey-Chaykovsky reaction. Alternatively, catalyzed reactions using diazo compounds in the presence of transition metals like copper or rhodium are also effective for cyclopropanation.[1][2] The choice of reagents and catalyst system is critical for achieving high diastereoselectivity for the desired trans isomer.
Q2: What is the underlying mechanism that favors the formation of the trans isomer over the cis isomer?
A2: The stereochemical outcome of the cyclopropanation reaction is governed by steric and electronic factors during the transition state. In many cyclopropanation reactions, the approach of the carbene or ylide to the double bond is directed to minimize steric hindrance. The formation of the trans isomer is generally favored as it places the larger substituents on opposite sides of the newly formed cyclopropane ring, which is the thermodynamically more stable configuration. The choice of catalyst and ligands can further enhance this selectivity by creating a chiral environment that sterically favors one approach of the reactants over the other.[3]
Troubleshooting Common Issues
Q3: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?
A3: Low yields can stem from several factors. Here's a systematic troubleshooting approach:
-
Reagent Quality: Ensure the purity of your starting materials, particularly the alkene and the cyclopropanating agent. Impurities can lead to side reactions or catalyst deactivation.
-
Reaction Conditions:
-
Temperature: Cyclopropanation reactions can be sensitive to temperature. Running the reaction at too high a temperature can lead to decomposition of the reagents or product, while a temperature that is too low may result in an incomplete reaction. Experiment with a range of temperatures to find the optimal condition.
-
Solvent: The choice of solvent can significantly impact the reaction. Ensure you are using a dry, inert solvent. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), or toluene.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
-
Catalyst Activity: If using a metal-catalyzed reaction, the catalyst may be deactivated. Ensure proper handling and storage of the catalyst. In some cases, using a freshly prepared catalyst or a higher catalyst loading can improve the yield.
Q4: I am observing a significant amount of the cis isomer in my product mixture. How can I improve the trans selectivity?
A4: Achieving high trans selectivity is a common challenge. Consider the following:
-
Catalyst and Ligand Selection: For metal-catalyzed reactions, the choice of ligand is paramount for controlling stereoselectivity. Chiral ligands can create a specific steric environment around the metal center, guiding the cyclopropanation to favor the trans product.[3] For instance, rhodium(II) carboxylate catalysts with bulky ligands are known to enhance diastereoselectivity.[3]
-
Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state that leads to the thermodynamically more stable trans product.
-
Rate of Addition: Slow, controlled addition of the diazo compound or ylide precursor can help maintain a low concentration of the reactive species, which can improve selectivity by minimizing side reactions.
Q5: I am facing difficulties in purifying the final product. What are the recommended purification techniques?
A5: Purification can be challenging due to the presence of the cis isomer and other byproducts.
-
Crystallization: This is often the most effective method for separating the trans and cis isomers on a larger scale. The trans isomer is typically less soluble and will crystallize out of a suitable solvent system. Experiment with different solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions for selective crystallization.
-
Column Chromatography: For smaller scales or for obtaining very high purity material, silica gel column chromatography can be employed. A gradient elution with a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate) is typically effective.
-
Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. Dissolving the crude product in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate solution) will move the carboxylic acid into the aqueous layer as its salt. The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the purified product. This method, however, will not separate the cis and trans isomers. A process of fractional precipitation by carefully adjusting the pH of a solution containing the soluble salts of the isomers can be used to separate them.[4][5]
II. Troubleshooting Guide
This section provides a more detailed, scenario-based approach to troubleshooting common problems encountered during the scale-up of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid production.
| Observed Problem | Potential Root Cause(s) | Recommended Action(s) |
| Low Overall Yield (<50%) | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Inefficient work-up and isolation. | 1. Monitor reaction by TLC/HPLC to confirm completion. If incomplete, increase reaction time or temperature cautiously. 2. Check for thermal stability of reagents and product. Consider running the reaction at a lower temperature for a longer duration. 3. Optimize extraction and precipitation steps. Ensure complete extraction from the aqueous phase. |
| Poor trans:cis Isomer Ratio (< 80:20) | 1. Suboptimal reaction temperature. 2. Inappropriate catalyst or ligand system. 3. High concentration of reactive intermediate. | 1. Decrease the reaction temperature. Stereoselectivity often improves at lower temperatures. 2. For catalyzed reactions, screen different catalysts and ligands. Bulky ligands often favor trans isomer formation. 3. Employ slow addition of the carbene precursor (e.g., diazo compound) using a syringe pump. |
| Product is an Intractable Oil or Fails to Crystallize | 1. Presence of significant impurities, especially the cis isomer. 2. Residual solvent. | 1. Attempt purification by column chromatography to isolate the pure trans isomer, which should be a solid. 2. Use the purified solid to seed the crude oil. 3. Ensure all solvent is removed under high vacuum. |
| Inconsistent Results Between Batches | 1. Variation in raw material quality. 2. Poor control over reaction parameters (temperature, addition rate). 3. Atmospheric moisture affecting reagents. | 1. Qualify all incoming raw materials for purity and moisture content. 2. Implement strict process controls using automated reactors for precise temperature and addition rate management. 3. Ensure all reactions are run under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. |
III. Experimental Protocols & Workflows
A. General Synthesis via Catalytic Cyclopropanation
This protocol outlines a general procedure for the synthesis of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid using a rhodium-catalyzed reaction with a diazoacetate.
Materials:
-
4-Nitrostyrene
-
Ethyl diazoacetate
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄)
-
Dichloromethane (DCM), anhydrous
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-nitrostyrene and a catalytic amount of Rh₂(OAc)₄ in anhydrous DCM.
-
Cyclopropanation: Cool the mixture to 0 °C in an ice bath. Add a solution of ethyl diazoacetate in anhydrous DCM dropwise via the dropping funnel over a period of 2-3 hours.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude ethyl trans-2-(4-nitrophenyl)cyclopropanecarboxylate.
-
Saponification: Dissolve the crude ester in a mixture of ethanol and aqueous NaOH solution. Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with ethyl acetate to remove any non-acidic impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the pH is ~2. The product will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
B. Visualization of Key Workflows
General Synthesis Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
IV. References
-
Gerkin, R. E. (1998). Hydrogen bonding and ring asymmetry in (+/-)-cis-2-phenylcyclopropanecarboxylic acid. Acta Crystallographica Section C, 53(12), 1989-1991. [Link]
-
Huy, V. P., & Lattard, A. (2017). Diastereoselective Synthesis of Spirocyclopropanes under Mild Conditions via Formal [2 + 1] Cycloadditions Using 2,3-Dioxo-4-benzylidene-pyrrolidines. ResearchGate. [Link]
-
Srinivasan, K., & Selvi, R. (2014). Ring opening of nitro cyclopropanes, that were substituted with carboxylate groups, to produce aroylmethylidene malonates. RSC Advances, 4(108), 63351-63355. [Link]
-
Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641-1688. [Link]
-
Wikipedia. (n.d.). Cyclopropanation. Wikipedia. [Link]
-
Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Organic Syntheses. [Link]
-
Doyle, M. P., Hu, W., & Valenzuela, M. V. (2003). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. Journal of the American Chemical Society, 125(45), 13745-13753. [Link]
-
Fawcett, J., & Llewellyn, D. R. (1994). Process for separating cis and trans isomers of cyclopropane carboxylic acids. Google Patents.
-
Farkas, J., & Kourim, P. (1986). Process for the separation of isomeric cyclopropane-carboxylic acids. Google Patents.
Sources
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- 2. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 3. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4306077A - Process for separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]
- 5. EP0010875A1 - Process of separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Analytical Interference in "trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid" Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid. This guide is designed to provide in-depth troubleshooting and practical advice for the unique analytical challenges posed by this compound. My aim is to move beyond generic advice and offer scientifically grounded solutions based on years of field experience.
Introduction: The Analytical Challenge
trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid is a molecule of significant interest, often used in chemical synthesis and evaluated for various biological activities.[1][2] Its structure, featuring a cyclopropane ring, a carboxylic acid group, and a nitrophenyl moiety, presents a distinct set of analytical hurdles. The primary challenges arise from its potential for complex interactions within biological matrices and its specific chromatographic and mass spectrometric behavior.
This guide is structured to anticipate and address the common, yet often complex, issues you may encounter. We will delve into the causality behind these problems and provide robust, validated protocols to overcome them.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific, frequently encountered problems in a question-and-answer format.
Poor Peak Shape and Tailing in HPLC Analysis
Question: I'm observing significant peak tailing for trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid during my reverse-phase HPLC analysis. What are the likely causes and how can I fix it?
Answer: Peak tailing is a common issue with acidic compounds like this one.[3] The primary culprits are secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
Underlying Causes & Explanations:
-
Silanol Interactions: The carboxylic acid group on your analyte can interact with free silanol groups on the silica-based stationary phase. This is a classic secondary interaction that leads to tailing.
-
Mobile Phase pH: If the pH of your mobile phase is close to the pKa of the carboxylic acid, you will have a mixed population of ionized and non-ionized species, leading to poor peak shape.
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.
Step-by-Step Troubleshooting Protocol:
-
Mobile Phase pH Adjustment:
-
Action: The most effective solution is to adjust the mobile phase pH to be at least 2 pH units below the pKa of the carboxylic acid. This ensures the analyte is in a single, non-ionized form. A common choice is to add 0.1% formic acid or acetic acid to the mobile phase.
-
Rationale: By fully protonating the carboxylic acid, you minimize its interaction with residual silanol groups on the column packing.
-
-
Column Selection:
-
Action: If pH adjustment is insufficient, consider using an "end-capped" column or a column with a different stationary phase (e.g., a polymer-based column).
-
Rationale: End-capping chemically modifies the silica surface to reduce the number of free silanol groups available for secondary interactions.
-
-
Sample Solvent Compatibility:
-
Action: Ensure your sample is dissolved in a solvent that is weaker than or compatible with your initial mobile phase conditions.[3]
-
Rationale: Injecting a sample in a much stronger solvent than the mobile phase can cause the analyte to move through the column too quickly at the injection point, leading to band broadening and peak tailing.
-
Workflow for Optimizing Peak Shape:
Caption: Workflow for troubleshooting poor peak shape.
Inconsistent Quantification and Matrix Effects in LC-MS/MS
Question: My quantitative results for trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid in plasma samples are highly variable. I suspect matrix effects. How can I confirm and mitigate this?
Answer: Matrix effects are a significant challenge in bioanalysis, particularly with LC-MS/MS, and can lead to either suppression or enhancement of the analyte's signal.[4][5] For a compound with a nitrophenyl group, the complexity of biological matrices like plasma can be particularly problematic.[6]
Understanding the Mechanism:
Matrix effects occur when co-eluting endogenous components from the sample (e.g., phospholipids, salts) interfere with the ionization of the target analyte in the mass spectrometer's source.[7] This interference alters the signal intensity, leading to inaccurate and imprecise quantification.[8]
Protocol for Diagnosing and Mitigating Matrix Effects:
-
Qualitative Assessment (Post-Column Infusion):
-
Objective: To visualize regions of ion suppression or enhancement in your chromatogram.
-
Procedure:
-
Infuse a standard solution of your analyte at a constant rate directly into the MS detector, bypassing the HPLC column.
-
Inject a blank, extracted plasma sample onto the HPLC column.
-
Monitor the analyte's signal. Dips in the baseline indicate ion suppression, while peaks indicate enhancement at specific retention times.
-
-
-
Quantitative Assessment:
-
Objective: To calculate the matrix factor (MF).
-
Procedure:
-
Prepare two sets of samples:
-
Set A: Analyte spiked into a post-extraction blank matrix sample.
-
Set B: Analyte in a neat (pure) solvent.
-
-
Analyze both sets and calculate the Matrix Factor: MF = (Peak Area in Set A) / (Peak Area in Set B)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
-
Mitigation Strategies:
| Strategy | Description | Rationale |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | Synthesize or procure a SIL-IS (e.g., ¹³C or ²H labeled) of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid. | The SIL-IS will co-elute with the analyte and experience the same degree of matrix effect, allowing for accurate correction of the signal.[6] |
| Improved Sample Cleanup | Switch from simple protein precipitation to more rigorous methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). | These techniques are more effective at removing interfering matrix components, such as phospholipids, before analysis.[4] |
| Chromatographic Separation | Modify your HPLC method (e.g., change the gradient, use a different column) to chromatographically separate the analyte from the regions of ion suppression. | By moving the analyte's retention time away from where matrix components elute, you can avoid the interference. |
Decision Tree for Managing Matrix Effects:
Sources
- 1. trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid, CasNo.16633-46-8 Shanghai Scochem Technology Co., Ltd. China (Mainland) [shop407048.lookchem.com]
- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 3. labcompare.com [labcompare.com]
- 4. eijppr.com [eijppr.com]
- 5. droracle.ai [droracle.ai]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bataviabiosciences.com [bataviabiosciences.com]
Validation & Comparative
Navigating Stereochemistry in Drug Discovery: A Comparative Analysis of cis and trans-2-(4-Nitrophenyl)cyclopropanecarboxylic Acid
In the landscape of medicinal chemistry, the spatial arrangement of atoms within a molecule is a critical determinant of its biological activity. Geometric isomers, such as the cis and trans configurations of substituted cyclopropanes, can exhibit profoundly different interactions with biological targets, leading to variations in efficacy, selectivity, and even mechanism of action. This guide provides a comparative overview of the potential biological activities of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid and its cis isomer. While direct head-to-head comparative studies for these specific molecules are not extensively documented in publicly available literature, we can draw valuable insights from structurally related compounds to infer their likely biological profiles and guide future research.
The rigid, three-membered ring of cyclopropane imposes a fixed spatial relationship on its substituents, making the distinction between cis and trans isomers particularly significant. The 4-nitrophenyl and carboxylic acid moieties are key pharmacophoric features that can engage with biological macromolecules through a variety of interactions, including hydrogen bonding, and electrostatic and hydrophobic interactions. The relative orientation of these groups dictates the overall shape of the molecule and its ability to fit into the binding pocket of a target protein.
The Decisive Role of Isomerism: Inferences from Analogous Structures
The importance of stereochemistry in determining biological activity is well-established. For instance, in the case of cinnamic acid, a structural parent to the compounds of interest, the cis isomer has been reported to be more potent than the trans isomer in certain anticancer and antitubercular assays.[1] Conversely, for menaquinone-7 (Vitamin K2), the trans isomer is significantly more biologically active than its cis counterpart, highlighting that the favored configuration is target-dependent.[2] These examples underscore the necessity of evaluating each isomer of a chiral compound independently.
For 2-arylcyclopropanecarboxylic acid derivatives, a notable area of investigation is their activity as enzyme inhibitors. Specifically, derivatives of 2-phenylcyclopropane carboxylic acids have been explored as inhibitors of O-acetylserine sulfhydrylase (OASS), a key enzyme in the cysteine biosynthesis pathway of bacteria.[3] This makes OASS a plausible target for the nitrophenyl-substituted analogs as well.
Potential Biological Targets and Hypothesized Activity Differences
Given the structural motifs present in cis- and trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid, several potential biological targets can be postulated.
Enzyme Inhibition: A Prime Arena for Stereochemical Differentiation
The carboxylic acid moiety is a common feature in enzyme inhibitors, often acting as a key interacting group with active site residues. The nitrophenyl group can also contribute to binding affinity through various interactions. The differential spatial positioning of these groups in the cis and trans isomers would likely lead to distinct binding affinities and inhibitory potencies against target enzymes.
O-Acetylserine Sulfhydrylase (OASS): As mentioned, OASS is a validated target for 2-phenylcyclopropane carboxylic acid derivatives.[3] It is conceivable that one isomer of 2-(4-Nitrophenyl)cyclopropanecarboxylic acid may fit more snugly into the active site of OASS, leading to more potent inhibition. The relative positioning of the phenyl ring and the carboxylate is critical for interaction with the enzyme's active site.
Other Potential Enzyme Targets: The diverse biological activities of cyclopropane derivatives suggest a broad range of potential enzyme targets.[4][5] These could include cyclooxygenases (COX), lipoxygenases (LOX), and various esterases.[6][7] For pyrethroid-hydrolyzing esterases, the stereochemistry of cyclopropanecarboxylate substrates is known to be crucial for enzymatic activity.[6]
Anticancer and Antimicrobial Activities
The 4-nitrophenyl group is a common substituent in compounds with demonstrated biological activities, including antimicrobial and anticancer effects.[8][9] However, in some contexts, the 4-nitrophenyl substituent has been found to be detrimental to antimicrobial activity.[10]
Myeloid Cell Leukemia-1 (MCL-1) Inhibition: MCL-1 is a critical anti-apoptotic protein and a high-value target in oncology.[11][12][13][14][15][16] While there is no direct evidence linking the query compounds to MCL-1, the general principles of small molecule inhibitor design, which rely heavily on precise 3D shape and pharmacophore presentation, suggest that if these compounds were to interact with the BH3 binding groove of MCL-1, their cis and trans isomers would almost certainly exhibit different binding affinities.
Comparative Data Summary (Hypothetical)
The following table summarizes the hypothesized differences in biological activity between the cis and trans isomers of 2-(4-Nitrophenyl)cyclopropanecarboxylic acid, based on the principles discussed. This is intended to guide experimental design rather than to state established facts.
| Biological Assay | Target/Organism | Hypothesized More Active Isomer | Rationale |
| Enzyme Inhibition | O-Acetylserine Sulfhydrylase | Isomer-dependent | The precise fit into the enzyme's active site will determine potency. One isomer is likely to have a more favorable binding conformation. |
| Antimicrobial Activity | e.g., Mycobacterium tuberculosis | cis | Based on the analogy with cinnamic acid, where the cis isomer is more potent.[1] |
| Anticancer Activity | e.g., Human Cancer Cell Line | Isomer-dependent | The specific topology of the target protein's binding site will favor one isomer over the other. |
Experimental Protocols for Comparative Analysis
To empirically determine the comparative activities of the cis and trans isomers, the following experimental workflows are recommended.
Protocol 1: In Vitro Enzyme Inhibition Assay (Generic)
This protocol describes a general method for assessing the inhibitory activity of the isomers against a target enzyme.
-
Preparation of Reagents:
-
Prepare a stock solution of the target enzyme in an appropriate buffer.
-
Prepare stock solutions of the cis and trans isomers of 2-(4-Nitrophenyl)cyclopropanecarboxylic acid in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the enzyme's substrate.
-
-
Assay Procedure:
-
In a 96-well plate, add varying concentrations of the test compounds (isomers).
-
Add the enzyme solution to each well and incubate for a predetermined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution.
-
Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each isomer by fitting the data to a suitable dose-response curve.
-
Protocol 2: Cell-Based Cytotoxicity Assay
This protocol is for evaluating the cytotoxic effects of the isomers on a cancer cell line.
-
Cell Culture:
-
Culture a suitable cancer cell line (e.g., MCF-7, A549) in appropriate growth medium until confluent.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the cis and trans isomers in the growth medium.
-
Replace the medium in the cell plate with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48-72 hours) under standard cell culture conditions.
-
-
Viability Assessment:
-
Assess cell viability using a suitable method, such as the MTT or PrestoBlue assay.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence, which correlates with the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value for each isomer by plotting cell viability against the logarithm of the compound concentration.
-
Conclusion
While a definitive comparison of the biological activities of cis- and trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid awaits direct experimental evaluation, the principles of medicinal chemistry and evidence from structurally related compounds strongly suggest that their activities will be distinct. The rigid cyclopropane scaffold makes these isomers ideal candidates for probing the stereochemical requirements of biological targets. The experimental protocols outlined in this guide provide a clear path for researchers to elucidate the specific activities of these isomers, which could pave the way for the development of novel therapeutic agents with improved potency and selectivity. It is through such careful and systematic investigation of stereoisomers that the subtleties of molecular recognition in biological systems can be harnessed for rational drug design.
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- Fesik, S. W., et al. (2020). Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model. Journal of Medicinal Chemistry, 63(10), 5138-5154.
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- Gaughan, L. C., & Casida, J. E. (1983). Application of trans and cis isomers of p-nitrophenyl-(1R, S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate to the assay of pyrethroid-hydrolyzing esterases. Analytical Biochemistry, 132(1), 105-109.
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- Hakobyan, L., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510.
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A Comparative Guide to the Biological Activity of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic Acid Analogs
This guide provides an in-depth comparative analysis of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid and its analogs. We will explore their structure-activity relationships (SAR), mechanisms of action against key biological targets, and the experimental methodologies used to evaluate their performance. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic and biological potential of substituted cyclopropane derivatives.
The cyclopropane ring is a fascinating structural motif found in numerous natural products and synthetic compounds, endowing them with a wide array of biological activities, from enzyme inhibition to antimicrobial and neurochemical properties.[1][2] Its unique strained-ring structure and electronic properties make it a valuable scaffold in medicinal chemistry.[1] This guide focuses on a specific class of these compounds, characterized by a phenyl and a carboxylic acid group in a trans configuration on the cyclopropane ring, with a particular emphasis on the influence of the 4-nitro substitution.
We will primarily investigate two key enzymatic targets for these analogs:
-
O-acetylserine sulfhydrylase (OASS): A crucial enzyme in the cysteine biosynthesis pathway of many pathogenic microorganisms. Its absence in mammals makes it an attractive target for developing novel antibacterial agents to combat multidrug resistance.[3][4]
-
1-aminocyclopropane-1-carboxylic acid (ACC) oxidase (ACO): The enzyme responsible for the final step in the biosynthesis of ethylene, a key phytohormone regulating plant growth and fruit ripening.[5][6][7] Inhibitors of this enzyme have significant potential in agriculture and food preservation.[5][6]
Part 1: Structure-Activity Relationship (SAR) Analysis
The biological activity of this class of compounds is exquisitely sensitive to their three-dimensional structure. The trans stereochemistry of the phenyl and carboxylic acid groups is a critical determinant for potent inhibition. Modifications at various positions on the scaffold allow for the fine-tuning of binding affinity, selectivity, and pharmacokinetic properties.
Generalized Structure for SAR
The following diagram illustrates the core scaffold and key points of modification (R1, R2) that influence biological activity.
Caption: A typical experimental workflow for developing and evaluating novel enzyme inhibitors.
Protocol 1: General Synthesis of 2-Phenylcyclopropane Carboxylic Acid Derivatives
This protocol is a generalized procedure based on common synthetic routes reported in the literature, such as the reaction of a substituted phenylacetonitrile with 1,2-dibromoethane followed by hydrolysis. [8]
-
Cyclopropanation:
-
To a solution of the appropriately substituted 2-phenylacetonitrile (1.0 eq) in a suitable solvent (e.g., water or DMSO), add a strong base (e.g., NaOH, KOH) (2.0-3.0 eq). [8] * Add 1,2-dibromoethane (1.1-1.5 eq) to the mixture.
-
Heat the reaction mixture at 60-80 °C for several hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction, dilute with water, and extract the resulting 1-phenylcyclopropane carbonitrile product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product via column chromatography.
-
-
Hydrolysis to Carboxylic Acid:
-
Treat the purified 1-phenylcyclopropane carbonitrile from the previous step with an aqueous acid solution (e.g., HCl or H2SO4). [8] * Heat the mixture to reflux (approx. 110 °C) for 2-4 hours until the nitrile is fully converted to the carboxylic acid.
-
Cool the reaction mixture, which typically results in the precipitation of the carboxylic acid product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Protocol 2: OASS Inhibition Assay (Fluorimetric Method)
This protocol outlines a competitive binding assay using a fluorescently labeled probe, a method suggested for biophysical investigation of OASS. [9]
-
Reagents and Buffers:
-
Purified recombinant OASS enzyme.
-
Phosphate buffer (e.g., 50 mM, pH 7.4).
-
Fluorescent probe known to bind the OASS active site.
-
Test compounds (analogs of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid) dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed concentration of the OASS enzyme to the phosphate buffer.
-
Add a fixed concentration of the fluorescent probe.
-
Add varying concentrations of the test compound (inhibitor).
-
Incubate the plate at a controlled temperature (e.g., 25 °C) for a set time to reach equilibrium.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the probe.
-
-
Data Analysis:
-
The displacement of the fluorescent probe by the inhibitor will cause a change in fluorescence.
-
Plot the change in fluorescence against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve to a suitable binding model to determine the IC50, which can then be used to calculate the inhibition constant (Ki) or dissociation constant (Kdiss).
-
Protocol 3: Saturation Transfer Difference (STD) NMR for Binding Mode Analysis
STD NMR is a powerful technique to identify which parts of a ligand are in close contact with a protein, providing valuable information on its binding mode. [9]
-
Sample Preparation:
-
Prepare a sample containing the target enzyme (e.g., OASS) at a low concentration (e.g., 10-20 µM) and the ligand (test compound) at a much higher concentration (e.g., 1-3 mM) in a suitable deuterated buffer (e.g., phosphate buffer in D2O). [9]2. NMR Data Acquisition:
-
Acquire a standard 1D proton NMR spectrum of the sample to serve as a reference.
-
Acquire an STD NMR spectrum. This involves selectively saturating a region of the protein's proton spectrum and observing the transfer of this saturation to the bound ligand's protons.
-
Acquire an off-resonance control spectrum where no protein resonances are saturated.
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the difference spectrum.
-
Only protons on the ligand that are in close proximity to the protein will show signals in the difference spectrum.
-
The intensity of the signals in the STD spectrum is proportional to the proximity of the ligand protons to the protein surface, allowing for the mapping of the binding epitope.
-
Caption: Competitive inhibition mechanism where the analog inhibitor competes with the natural substrate.
References
- Amori, L., et al. (2012). Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase. MedChemComm.
- Bioactive Compounds in Health and Disease. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510.
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Magalhães, J., et al. (2019). Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 31-43. Available at: [Link]
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ResearchGate. (n.d.). Structure–Activity Relationships in Nitro-Aromatic Compounds. Available at: [Link]
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Salaün, J., & Baird, M. (1995). Biologically Active Cyclopropanes and Cyclopropenes. Current Medicinal Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase. Available at: [Link]
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Docentes FCT NOVA. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. PMC. Available at: [Link]
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Taylor & Francis Online. (2016). Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. Available at: [Link]
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PubMed. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-11. Available at: [Link]
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ChemRxiv. (2022). Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Nitrocyclopropanes: Synthesis and properties. Available at: [Link]
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ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Available at: [Link]
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Unipr. (2018). Refining the structure−activity relationships of 2- phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. Available at: [Link]
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MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Available at: [Link]
-
PubMed. (2000). Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid. Phytochemistry, 53(3), 315-9. Available at: [Link]
-
ResearchGate. (n.d.). Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid. Available at: [Link]
-
JOCPR. (n.d.). Synthesis of N-(2-nitrophenyl) pyrazine. Available at: [Link]
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A Researcher's Guide to "trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid": A Comparative Analysis for its Validation as a Research Tool
For researchers and drug development professionals, the selection of appropriate chemical probes is paramount to the success of their investigations. This guide provides an in-depth validation of "trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid" (NCPCA) as a potential research tool. We will explore its hypothesized mechanism of action and objectively compare its potential performance with established alternatives, supported by experimental data and detailed protocols.
Introduction: Unraveling the Potential of a Novel Molecule
"trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid" (CAS 16633-46-8) is a synthetic organic compound featuring a cyclopropane ring, a structure known for its presence in various biologically active molecules.[1][2][3][4] While extensive characterization of NCPCA's biological targets is not widely documented in publicly available literature, its structural motifs suggest a potential interaction with enzymes involved in lipid metabolism.
Given the precedent of cyclopropane-containing compounds in pharmacology, we hypothesize that NCPCA may act as an inhibitor of Monoacylglycerol Lipase (MGL) . MGL is a key serine hydrolase in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[5][6][7][8] The inhibition of MGL leads to an accumulation of 2-AG, which in turn modulates various physiological processes, including pain, inflammation, and neuroprotection, making MGL a compelling therapeutic target.[7][8]
This guide will proceed with the validation of NCPCA as a putative MGL inhibitor, providing a framework for its characterization and a comparative analysis against well-established MGL inhibitors.
The Endocannabinoid System and the Role of MGL
The endocannabinoid system (ECS) is a complex cell-signaling system that plays a crucial role in regulating a wide range of physiological processes. A key component of the ECS is the endocannabinoid 2-arachidonoylglycerol (2-AG), which is produced on-demand and activates cannabinoid receptors (CB1 and CB2).[5][7] The signaling of 2-AG is terminated by its hydrolysis into arachidonic acid (AA) and glycerol, a reaction primarily catalyzed by MGL.[5][6][7]
By inhibiting MGL, the levels of 2-AG are elevated, leading to enhanced activation of cannabinoid receptors. This mechanism is the basis for the therapeutic potential of MGL inhibitors in various conditions, including pain, neurodegenerative diseases, and cancer.[7][8]
Figure 1: Simplified signaling pathway of 2-AG and the role of MGL inhibition.
Comparative Analysis: NCPCA vs. Established MGL Inhibitors
To validate NCPCA as a research tool, it is essential to compare its potential performance against well-characterized MGL inhibitors. We have selected three prominent examples: JZL184, WWL70, and KT172.
-
JZL184: A potent and selective irreversible inhibitor of MGL. It has been extensively used to study the in vivo effects of MGL inhibition.[9][10][11][12][13]
-
WWL70: A selective inhibitor of α/β-hydrolase domain 6 (ABHD6), another enzyme capable of hydrolyzing 2-AG. It is often used to differentiate the roles of MGL and ABHD6.[14][15][16][17][18]
-
KT172: A non-selective inhibitor of diacylglycerol lipase α (DAGLα) and DAGLβ, enzymes involved in the synthesis of 2-AG. It also weakly inhibits MGL.[19][20][21][22]
| Compound | Primary Target(s) | IC₅₀ (nM) | Mechanism of Action | Key Features |
| NCPCA (putative) | MGL | To be determined | To be determined | Novel chemical scaffold |
| JZL184 | MGL | 8 (mouse brain)[13] | Irreversible | Potent and selective for MGL |
| WWL70 | ABHD6 | 70[16] | Irreversible (carbamate) | Selective for ABHD6 over MGL |
| KT172 | DAGLα, DAGLβ, ABHD6 | 140 (DAGLα), 60 (DAGLβ), 5 (ABHD6), 5000 (MGL)[20][21] | Reversible | Dual inhibitor of 2-AG synthesis enzymes |
Experimental Protocols for Validation
To empirically validate the hypothesis that NCPCA is an MGL inhibitor, we provide the following detailed experimental protocols.
In Vitro MGL Activity Assay (Fluorometric)
This assay measures the enzymatic activity of MGL by monitoring the hydrolysis of a fluorogenic substrate.
Workflow Diagram:
Figure 2: Workflow for the in vitro MGL activity assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.2).
-
Reconstitute recombinant human MGL enzyme in assay buffer.
-
Prepare a stock solution of the fluorogenic MGL substrate (e.g., from a commercial kit like Abcam ab273326) in a suitable solvent (e.g., DMSO).[23]
-
Prepare a serial dilution of NCPCA and a positive control inhibitor (e.g., JZL184) in DMSO.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 5 µL of the inhibitor dilutions (NCPCA or JZL184) or DMSO (vehicle control).
-
Add 145 µL of assay buffer to each well.
-
Add 40 µL of the MGL enzyme solution to each well.
-
Pre-incubate the plate for 30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate to each well.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (e.g., Ex/Em = 360/460 nm) every minute for 30 minutes.[23][24]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.
-
Normalize the reaction rates to the vehicle control.
-
Plot the normalized reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for NCPCA.
-
Western Blot for Downstream Target Engagement
This protocol is to assess whether NCPCA treatment of cells leads to an increase in 2-AG levels, which can be indirectly measured by observing changes in downstream signaling pathways. For instance, increased 2-AG can lead to altered expression of proteins involved in inflammation or cell proliferation.
Workflow Diagram:
Figure 3: General workflow for a Western blot experiment.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[25]
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[26][27]
-
Incubate the membrane with a primary antibody against a downstream target of 2-AG signaling (e.g., p-ERK, TIMP-1) overnight at 4°C.[9]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[26][27]
-
-
Detection and Analysis:
-
Wash the membrane again and detect the signal using an ECL substrate.
-
Image the blot and perform densitometry analysis to quantify the changes in protein expression.
-
Advantages and Limitations of NCPCA
Potential Advantages:
-
Novel Chemical Scaffold: If confirmed as an MGL inhibitor, NCPCA's unique structure could offer different pharmacokinetic or pharmacodynamic properties compared to existing inhibitors.
-
Availability for Chemical Modification: As a relatively simple molecule, it could serve as a starting point for medicinal chemistry efforts to develop more potent and selective analogs.[1]
Limitations:
-
Lack of Characterization: The primary limitation is the absence of data on its biological target(s), potency, selectivity, and off-target effects.
-
Potential for Non-Specific Activity: The nitro group in its structure can sometimes be associated with non-specific reactivity in biological assays.[30][31]
-
Need for Extensive Validation: Significant experimental work is required to validate its mechanism of action and suitability as a research tool.
Conclusion and Recommendations
"trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid" is a compound with a chemical structure that suggests potential as a modulator of lipid signaling pathways, possibly through the inhibition of MGL. However, at present, it should be considered an unvalidated chemical probe.
For researchers interested in exploring the therapeutic potential of MGL inhibition, we recommend starting with well-characterized and selective inhibitors such as JZL184 . The experimental protocols provided in this guide offer a clear path for the initial characterization of NCPCA. Should these validation experiments confirm its activity as an MGL inhibitor, it could then become a valuable tool for further research and drug discovery efforts.
References
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Labar, G., et al. (2010). Monoglyceride lipase: structure and inhibitors. PubMed Central. [Link]
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King, A. R., et al. (2009). Discovery of Potent and Reversible Monoacylglycerol Lipase Inhibitors. PubMed Central. [Link]
-
Ramer, R., et al. (2012). The Monoacylglycerol Lipase Inhibitor JZL184 Inhibits Lung Cancer Cell Invasion and Metastasis via the CB1 Cannabinoid Receptor. AACR Journals. [Link]
-
Long, J. Z., et al. (2009). Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism. Elsevier. [Link]
-
Patsnap Synapse. (2024). What are MAGL inhibitors and how do they work?. [Link]
-
Kerr, D. M., et al. (2013). The monoacylglycerol lipase inhibitor JZL184 attenuates LPS-induced increases in cytokine expression in the rat frontal cortex and plasma: differential mechanisms of action. British Journal of Pharmacology. [Link]
-
Saario, S. M., et al. (2009). Inhibition of monoacylglycerol lipase by troglitazone, N-arachidonoyl dopamine and the irreversible inhibitor JZL184: comparison of two different assays. British Journal of Pharmacology. [Link]
-
Al-Hayali, L., et al. (2021). Therapeutic Potential of Monoacylglycerol Lipase (MGL) Inhibitors as Treatment for Pain, Depression, Cancers, and Eye Conditions. PubMed Central. [Link]
-
Vandevoorde, S., et al. (2006). A novel monoacylglycerol lipase inhibitor with analgesic and anti-inflammatory activity. PubMed Central. [Link]
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Zvonok, N., et al. (2008). Assessment of a Spectrophotometric Assay for Monoacylglycerol Lipase Activity. PubMed Central. [Link]
-
Granchi, C. (2023). Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. MDPI. [Link]
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Li, Y., et al. (2022). Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. Frontiers in Chemistry. [Link]
-
ResearchGate. (n.d.). Effect of the ABHD6 inhibitor WWL70 and the MAGL inhibitor JZL184 on [3H]–2-AG hydrolysis in cell homogenates. [Link]
-
ResearchGate. (2025). Assay of Monoacylglycerol Lipase Activity. [Link]
-
ResearchGate. (n.d.). Effect of the ABHD6 inhibitor WWL70 and the MAGL inhibitor JZL184 on... [Link]
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57357 Hospital. (n.d.). Western Blotting Protocol A. Reagents Preparation Transfer Buffer. [Link]
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GenScript. (n.d.). Western Blot Protocol. [Link]
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Bio-Rad. (n.d.). General Protocol for Western Blotting. [Link]
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Shanghai Scochem Technology Co., Ltd. (n.d.). trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid. [Link]
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Ke, Y. H., et al. (1959). Mechanism involved in the metabolism of nitrophenyl-carboxylic acid compounds by microorganisms. Journal of Bacteriology. [Link]
-
ResearchGate. (n.d.). Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. [Link]
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Ke, Y. H., et al. (1959). MECHANISM INVOLVED IN THE METABOLISM OF NITROPHENYL-CARBOXYLIC ACID COMPOUNDS BY MICROORGANISMS. PubMed Central. [Link]
- Google Patents. (2016).
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ResearchGate. (2025). Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase. [Link]
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comparative study of nitrophenyl-substituted cyclopropanes
As a Senior Application Scientist, this guide provides a comparative analysis of nitrophenyl-substituted cyclopropanes, focusing on their synthesis, physicochemical properties, and reactivity. This document is intended for researchers, scientists, and drug development professionals who utilize strained ring systems as scaffolds and synthetic intermediates. The inherent strain and unique electronic properties of cyclopropanes make them valuable building blocks in medicinal chemistry, capable of enhancing metabolic stability, improving binding potency, and generating novel chemotypes.[1] The introduction of a nitrophenyl group, a potent electron-withdrawing moiety, creates a "donor-acceptor" system that significantly influences the ring's stability and reactivity, making a comparative study of its positional isomers essential for rational drug design.[2]
Section 1: Comparative Synthesis Strategies
The synthesis of nitrophenyl-substituted cyclopropanes is primarily achieved through two robust methodologies: the Simmons-Smith cyclopropanation of nitrostyrenes and the Michael Initiated Ring Closure (MIRC) of a nitroalkene with a suitable nucleophile.[2] The choice between these methods depends critically on the desired substitution pattern, stereochemical outcome, and substrate availability.
1.1. Simmons-Smith Cyclopropanation
This classic method involves the reaction of an alkene (e.g., a nitrostyrene) with a carbenoid species, typically generated from diiodomethane and a zinc-copper couple.[3][4] The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[5] This is a key advantage for controlling the final product's three-dimensional structure.
1.2. Michael Initiated Ring Closure (MIRC)
The MIRC pathway is a powerful method for constructing highly functionalized cyclopropanes.[2] It begins with a conjugate addition (Michael addition) of a nucleophile, such as a malonate ester, to a nitroalkene like β-nitrostyrene.[6] The resulting anionic intermediate then undergoes an intramolecular nucleophilic substitution to form the cyclopropane ring. This method allows for the introduction of additional functional groups, enhancing the synthetic versatility of the cyclopropane product.[6][7]
| Method | Starting Materials | Key Reagents | Typical Yield | Stereoselectivity | Advantages | Limitations |
| Simmons-Smith | Nitrostyrene | CH₂I₂, Zn(Cu) or Et₂Zn | 60-85% | High (Stereospecific) | Good functional group tolerance; predictable stereochemistry.[3][5] | Requires pre-functionalized alkene; can be sensitive to moisture. |
| MIRC | Nitrostyrene, Malonate | Strong Base (e.g., DBU), Halogenating Agent (e.g., I₂) | 70-95% | High (Typically trans) | Builds complexity rapidly; high yields.[2][6] | Multi-step process; stereochemistry can be base-dependent. |
Section 2: Comparative Physicochemical & Spectroscopic Properties
The position of the nitro group (ortho, meta, or para) on the phenyl ring dramatically influences the molecule's electronic structure, which is directly reflected in its spectroscopic properties. While a comprehensive, directly comparative experimental dataset is not available in the literature, the following trends can be predicted based on established principles of substituent effects and spectroscopic theory.[8][9]
The strong electron-withdrawing nature of the nitro group, through both inductive and resonance effects, deshields the protons and carbons of the molecule. This effect is most pronounced in the ortho and para isomers, where direct resonance delocalization is possible.[10][11]
Data Summary: Predicted Spectroscopic Properties
| Property | Ortho-Nitrophenyl | Meta-Nitrophenyl | Para-Nitrophenyl | Causality Behind the Trend |
| ¹H NMR (Aromatic δ, ppm) | 7.4 - 8.1 | 7.5 - 8.2 | 7.5 - 8.3 | The para isomer experiences the strongest resonance-based deshielding, shifting its aromatic protons furthest downfield. The ortho effect is slightly tempered by steric interactions.[12] |
| ¹H NMR (Cyclopropyl δ, ppm) | ~1.0 - 2.5 | ~1.0 - 2.4 | ~1.0 - 2.6 | The cyclopropyl protons are shifted downfield from unsubstituted cyclopropane (~0.22 ppm) due to the ring's π-character and the deshielding effect of the attached aromatic system.[13] |
| ¹³C NMR (Aromatic C-NO₂ δ, ppm) | ~147 | ~148 | ~146 | The carbon attached to the nitro group shows a significant downfield shift. |
| ¹³C NMR (Cyclopropyl CH δ, ppm) | ~18 - 22 | ~17 - 21 | ~19 - 23 | The electron-withdrawing effect of the nitrophenyl group deshields the cyclopropyl carbons relative to unsubstituted cyclopropane (~ -2.7 ppm).[9] |
| IR (Asymmetric ν(NO₂), cm⁻¹) | ~1525 | ~1530 | ~1520 | The stretching frequency of the nitro group is sensitive to the degree of conjugation with the phenyl ring. |
| UV-Vis (λ_max, nm) | ~260 | ~255 | ~275 | The para isomer allows for the most extended π-conjugation from the cyclopropane through the phenyl ring to the nitro group, resulting in the lowest energy electronic transition and the longest absorption wavelength.[14] |
Section 3: Comparative Reactivity & Mechanistic Analysis
Nitrophenyl-substituted cyclopropanes are classified as donor-acceptor cyclopropanes. The cyclopropane ring, with its inherent p-orbital character, acts as an electron donor, while the nitrophenyl group is a strong electron acceptor.[2] This polarization facilitates nucleophilic ring-opening reactions, a key transformation for these scaffolds.
The reactivity of the isomers towards nucleophiles is directly governed by the ability of the nitrophenyl group to stabilize the negative charge that develops in the transition state of the ring-opening.
-
Para-Nitrophenylcyclopropane: This isomer is the most reactive. The nitro group at the para position can stabilize the developing carbanion through direct resonance delocalization across the entire π-system. This significantly lowers the activation energy for nucleophilic attack.
-
Ortho-Nitrophenylcyclopropane: This isomer is also highly reactive due to resonance stabilization, similar to the para isomer. However, its reactivity can be slightly attenuated by steric hindrance, where the bulky nitro group can partially obstruct the incoming nucleophile's trajectory.
-
Meta-Nitrophenylcyclopropane: This isomer is the least reactive of the three. The nitro group at the meta position can only exert an electron-withdrawing inductive effect. It cannot participate in resonance stabilization of a negative charge on the benzylic carbon, resulting in a higher energy transition state compared to the ortho and para isomers.[10][12]
Caption: Logical relationship between nitro group position and reactivity.
Mechanism of Nucleophilic Ring-Opening
The ring-opening of a donor-acceptor cyclopropane, such as 1-nitro-2-phenylcyclopropane, proceeds via nucleophilic attack at the carbon bearing the phenyl group, followed by cleavage of the distal C-C bond. The nitro group serves to activate the ring and stabilize the resulting carbanionic intermediate.
Caption: General mechanism for nucleophilic ring-opening of a nitrophenyl cyclopropane.
Section 4: Experimental Protocols
To ensure reproducibility and scientific rigor, the following protocols are provided for the synthesis and analysis of a representative nitrophenyl-substituted cyclopropane.
Protocol 1: Synthesis of trans-1-nitro-2-(4-nitrophenyl)cyclopropane via MIRC
This protocol describes a reliable method for synthesizing a dinitrophenyl-substituted cyclopropane, a compound with even greater electron deficiency and unique reactivity.
Materials:
-
4-Nitrostyrene
-
Nitromethane
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Iodine (I₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Michael Addition: To a solution of 4-nitrostyrene (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C, add nitromethane (1.2 mmol).
-
Add DBU (1.1 mmol) dropwise to the stirring solution. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Allow the reaction to stir at room temperature for 2-4 hours until the starting material is consumed.
-
Cyclization: Cool the reaction mixture back to 0 °C. Add a solution of iodine (1.2 mmol) in DCM (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. The formation of the trans-cyclopropane is highly favored.[2]
-
Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ (15 mL) to consume excess iodine.
-
Separate the organic layer. Wash the organic layer sequentially with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient to yield the pure trans-1-nitro-2-(4-nitrophenyl)cyclopropane.
-
Validation: The final product should be a pale yellow solid. Confirm its identity and purity via ¹H NMR, ¹³C NMR, and IR spectroscopy, comparing the data to expected values.
Protocol 2: ¹H NMR Analysis and Data Interpretation
Procedure:
-
Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Interpretation:
-
Aromatic Region (7.5-8.5 ppm): Expect two doublets characteristic of a 1,4-disubstituted (para) benzene ring.
-
Cyclopropane Region (1.0-3.0 ppm): Expect a complex multiplet pattern for the four non-equivalent cyclopropyl protons. The diastereotopic nature of the CH₂ protons and their coupling to the two CH protons results in a complex splitting pattern.
-
Integration: The ratio of the integrated signals for the aromatic protons to the cyclopropyl protons should be 4:4 (or 1:1).
-
Caption: Experimental workflow from synthesis to characterization.
Conclusion
The positional isomerism of the nitro group on a phenylcyclopropane scaffold provides a clear and predictable tool for tuning the molecule's electronic properties and chemical reactivity. The para-substituted isomer exhibits the most extended conjugation and, consequently, the highest reactivity towards nucleophilic ring-opening, making it an ideal candidate for subsequent synthetic transformations. The meta isomer, lacking this resonance stabilization, is significantly less reactive. This comparative understanding is crucial for the strategic design of cyclopropane-containing molecules in drug discovery, allowing researchers to modulate reactivity and stability to achieve desired pharmacological profiles.
References
- Simmons-Smith Reaction. NROChemistry.
- Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. PMC - NIH.
- A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversific
- Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv
- Brief review on cyclopropane analogs: Synthesis and their pharmacological applications.
- 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr. Doc Brown's Advanced Organic Chemistry.
- Simmons-Smith Cyclopropan
- Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropan
- UV-vis absorption spectra of (a) 4-nitrophenol (b) 3-nitrophenol (c) 2-nitrophenol reduction with Au@Fe-MOF-IL in the presence of NaBH4.
- Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). NIH.
- Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. PubMed.
- Simmons-Smith Reaction. Organic Chemistry Portal.
- Phenol, 4-nitro-. NIST WebBook.
- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
- Ortho, Para, Meta. Chemistry Steps.
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- Reactivity of electrophilic cyclopropanes. PMC - NIH.
- Synthesis and physical characterization of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one. MDPI.
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- Comparison of the reactivity of (a) ortho-, (b) meta- and (c) para-DEB...
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- Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. ijrti.
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cross-reactivity of "trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid" with other enzymes
A Technical Guide to Characterizing the Selectivity of Novel Chemical Entities: Using "trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid" as a Case Study
Introduction
In the landscape of modern drug discovery, the journey of a novel chemical entity (NCE) from a promising hit to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target selectivity. Off-target effects, arising from the unintended interaction of a drug candidate with proteins other than its primary therapeutic target, are a major cause of adverse drug reactions and late-stage clinical trial failures. Therefore, a comprehensive understanding of a compound's cross-reactivity profile is not just a regulatory requirement but a fundamental aspect of building a robust safety and efficacy case.
This guide provides a systematic framework for assessing the enzyme cross-reactivity of NCEs. We will use the compound trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid as a representative case study. A survey of the scientific literature reveals that this particular molecule is not a well-characterized enzyme inhibitor; rather, it exists primarily as a chemical building block.[1][2] This absence of established biological data makes it an ideal model for demonstrating the de novo characterization process that researchers must undertake when faced with a truly novel compound.
We will walk through the essential stages of this process, from inferring a plausible primary target based on structural motifs to designing a comprehensive cross-reactivity screening cascade and interpreting the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to apply rigorous, field-proven methodologies to the critical task of selectivity profiling.
Part 1: Establishing a Primary Target Hypothesis
Given the lack of direct biological data for "trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid," our first step is to formulate a hypothesis about its likely primary target. This is achieved by analyzing its structural features and identifying pharmacophores that are known to interact with specific enzyme families.
The molecule contains a cyclopropanecarboxylic acid moiety. The cyclopropane ring is a strained three-membered carbocycle that can be found in a variety of biologically active compounds, including enzyme inhibitors.[3][4] This structural element can impart conformational rigidity and unique electronic properties to a molecule.[5]
Notably, derivatives of cyclopropane have been investigated as inhibitors for a range of enzymes, including serine hydrolases.[6] The serine hydrolase superfamily is one of the largest and most diverse classes of enzymes in humans, playing critical roles in processes like digestion, blood clotting, and neurotransmission.[7] Key members of this family that are important drug targets include fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), both of which are involved in the endocannabinoid system.[8][9][10][11] Inhibitors of these enzymes are being explored for their therapeutic potential in treating pain, anxiety, and neurodegenerative diseases.[11][12]
Based on this precedent, a reasonable starting hypothesis is that "trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid" may act as an inhibitor of a serine hydrolase, such as FAAH or MAGL. This hypothesis provides a crucial starting point for designing our cross-reactivity screening strategy. We will proceed with FAAH as our hypothetical primary target for the remainder of this guide.
Part 2: The Cross-Reactivity Screening Cascade
A systematic approach is essential for efficiently and accurately profiling the selectivity of an NCE. The following three-tiered cascade combines computational prediction with empirical testing to build a comprehensive cross-reactivity profile.
Tier 1: In Silico Profiling - Predicting Potential Off-Targets
Before embarking on costly and time-consuming wet lab experiments, computational methods can provide valuable insights into the likely off-target interactions of a compound. Techniques such as molecular docking and pharmacophore modeling can be used to screen the NCE against virtual libraries of protein structures.
-
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor, allowing for the estimation of binding affinity. By docking "trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid" into the active sites of a diverse panel of enzymes, we can identify those with a high predicted binding affinity, flagging them as potential off-targets.
-
Pharmacophore Modeling: This approach focuses on the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are critical for binding to a specific target. By building a pharmacophore model based on our hypothetical primary target (FAAH), we can then search for other enzymes that share similar pharmacophoric features, which might also be inhibited by our compound.
Tier 2: In Vitro Panel Screening - Broad Experimental Assessment
The predictions from in silico profiling must be validated through experimental screening. A broad enzyme panel screen is the most efficient way to test an NCE against a diverse array of enzyme classes. Several commercial vendors offer these services, typically providing panels that cover major drug target families, including:
-
Kinases: A large family of enzymes that play a central role in cell signaling.
-
Proteases: Enzymes that catalyze the breakdown of proteins.
-
G-protein coupled receptors (GPCRs): A major class of cell surface receptors.
-
Nuclear Receptors: Ligand-activated transcription factors.
-
Ion Channels: Membrane proteins that control the flow of ions across cell membranes.
For our case study, we would submit "trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid" for screening against a comprehensive panel of serine hydrolases, as well as other relevant enzyme families identified in our in silico analysis. The initial screen is typically performed at a single high concentration (e.g., 10 µM) to identify any significant interactions.
Tier 3: Hit Validation and Mechanistic Studies - In-Depth Characterization
Any "hits" identified in the panel screen must be subjected to further investigation to confirm the interaction and elucidate the mechanism of inhibition. This involves two key experimental workflows:
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. By performing dose-response experiments, we can determine the IC50 value of our compound for both the primary target and any identified off-targets. A significant difference in IC50 values (ideally >100-fold) is a good indicator of selectivity.
-
Enzyme Kinetics: To understand how the compound is inhibiting the enzyme, we perform kinetic studies. These experiments can distinguish between different modes of inhibition, such as competitive, non-competitive, and uncompetitive. This information is crucial for understanding the potential in vivo effects of the inhibitor.
The following diagram illustrates the overall workflow for assessing the cross-reactivity of a novel compound:
Caption: Workflow for characterizing the cross-reactivity of a novel chemical entity.
Part 3: Experimental Protocols
To ensure the scientific integrity of our cross-reactivity assessment, it is essential to follow well-defined and validated experimental protocols. The following provides a detailed methodology for IC50 determination, a cornerstone of hit validation.
Protocol: IC50 Determination using a Fluorogenic Substrate Assay
This protocol is designed to determine the IC50 value of a test compound against a hypothetical serine hydrolase (e.g., FAAH) using a continuous kinetic assay.
Materials:
-
Recombinant human FAAH enzyme
-
Fluorogenic substrate (e.g., a substrate that releases a fluorescent product upon cleavage)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.1% BSA)
-
Test compound ("trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid") dissolved in DMSO
-
Positive control inhibitor (a known FAAH inhibitor)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a serial dilution series of the test compound in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test compound at various concentrations (or positive/negative controls)
-
Recombinant FAAH enzyme
-
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the compound to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the increase in fluorescence over time (kinetic read). The rate of the reaction is proportional to the slope of this line.
-
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each compound concentration.
-
Normalize the data by setting the rate of the uninhibited control (enzyme + substrate + buffer) to 100% activity and the rate of the fully inhibited control (e.g., high concentration of positive control) to 0% activity.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The following diagram illustrates the experimental workflow for IC50 determination:
Caption: Experimental workflow for IC50 determination.
Part 4: Data Presentation and Interpretation
Clear and concise presentation of cross-reactivity data is essential for making informed decisions in a drug discovery project. A summary table is an effective way to compare the potency of an NCE against its primary target versus a panel of off-targets.
Table 1: Hypothetical Cross-Reactivity Profile of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid
| Enzyme Target | Enzyme Family | IC50 (µM) | Selectivity (Fold vs. Primary Target) |
| FAAH (Primary) | Serine Hydrolase | 0.1 | - |
| MAGL | Serine Hydrolase | 15 | 150 |
| ABHD6 | Serine Hydrolase | > 100 | > 1000 |
| Cathepsin G | Serine Protease | 25 | 250 |
| Chymotrypsin | Serine Protease | 50 | 500 |
| hERG | Ion Channel | > 100 | > 1000 |
| CYP3A4 | Cytochrome P450 | > 100 | > 1000 |
Interpretation:
In this hypothetical example, "trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid" demonstrates high potency against its primary target, FAAH, with an IC50 of 0.1 µM. The compound exhibits a favorable selectivity profile, with IC50 values against related serine hydrolases (MAGL) and other serine proteases being at least 150-fold higher. The lack of activity against key safety-related targets like hERG and CYP3A4 at concentrations up to 100 µM is a positive indicator of a low potential for cardiotoxicity and drug-drug interactions, respectively.
The following diagram illustrates a hypothetical signaling pathway to conceptualize the impact of inhibiting a primary target versus an off-target:
Caption: Impact of selective vs. non-selective enzyme inhibition.
Conclusion
The characterization of enzyme cross-reactivity is a non-negotiable component of modern drug discovery. As we have demonstrated with our case study of "trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid," even in the absence of pre-existing biological data, a systematic and hypothesis-driven approach can be employed to build a comprehensive selectivity profile. By integrating in silico prediction, broad in vitro screening, and detailed mechanistic studies, researchers can gain the critical insights needed to assess the therapeutic potential and potential liabilities of a novel chemical entity. This rigorous, multi-faceted approach not only de-risks the drug development process but also lays the foundation for designing safer and more effective medicines.
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A Senior Application Scientist's Guide to Spectroscopic Comparison of "trans" and "cis" Isomers
Introduction: The Critical Role of Stereoisomerism
In the fields of chemistry, pharmacology, and materials science, the spatial arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Geometric isomers, specifically cis and trans isomers (also known as (Z)- and (E)-isomers, respectively), often exhibit vastly different physical, chemical, and biological properties. For drug development professionals, a seemingly subtle change from a cis to a trans configuration can mean the difference between a potent therapeutic agent and an inactive or even toxic compound. Therefore, the unambiguous identification and differentiation of these isomers is a foundational requirement for research and quality control.
This in-depth technical guide provides a comparative analysis of various spectroscopic techniques used to distinguish between cis and trans isomers. We will delve into the theoretical underpinnings of why each technique is effective, present supporting experimental data, and offer detailed protocols to ensure reliable and reproducible results.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful and definitive tool for distinguishing between cis and trans isomers in the solution state.[1] The key differentiators are the chemical shifts (δ) and, most importantly, the scalar coupling constants (J).[2]
¹H NMR: The Power of the Coupling Constant
The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons of a double bond is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.[2]
-
cis-Isomers: Have a dihedral angle of approximately 0°, resulting in a smaller coupling constant.
-
trans-Isomers: Have a dihedral angle of approximately 180°, leading to a larger coupling constant.[2]
This difference is often significant and provides a clear diagnostic tool.
Table 1: Typical Vicinal Coupling Constants (³JHH) for Alkenes [3][4]
| Isomer Type | Dihedral Angle (φ) | Typical ³JHH Range (Hz) |
| cis | ~0° | 6 - 12 Hz |
| trans | ~180° | 12 - 18 Hz |
Causality: The Karplus relationship dictates that the efficiency of the through-bond spin-spin coupling is maximized at dihedral angles of 0° and 180° but is significantly larger at 180°.[2] This geometric dependence is the foundation of using J-values for stereochemical assignment.
¹³C NMR: Subtle but Significant Shifts
While ¹H NMR is often conclusive, ¹³C NMR provides complementary data. The chemical shifts of the alkenyl carbons can differ between cis and trans isomers.[4] Steric hindrance in the cis isomer can cause the signals of bulky substituent groups to appear at a higher field (lower ppm) compared to the trans isomer, an effect known as the "gamma-gauche effect." Conversely, the double-bonded carbons in the cis isomer may be deshielded (shifted downfield) relative to the trans isomer due to steric strain.[5]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 1-10 mg of the purified isomeric sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.[2]
-
Use a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
-
Spectral Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Carefully phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift axis using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
Analysis:
-
Identify the signals corresponding to the vinylic protons.
-
Expand the region containing these signals.
-
Use the spectrometer's software to measure the peak-to-peak separation within the multiplet in Hertz (Hz). This value is the coupling constant, J.[2]
-
Compare the measured J-value to the established ranges in Table 1 to assign the stereochemistry.
-
Trustworthiness Check: The self-validating nature of this protocol lies in the consistency of the J-value. For a given molecule, the difference between the cis and trans coupling constants is typically large and falls within predictable ranges. For complex molecules, 2D NMR techniques like COSY can be used to definitively identify which protons are coupled to each other.[1]
Caption: Workflow for ¹H NMR based isomer differentiation.
Vibrational Spectroscopy: IR and Raman
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Since cis and trans isomers have different shapes and symmetries, their vibrational spectra exhibit distinct and often diagnostic differences.[6]
Infrared (IR) Spectroscopy
The key diagnostic region for distinguishing alkene isomers in IR spectroscopy is the out-of-plane C-H bending region (1000-650 cm⁻¹).[7]
-
trans-Isomers: Symmetrically disubstituted trans-alkenes show a strong, characteristic absorption band near 980-965 cm⁻¹ .[8][9] This band is often sharp and easily identifiable.
-
cis-Isomers: The corresponding C-H bend for cis-alkenes appears near 725-675 cm⁻¹ .[8]
Another key principle is the Rule of Mutual Exclusion . In a molecule with a center of inversion (centrosymmetric), such as a symmetrically substituted trans-isomer, vibrations that are IR active are Raman inactive, and vice versa. For example, the C=C stretch in trans-1,2-dichloroethene is IR inactive because there is no change in the dipole moment during this vibration, but it is strong in the Raman spectrum.[6] The cis isomer, lacking a center of inversion, shows an IR active C=C stretch.[6]
Table 2: Key IR Absorption Frequencies for Alkene Isomers [8][10][11]
| Vibrational Mode | trans-Isomer (cm⁻¹) | cis-Isomer (cm⁻¹) | Intensity |
| Out-of-Plane C-H Bend | 980 - 965 | 725 - 675 | Strong |
| C=C Stretch | 1680 - 1660 | 1660 - 1630 | Variable* |
*The C=C stretching band can be weak or absent in highly symmetrical trans-isomers due to a lack of change in dipole moment.[8]
Raman Spectroscopy
Raman spectroscopy is an excellent complementary technique to IR.[12] Due to the selection rules, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum.
-
C=C Stretch: The C=C stretching vibration in trans isomers, which is often weak in the IR, typically gives a strong Raman signal. This is because the C=C stretch involves a significant change in polarizability.
-
Symmetry: For centrosymmetric molecules (trans), the rule of mutual exclusion is a powerful tool. The presence of a strong C=C stretch in the Raman spectrum and its absence in the IR is a strong indicator of a trans configuration.[6]
Caption: Key vibrational spectroscopy differences.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The differentiation between cis and trans isomers is based on the extent of conjugation and steric hindrance, which affects the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
-
trans-Isomers: Generally, trans isomers are more planar and less sterically hindered. This allows for more effective π-orbital overlap and a more extended conjugated system. The result is a smaller HOMO-LUMO gap, leading to absorption at a longer wavelength (λ_max) and a higher molar absorptivity (ε) .[13]
-
cis-Isomers: Steric clash between bulky groups in cis isomers can force the π-system out of planarity.[14] This disruption of conjugation increases the HOMO-LUMO gap, causing absorption at a shorter wavelength (λ_max) and with a lower molar absorptivity (ε) .[15]
Table 3: Comparative UV-Vis Data for Stilbene Isomers [13]
| Isomer | λ_max (nm) | Molar Absorptivity, ε (L mol⁻¹ cm⁻¹) |
| cis-Stilbene | 280 | ~13,500 |
| trans-Stilbene | 295 | ~27,000 |
Causality: The planarity of the trans isomer allows for maximum overlap of the p-orbitals across the entire molecule, creating a more delocalized π-electron system. This delocalization lowers the energy of the π* excited state, resulting in a lower energy transition (longer wavelength).[6]
Integrated Spectroscopic Approach
While each technique provides valuable information, the most trustworthy and authoritative assignments are made by integrating data from multiple methods. For instance, an unambiguous assignment of a newly synthesized compound would involve:
-
¹H NMR: To determine the proton connectivity and measure the vicinal coupling constant, providing the primary evidence for cis or trans geometry.
-
IR Spectroscopy: To observe the characteristic out-of-plane C-H bending frequency, corroborating the NMR assignment.
-
UV-Vis Spectroscopy: To compare the λ_max and ε values, ensuring they are consistent with the expected planarity and conjugation of the assigned isomer.
Conclusion
The differentiation of cis and trans isomers is a critical task in modern chemistry and drug development. Spectroscopic techniques provide a powerful and non-destructive suite of tools for this purpose. ¹H NMR spectroscopy, with its reliance on the geometrically dependent coupling constant, remains the most definitive method. However, a comprehensive and robust characterization relies on the synergistic use of vibrational (IR and Raman) and electronic (UV-Vis) spectroscopy. By understanding the fundamental principles behind the spectral differences and applying an integrated analytical approach, researchers can confidently and accurately determine the stereochemistry of their molecules.
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A Comparative Benchmarking Guide to trans-2-(4-Nitrophenyl)cyclopropanecarboxylic Acid and a Class of Ethylene Biosynthesis Inhibitors
For researchers, scientists, and drug development professionals, the identification and characterization of novel enzyme inhibitors are paramount to advancing fields from agriculture to medicine. This guide provides an in-depth technical comparison of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid , a novel compound with inhibitory potential, against a series of known inhibitors targeting a key enzyme in plant physiology: 1-aminocyclopropane-1-carboxylic acid oxidase (ACC oxidase) .
The rationale for this comparison is rooted in structural analogy. The well-documented inhibitory activity of trans-2-phenylcyclopropane-1-carboxylic acid (PCCA) on ACC oxidase suggests that its nitrophenyl derivative, the subject of this guide, may exhibit similar or enhanced properties.[1] This document will delve into the mechanistic basis for this hypothesis, provide detailed protocols for comparative enzymatic assays, and present a framework for interpreting the resulting data.
The Significance of Targeting ACC Oxidase in Ethylene Biosynthesis
Ethylene is a gaseous plant hormone that plays a critical role in a myriad of physiological processes, including fruit ripening, senescence, and stress responses.[2][3] The biosynthesis of ethylene is a tightly regulated two-step pathway.[2] The final and often rate-limiting step is the conversion of 1-aminocyclopropane-1-carboxylic acid (ACC) to ethylene, a reaction catalyzed by ACC oxidase (ACO).[2][4]
Inhibition of ACC oxidase, therefore, offers a direct mechanism to control ethylene production, with significant implications for agriculture and post-harvest technology. By delaying ripening and senescence, the shelf-life of fruits and vegetables can be extended, reducing food waste and improving crop value.
The ethylene biosynthesis pathway is a prime target for chemical intervention. The pathway begins with the conversion of S-adenosyl-L-methionine (SAM) to ACC by ACC synthase (ACS), and concludes with the oxidation of ACC by ACC oxidase to form ethylene.[5][6]
Sources
- 1. Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene [frontiersin.org]
- 3. Frontiers | 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! [frontiersin.org]
- 4. The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. esalq.usp.br [esalq.usp.br]
Navigating the Data Gap: A Comparative Efficacy Analysis of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic Acid Based on Structurally Related Analogs
Introduction: The Enigmatic Profile of a Structurally Promising Molecule
In the landscape of drug discovery and development, the journey from a synthesized molecule to a clinically effective agent is long and fraught with the need for rigorous efficacy testing. trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid presents a fascinating case study in this process. Its structure, combining the rigid, strained cyclopropane ring with the electrophilic 4-nitrophenyl group, suggests a high potential for biological activity. The cyclopropane moiety is a known feature in various enzyme inhibitors, while the nitrophenyl group is a common pharmacophore in antimicrobial and anticancer agents.
However, a comprehensive review of the scientific literature reveals a conspicuous absence of direct in vivo or in vitro efficacy data for this specific compound. It is primarily cataloged as a chemical intermediate, leaving its biological potential largely unexplored. This guide, therefore, ventures into a comparative analysis, not of the compound itself, but of its structurally related analogs for which experimental data exists. By deconstructing the molecule into its core components and examining the established efficacy of similar structures, we can build a predictive framework for researchers seeking to investigate the potential of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid.
Deconstructing the Molecule: Predicted Bioactivity from Core Moieties
The predicted biological activity of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid can be inferred from the known roles of its constituent parts:
-
The Cyclopropanecarboxylic Acid Core: The cyclopropane ring introduces conformational rigidity, which can be advantageous for specific binding to enzyme active sites. Its strained three-membered ring can also participate in unique chemical interactions.
-
The 4-Nitrophenyl Group: The nitro group is a strong electron-withdrawing group, making the phenyl ring electron-deficient. This feature is often associated with mechanisms of action that involve bioreduction or covalent modification of biological targets. This group is a known pharmacophore in a variety of biologically active compounds, including antimicrobial and antiparasitic drugs.
In Vitro Efficacy: Insights from Analogs
While direct in vitro data for our target compound is unavailable, we can draw valuable comparisons from studies on its close structural relatives.
Analog 1: trans-2-substituted-cyclopropane-1-carboxylic acids as Antimicrobial Agents
A study on the design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids identified them as novel, non-natural small molecule inhibitors of O-acetylserine sulfhydrylase (OASS-A)[1]. This enzyme is crucial for cysteine biosynthesis in many pathogenic microorganisms, making it a promising target for new antibiotics.
-
Mechanism of Action: These compounds are proposed to act as competitive inhibitors, binding to the active site of OASS-A and preventing the natural substrate from binding. The cyclopropane ring is a key structural motif for this interaction.
-
Reported Efficacy: Several derivatives in this class exhibited dissociation constants (Kd) in the low micromolar range, indicating high binding affinity to the target enzyme[1].
Analog 2: Nitrophenyl-Containing Compounds as Enzyme Inhibitors
The 4-nitrophenyl group is a common feature in various enzyme inhibitors. For instance, 2-substituted-5-(4-nitrophenylsulfonamido)benzoxazoles have been identified as inhibitors of human Glutathione-S-transferase P1-1 (GST P1-1), an enzyme often overexpressed in cancer cells and implicated in multidrug resistance.
-
Mechanism of Action: These molecules act as catalytic inhibitors by binding to the active site of GST P1-1. The 4-nitrobenzenesulfonamido moiety is crucial for this binding and for the subsequent formation of a conjugate with glutathione.
-
Reported Efficacy: The most active compound in this series showed an IC50 value of 10.2 μM, which is comparable to the reference drug ethacrynic acid.
Comparative Data Summary (In Vitro)
| Compound Class | Target | Efficacy Metric | Reported Value | Reference |
| trans-2-substituted-cyclopropane-1-carboxylic acids | O-acetylserine sulfhydrylase (OASS-A) | Kd | Low micromolar range | [1] |
| 2-substituted-5-(4-nitrophenylsulfonamido)benzoxazoles | Glutathione-S-transferase P1-1 (GST P1-1) | IC50 | 10.2 μM | |
| 4-(4-Nitrophenyl)-1H-1,2,3-triazole derivatives | Trypanosoma cruzi (trypomastigotes) | IC50 | 6 ± 1 μM |
In Vivo Efficacy: Extrapolating from Related Compounds
Direct in vivo studies on trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid are not available. However, we can look at related compounds to understand the potential for in vivo activity.
Analog 3: trans-2-phenylcyclopropane-1-carboxylic acid in Plant Biology
Interestingly, the close analog, trans-2-phenylcyclopropane-1-carboxylic acid (PCCA), has been studied for its effects on plant physiology. It acts as an inhibitor of 1-aminocyclopropane-1-carboxylic acid oxidase (ACO), the enzyme responsible for the final step of ethylene biosynthesis.
-
Mechanism of Action: As a structural analog of the natural substrate, 1-aminocyclopropane-1-carboxylic acid (ACC), PCCA competitively inhibits ACO, thereby reducing ethylene production.
-
Observed in vivo effect: This inhibition of ethylene production has tangible effects on plant development and ripening. While not a direct measure of therapeutic efficacy in animals or humans, it demonstrates that a structurally similar compound can exert a biological effect in a whole organism.
Proposed Experimental Workflows for Efficacy Testing
For researchers interested in investigating the efficacy of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid, the following experimental workflows are proposed, based on the activities of its analogs.
Proposed In Vitro Efficacy Workflow
Caption: Proposed workflow for in vitro efficacy testing.
-
Target Identification: Based on the analog data, initial targets could include microbial OASS-A and human GST P1-1. A broader kinase panel screen could also be informative.
-
Enzyme Inhibition Assay:
-
Recombinantly express and purify the target enzymes.
-
Perform kinetic assays in the presence of varying concentrations of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid.
-
Determine the IC50 value by fitting the dose-response data to a suitable model.
-
-
Cell-Based Assays:
-
For antimicrobial activity, determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.
-
For anticancer activity, assess cytotoxicity (e.g., using an MTT assay) in cancer cell lines known to overexpress GST P1-1.
-
-
Binding Kinetics: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine the binding affinity (Kd) and kinetics (kon, koff).
-
Structural Studies: Co-crystallize the compound with its target enzyme to elucidate the binding mode through X-ray crystallography.
Proposed In Vivo Efficacy Workflow
Caption: Proposed workflow for in vivo efficacy testing.
-
Pharmacokinetics and Pharmacodynamics (PK/PD):
-
Administer the compound to a small cohort of rodents (e.g., mice or rats) via relevant routes (e.g., oral, intravenous).
-
Collect blood samples at various time points to determine key PK parameters (Cmax, Tmax, AUC, half-life).
-
Analyze tissue distribution to understand compound accumulation in target organs.
-
-
Acute Toxicity Study:
-
Administer escalating doses of the compound to animals to determine the maximum tolerated dose (MTD) and the lethal dose 50 (LD50).
-
Monitor for clinical signs of toxicity and perform histopathological analysis of major organs.
-
-
Efficacy in a Disease Model:
-
Based on the in vitro findings, select an appropriate animal model (e.g., a murine model of bacterial infection or a tumor xenograft model).
-
Treat the animals with the compound at a safe and potentially efficacious dose.
-
Monitor disease progression and relevant endpoints (e.g., bacterial load, tumor size) compared to a vehicle-treated control group.
-
-
Therapeutic Index Calculation: Calculate the therapeutic index (TI = LD50/ED50) to assess the compound's safety margin.
-
Biomarker Analysis: Analyze relevant biomarkers in tissue or blood samples to confirm target engagement and understand the in vivo mechanism of action.
Conclusion: A Call for Further Investigation
While the direct efficacy of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid remains to be determined, a comparative analysis of its structural analogs provides a compelling rationale for its investigation as a potential therapeutic agent. The combination of a cyclopropanecarboxylic acid core, known for its role in enzyme inhibition, and a 4-nitrophenyl group, a common pharmacophore, suggests that this compound could exhibit significant biological activity, particularly as an antimicrobial or anticancer agent.
The absence of data should not be seen as a deterrent, but rather as an opportunity. The experimental workflows proposed in this guide offer a clear path forward for researchers to unlock the potential of this enigmatic molecule. The systematic evaluation of its in vitro and in vivo efficacy is a necessary next step to determine if trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid can transition from a catalog chemical to a valuable lead compound in drug discovery.
References
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- Synthesis and biological evaluation of 2-substituted-5-(4-nitrophenylsulfonamido)benzoxazoles as human GST P1-1 inhibitors, and description of the binding site features. PubMed.
- Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. PMC - NIH.
- Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid. PubMed.
- Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid | Request PDF. ResearchGate.
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The Pivotal Role of the Nitro Group: A Comparative Guide to the Structure-Activity Relationship of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic Acid Derivatives as OASS Inhibitors
In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, the enzyme O-acetylserine sulfhydrylase (OASS) has emerged as a compelling target. This pyridoxal-5'-phosphate-dependent enzyme is a linchpin in the cysteine biosynthesis pathway of many pathogenic microorganisms, a pathway notably absent in mammals, offering a promising therapeutic window. Within the arsenal of OASS inhibitors, derivatives of trans-2-phenylcyclopropanecarboxylic acid have demonstrated significant potential. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of a specific subclass: trans-2-(4-nitrophenyl)cyclopropanecarboxylic acid derivatives, elucidating the critical role of the 4-nitro substitution and other structural modifications on their inhibitory potency.
The Rationale for Targeting OASS and the Rise of Cyclopropane Inhibitors
The rationale for targeting OASS stems from its essential role in bacterial survival and virulence. Cysteine is a crucial precursor for numerous sulfur-containing biomolecules vital for bacterial fitness, including iron-sulfur clusters and the antioxidant glutathione.[1] Inhibition of OASS disrupts this critical supply chain, rendering the bacteria more susceptible to oxidative stress and host defense mechanisms.
The design of trans-2-substituted-cyclopropane-1-carboxylic acids as OASS inhibitors was inspired by the structural motifs of potent synthetic pentapeptide inhibitors.[2] The cyclopropane scaffold serves as a rigid mimic of the substrate, O-acetyl-L-serine, allowing for specific interactions within the enzyme's active site. The trans configuration of the substituents on the cyclopropane ring has been found to be crucial for optimal inhibitory activity.
Comparative Analysis of Inhibitory Potency: The Influence of Phenyl Ring Substitution
| Compound/Derivative Class | Key Structural Feature | Relative Inhibitory Potency (OASS) | Rationale for Activity |
| Unsubstituted Phenyl | Phenyl group at C2 | Baseline | Provides a foundational hydrophobic interaction with the active site. |
| 4-Nitro Phenyl (Lead) | Electron-withdrawing -NO₂ at para position | High | The strong electron-withdrawing nature of the nitro group is hypothesized to enhance binding affinity through favorable electrostatic interactions within the active site. The para position is optimal for this interaction. |
| 4-Methoxy Phenyl | Electron-donating -OCH₃ at para position | Moderate | Electron-donating groups generally lead to lower potency compared to electron-withdrawing groups, suggesting that electronic effects play a significant role in binding. |
| 4-Chloro Phenyl | Electron-withdrawing -Cl at para position | Moderate to High | The electron-withdrawing nature of chlorine contributes to good inhibitory activity, though generally less potent than the nitro-substituted counterpart. |
| Amide/Ester Derivatives | Carboxylic acid group is modified | Inactive | The free carboxylic acid moiety is essential for interaction with the enzyme's active site, likely through hydrogen bonding with key residues. Its modification to an ester or amide abrogates inhibitory activity.[3] |
Key Insight: The presence of a strong electron-withdrawing group at the para position of the phenyl ring is a critical determinant for high inhibitory potency against OASS. The 4-nitro group stands out as a particularly effective substituent in this regard.
The Mechanism of OASS Inhibition: A Proposed Binding Mode
Molecular modeling studies have provided valuable insights into the potential binding mode of trans-2-phenylcyclopropanecarboxylic acid inhibitors within the OASS active site.[2] The carboxylic acid group of the inhibitor is proposed to form crucial hydrogen bond interactions with key amino acid residues, anchoring the molecule in the active site. The phenyl ring, particularly when substituted with an electron-withdrawing group like the 4-nitro group, engages in hydrophobic and electrostatic interactions with a specific pocket of the enzyme. This binding is thought to stabilize a "closed" conformation of the enzyme, preventing the binding of the natural substrate, O-acetyl-L-serine, and thereby inhibiting the catalytic reaction.
Caption: Proposed binding mode of the inhibitor in the OASS active site.
Experimental Protocols
General Synthesis of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic Acid Derivatives
A general synthetic route to this class of compounds involves a Michael-initiated ring closure reaction.[4]
Step 1: Synthesis of the Michael Adduct A substituted 2-arylacetonitrile is reacted with an appropriate α-bromoacrylate in the presence of a base, such as cesium carbonate, in a suitable solvent like acetonitrile at room temperature.
Step 2: Intramolecular Cyclization The resulting Michael adduct undergoes an intramolecular nucleophilic substitution to form the cyclopropane ring.
Step 3: Hydrolysis The nitrile groups on the cyclopropane ring are then hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Caption: General synthetic workflow for the target compounds.
O-acetylserine Sulfhydrylase (OASS) Inhibition Assay
The inhibitory activity of the synthesized compounds is evaluated using a continuous spectrophotometric assay.
Principle: The assay measures the production of L-cysteine, the product of the OASS-catalyzed reaction, by its reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a colored product, 2-nitro-5-thiobenzoate (TNB²⁻), that absorbs at 412 nm.
Procedure:
-
A reaction mixture containing buffer (e.g., 100 mM HEPES, pH 7.5), O-acetyl-L-serine (OAS), sodium sulfide (Na₂S), and DTNB is prepared.
-
The synthesized inhibitor, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.
-
The reaction is initiated by the addition of purified OASS enzyme.
-
The increase in absorbance at 412 nm is monitored over time using a spectrophotometer.
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
-
The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion and Future Directions
The trans-2-(4-nitrophenyl)cyclopropanecarboxylic acid scaffold represents a promising starting point for the development of potent and selective OASS inhibitors. The key structure-activity relationship insights highlight the critical importance of the trans-cyclopropane configuration, a free carboxylic acid moiety, and a strong electron-withdrawing group at the para-position of the phenyl ring. The 4-nitro group has been shown to be particularly effective in enhancing inhibitory potency.
Future research in this area should focus on:
-
Synthesis and evaluation of a broader range of derivatives: Introducing diverse substituents on the phenyl ring in combination with the 4-nitro group to fine-tune the electronic and steric properties for optimal binding.
-
Improving cell permeability: While potent against the isolated enzyme, the antibacterial activity of these compounds can be limited by poor penetration through the bacterial cell wall.[1] Modifications to enhance permeability are crucial for translating enzymatic inhibition into whole-cell activity.
-
Elucidation of the precise binding mode: High-resolution co-crystal structures of inhibitors bound to OASS would provide invaluable information for rational drug design and the development of next-generation inhibitors with improved potency and selectivity.
By leveraging these insights, the scientific community can continue to refine this promising class of inhibitors, paving the way for the development of novel antibacterial agents that effectively combat the growing challenge of antibiotic resistance.
References
-
Amori, L., et al. (2012). Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase. MedChemComm, 3(9), 1111-1116. [Link]
-
Annunziato, G., et al. (2019). Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 31-43. [Link]
-
Annunziato, G., et al. (2021). Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Negative Bacteria. Pharmaceuticals, 14(11), 1105. [Link]
-
Costantino, G., et al. (2013). Computational Insights into the Mechanism of Inhibition of OASS-A by a Small Molecule Inhibitor. Molecular Informatics, 32(5-6), 447-457. [Link]
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Gevorgyan, A. A., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510. [https://www.b CHD.org/index.php/B CHD/article/view/333]([Link] CHD.org/index.php/B CHD/article/view/333)
-
Li, Q., et al. (2022). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. RSC Advances, 12(45), 29547-29551. [Link]
-
MySkinRecipes. (n.d.). trans-2-(4-nitrophenyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]
-
Vasilevsky, S. F., & El-Sayed, N. S. (2020). Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. Chemistry – An Asian Journal, 15(19), 2966-2984. [Link]
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- 3. mdpi.com [mdpi.com]
- 4. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Functional Identity of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic Acid: A Review of Available Evidence
An extensive review of peer-reviewed scientific literature reveals a notable absence of validated functional data for the compound trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid. While its chemical synthesis and structural properties are documented, its biological activity, mechanism of action, and potential applications in a research or therapeutic context remain largely uncharacterized.
Currently, the available scientific information primarily positions trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid as a chemical intermediate or a building block for the synthesis of more complex molecules. Its presence is noted in chemical supplier databases and in studies focused on chemical synthesis and structural analysis, such as X-ray crystallography. However, these documents do not provide data on its biological function.
Our comprehensive search for peer-reviewed studies validating a specific biological function for this compound did not yield any direct evidence of its efficacy or mechanism of action in any biological system. Searches for its potential as an enzyme inhibitor, its pharmacological properties, or any form of biological activity have not returned specific, validated results.
While there is research on related cyclopropane-containing molecules as potential enzyme inhibitors, these studies do not directly investigate or validate the function of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid itself. This distinction is critical, as small changes in chemical structure can lead to vastly different biological activities.
Based on the current body of scientific literature, a comparison guide on the function of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid cannot be constructed. The foundational requirement for such a guide—validated, peer-reviewed data on the compound's function—is not met. The scientific community has not, to date, published research that characterizes a specific biological role for this molecule. Therefore, any comparison to alternative compounds or methodologies would be purely speculative and lack the necessary scientific integrity.
Future research may yet uncover a functional role for trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid. However, at present, it is most accurately described as a chemical reagent with potential for further chemical synthesis rather than a compound with a validated biological function. Researchers and drug development professionals should be aware of this lack of functional data when considering this compound for their studies.
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic Acid
This guide provides essential safety and logistical information for the proper disposal of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple checklists to explain the scientific reasoning behind each procedural step, ensuring a culture of safety and environmental responsibility.
Part 1: Hazard Assessment and Core Principles
Understanding the inherent hazards of a chemical is the foundation of its safe management. While a specific Safety Data Sheet (SDS) from the manufacturer is the definitive source of information, an assessment of the structural components of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid—the nitrophenyl group and the carboxylic acid—allows for an inferred hazard profile.
-
4-Nitrophenyl Group: Compounds containing this moiety are often categorized as toxic and potentially harmful to the environment. Nitrophenols, for instance, are known for their acute toxicity.[1]
-
Carboxylic Acid Group: This functional group renders the molecule acidic, creating a risk of corrosivity.[2][3][4] It can react exothermically with bases and may be corrosive to certain metals.[3]
Therefore, this compound must be treated as a hazardous waste, likely exhibiting characteristics of both Toxicity and Corrosivity .[5][6]
| Potential Hazard | Associated Functional Group | Primary Safety Concern & Rationale |
| Acute Toxicity | 4-Nitrophenyl | Harmful or fatal if swallowed, inhaled, or absorbed through the skin. The nitroaromatic structure is a common toxicophore. |
| Corrosivity | Carboxylic Acid | Can cause severe skin burns and eye damage upon contact.[2][3][4] Reacts with bases and can corrode incompatible materials. |
| Environmental Hazard | 4-Nitrophenyl | Potentially toxic to aquatic life.[7] Proper disposal is crucial to prevent release into waterways. |
The foundational principle of hazardous waste management is the "cradle-to-grave" responsibility, a concept enforced by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] This means the generator of the waste is responsible for it from the moment it is created until its final, safe disposal.[5][6]
Part 2: Procedural Guide for Disposal
This protocol is designed to be a self-validating system, ensuring safety and compliance at every stage.
Phase 1: Immediate Actions at the Point of Generation
This phase covers actions taken the moment the material is designated as waste.
Step 1: Waste Identification All waste materials, including the primary compound, solutions, contaminated personal protective equipment (PPE), and spill cleanup debris, must be treated as hazardous waste.[8] Never dispose of this chemical down the drain.[1][6]
Step 2: Segregation Proper segregation is critical to prevent dangerous reactions.
-
Segregate from Bases: Keep this acidic waste separate from all basic (alkaline) waste streams. Mixing can cause a violent and exothermic neutralization reaction.
-
Segregate from Oxidizers: Avoid contact with strong oxidizing agents.
-
Segregate from Reactive Metals: As a corrosive solid, it should be kept away from incompatible metals.
-
Rationale: Incompatible wastes can react to generate heat, toxic gases, or pressure buildup, posing a significant safety risk in the laboratory and for disposal personnel.[9]
Phase 2: Accumulation and Storage in the Laboratory
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][10][11]
Step 1: Container Selection
-
Primary Compound (Solid): Use a chemically resistant, sealable container, preferably made of polyethylene. Ensure the container is in good condition.
-
Solutions (Liquid): Use a high-density polyethylene (HDPE) carboy or bottle. If there is any potential for gas evolution, a pressure-venting cap is required.
-
Rationale: The container must be compatible with the waste to prevent leaks or degradation.[11] Plastic is often preferred over glass to minimize the risk of breakage.[10]
Step 2: Labeling Proper labeling is a strict regulatory requirement and is essential for the safety of all personnel handling the waste.[5][9]
-
As soon as the first drop of waste enters the container, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.
-
The label must include:
-
The words "Hazardous Waste".[11]
-
The full chemical name: "trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid". Avoid formulas or abbreviations.[11]
-
All constituents by percentage, including solvents and water.
-
The specific hazard characteristics (e.g., "Toxic," "Corrosive").
-
The accumulation start date (the date the first waste was added).
-
The name of the principal investigator and the laboratory location.
-
Step 3: Safe Storage Practices
-
Keep Containers Closed: Waste containers must remain sealed at all times except when adding waste.[8][10][11] Do not leave a funnel in the container.[11]
-
Use Secondary Containment: Store waste containers in a larger, chemically resistant tub or tray to contain any potential leaks.[8]
-
Inspect Weekly: Check the SAA weekly for any signs of container degradation, leaks, or improper labeling.[11]
Disposal Workflow Diagram
This diagram outlines the decision-making process for handling waste derived from trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid.
Caption: Decision workflow for the safe disposal of chemical waste.
Phase 3: Final Disposal and Removal
-
Do Not Exceed Limits: A laboratory may accumulate a maximum of 55 gallons of hazardous waste in its SAA. For acutely toxic wastes (P-listed), the limit is one quart.[5][10]
-
Request Pickup: Once a container is 90% full or has been accumulating for a set period (often 6-12 months, check with your EHS), submit a chemical waste pickup request to your institution's EHS office.[5][10][11]
-
Treatment: The waste will be collected by trained professionals and transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).[12] The likely disposal method for nitrophenyl compounds is high-temperature incineration, which may require specialized scrubbers to handle nitrogen oxide emissions.[7]
Part 3: Handling Contaminated Materials and Spills
-
Contaminated Solids: Items such as gloves, weigh paper, and pipette tips that are contaminated with the chemical must be disposed of as solid hazardous waste. Place them in a designated, labeled container or a sealed, lined box.
-
Empty Containers: An empty container that held this chemical must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.[13] After rinsing and complete air-drying, deface the original label and dispose of the container according to institutional guidelines for glass or plastic recycling.[8][9]
-
Spill Cleanup: Absorbent materials used to clean up a spill of this chemical must be placed in a sealed container, labeled as hazardous waste, and disposed of accordingly.[8]
By adhering to this comprehensive protocol, you contribute to a safe laboratory environment, ensure regulatory compliance, and protect the broader ecosystem. Always prioritize safety and consult your institution's EHS department for specific guidance.
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania. [Link]
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Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]
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Laboratory Waste Management Guidelines . Princeton University Environmental Health and Safety. [Link]
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Guide to Managing Laboratory Chemical Waste . Vanderbilt University Environmental Health and Safety. [Link]
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Safety Data Sheet: 4-Nitrophenol . Carl ROTH. [Link]
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Material Safety Data Sheet Cyclopropanecarboxylic Acid . West Liberty University. [Link]
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Toxicological Profile for Nitrophenols . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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Hazardous Waste Disposal Guide . Northwestern University Research Safety. [Link]
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SAFETY DATA SHEET - Cyclopropane . Airgas. [Link]
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Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]
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Personal protective equipment for handling trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid
A Researcher's Guide to Safely Handling trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. The compound trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid presents a unique combination of functional groups—a carboxylic acid, a nitroaromatic group, and a cyclopropane ring—each contributing to its reactivity and potential hazards. This guide provides a comprehensive framework for its safe handling, storage, and disposal, grounded in established safety protocols for similar chemical classes.
Hazard Assessment: Understanding the Risks
-
Carboxylic Acid Moiety : Carboxylic acids are generally acidic and can be corrosive or irritating to the skin and eyes.[1] They can also react with bases and metals.[1]
-
Nitrophenyl Group : Aromatic nitro compounds can be toxic and may cause irritation to the skin, eyes, and respiratory tract.[2] Some nitrophenols are harmful if swallowed or in contact with skin.[2][3]
-
Solid Form : As a solid, this compound may pose an inhalation hazard if it becomes airborne dust.[4][5]
Based on these characteristics, we must assume that trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid is, at a minimum, an irritant and potentially toxic. All handling procedures should be designed to minimize exposure.
Engineering and Administrative Controls: Your First Line of Defense
Before relying on Personal Protective Equipment (PPE), it is crucial to implement robust engineering and administrative controls to minimize the risk of exposure.
Engineering Controls:
-
Chemical Fume Hood : All work involving the handling of this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to prevent the inhalation of any dust or vapors.[2]
-
Ventilation : Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[6]
-
Safety Equipment : An emergency eyewash station and safety shower must be readily accessible and tested regularly.[2]
Administrative Controls:
-
Standard Operating Procedures (SOPs) : Develop and strictly follow a detailed SOP for all procedures involving this compound.
-
Training : All personnel must be trained on the potential hazards and safe handling procedures outlined in the SOP.
-
Restricted Access : Limit access to the areas where the compound is stored and handled to authorized personnel only.
Personal Protective Equipment (PPE): The Essential Barrier
The following PPE is mandatory when handling trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid. This selection is based on guidelines for handling both acidic and nitrophenol compounds.[2][7]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles with indirect ventilation. A face shield should be worn over the goggles when there is a significant risk of splashing.[7][8] | Protects eyes from dust particles and potential splashes of solutions. The face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[2][9] | Nitrile gloves offer good resistance to a range of chemicals, including acids.[7] Always check the manufacturer's glove compatibility chart for specific chemicals if available. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Protects skin from accidental contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary if there is a risk of generating significant amounts of dust or aerosols, especially outside of a fume hood.[5][7] | Protects against the inhalation of harmful dust or vapors. The need for respiratory protection should be determined by a formal risk assessment. |
Step-by-Step Handling Protocol
The following workflow is designed to ensure the safe handling of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid from receipt to use.
Caption: A step-by-step workflow for the safe handling of the target compound.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
In Case of Skin Contact:
-
Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[10]
-
Remove any contaminated clothing while continuing to flush.[10]
-
Seek immediate medical attention.
In Case of Eye Contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
In Case of Inhalation:
-
Move the individual to fresh air immediately.
-
If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
In Case of a Spill:
-
Evacuate the immediate area and alert others.[11]
-
If the spill is large or you are unsure how to handle it, contact your institution's Environmental Health and Safety (EHS) department.[11]
-
For small spills, if you are trained and have the appropriate spill kit, you may proceed with cleanup.[11]
Disposal Plan: Responsible Stewardship
All waste generated from the handling of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid must be treated as hazardous waste.
-
Solid Waste : This includes unused compound, contaminated weighing papers, and disposable PPE. Collect in a clearly labeled, sealed container.[2][4]
-
Liquid Waste : This includes solutions containing the compound and solvent rinses of glassware. Collect in a labeled, sealed, and appropriate waste container. Do not mix with other waste streams unless approved by your EHS department.[2]
-
Disposal Method : The recommended method for the disposal of nitrophenols is incineration in a licensed hazardous waste facility.[13] All waste must be disposed of through your institution's EHS-approved hazardous waste management program.[2][4]
By adhering to these guidelines, you can ensure a safe and responsible research environment when working with trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.
References
-
The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]
-
What PPE Should You Wear When Handling Acid 2026?. LeelineWork. [Link]
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Safety equipment, PPE, for handling acids. Quicktest. [Link]
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Safety Data Sheet: 4-Nitrophenol. Carl ROTH. [Link]
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What are personal protective equipment requirements for handling hazardous chemicals during production?. Quora. [Link]
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Chemical Spill Procedures. University of Toronto Environmental Health & Safety. [Link]
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Chemical Exposure and Spill Response Procedures. New Mexico State University. [Link]
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Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry. [Link]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
